Cramp
説明
Structure
2D Structure
特性
分子式 |
C197H338N56O50 |
|---|---|
分子量 |
4291 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C197H338N56O50/c1-22-112(17)158(210)189(296)247-143(105-254)186(293)235-128(65-49-89-216-197(213)214)170(277)240-136(93-107(7)8)178(285)222-116(21)163(270)218-102-154(263)226-135(92-106(5)6)179(286)243-138(95-109(11)12)181(288)234-127(64-48-88-215-196(211)212)166(273)227-119(56-32-40-80-198)164(271)219-100-150(259)217-101-151(260)224-130(71-77-155(264)265)173(280)232-125(62-38-46-86-204)176(283)250-161(114(19)24-3)191(298)221-104-153(262)225-131(72-78-156(266)267)172(279)228-121(58-34-42-82-200)167(274)241-137(94-108(9)10)180(287)233-120(57-33-41-81-199)165(272)230-124(61-37-45-85-203)175(282)249-160(113(18)23-2)190(297)220-103-152(261)223-129(68-74-146(206)255)171(278)231-126(63-39-47-87-205)177(284)251-162(115(20)25-4)192(299)237-123(60-36-44-84-202)169(276)246-142(99-149(209)258)184(291)245-141(98-118-54-30-27-31-55-118)183(290)244-140(97-117-52-28-26-29-53-117)182(289)236-132(69-75-147(207)256)174(281)229-122(59-35-43-83-201)168(275)242-139(96-110(13)14)185(292)248-159(111(15)16)194(301)253-91-51-67-145(253)187(294)238-133(70-76-148(208)257)193(300)252-90-50-66-144(252)188(295)239-134(195(302)303)73-79-157(268)269/h26-31,52-55,106-116,119-145,158-162,254H,22-25,32-51,56-105,198-205,210H2,1-21H3,(H2,206,255)(H2,207,256)(H2,208,257)(H2,209,258)(H,217,259)(H,218,270)(H,219,271)(H,220,297)(H,221,298)(H,222,285)(H,223,261)(H,224,260)(H,225,262)(H,226,263)(H,227,273)(H,228,279)(H,229,281)(H,230,272)(H,231,278)(H,232,280)(H,233,287)(H,234,288)(H,235,293)(H,236,289)(H,237,299)(H,238,294)(H,239,295)(H,240,277)(H,241,274)(H,242,275)(H,243,286)(H,244,290)(H,245,291)(H,246,276)(H,247,296)(H,248,292)(H,249,282)(H,250,283)(H,251,284)(H,264,265)(H,266,267)(H,268,269)(H,302,303)(H4,211,212,215)(H4,213,214,216)/t112-,113-,114-,115-,116-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,158-,159-,160-,161-,162-/m0/s1 |
InChIキー |
QBSFTGGUOCPHDM-GDCSACRRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
CRAMP Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathelicidin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is a crucial component of the innate immune system. As a member of the cathelicidin family of host defense peptides, this compound exhibits a broad range of biological activities, extending beyond direct microbial killing to encompass immunomodulation, wound healing, and angiogenesis. This technical guide provides a comprehensive overview of the structure, function, and signaling pathways of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.
Peptide Structure
This compound is a cationic peptide derived from the C-terminus of a precursor protein, the cathelin-like protein.[1] The mature peptide's structure is critical to its function and is influenced by its environment.
In aqueous solutions, this compound exists in a random coil conformation. However, upon interaction with membrane-mimicking environments such as TFE/H2O solutions, SDS micelles, or liposomes, it adopts a predominantly α-helical structure.[2] NMR spectroscopy has revealed that the tertiary structure of this compound in a TFE/H2O solution consists of two amphipathic α-helices, spanning from Leu4 to Lys10 and Gly16 to Leu33, connected by a flexible hinge region (Gly11 to Gly16).[2] The amphipathic nature of the C-terminal helix (Gly16-Leu33) is particularly important for its antimicrobial activity, as it facilitates the peptide's interaction with and disruption of microbial membranes.[2]
Antimicrobial Function and Mechanism of Action
This compound demonstrates potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][3] Its primary mechanism of action involves the permeabilization of bacterial cell membranes. The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane disruption and cell death.[2] This rapid permeabilization of the inner membrane of Escherichia coli has been observed at concentrations as low as 1 µM.[4]
Beyond direct bactericidal activity, this compound also plays a role in neutralizing the effects of bacterial endotoxins like LPS.[5] This function is critical in mitigating the inflammatory response during bacterial infections.
Quantitative Antimicrobial Activity of this compound
| Organism | MIC (µM) | IC50 (µM) | Reference |
| Escherichia coli | 0.5 - 8.0 | < 30 | [4][6] |
| Gram-positive bacteria (general) | 3.125 - 6.25 | - | [3] |
| Gram-negative bacteria (general) | 3.125 - 6.25 | - | [3] |
| Candida albicans | - | - | [3] |
| Filamentous fungi | - | < 10 | [6] |
MIC: Minimum Inhibitory Concentration; IC50: Half maximal inhibitory concentration.
Immunomodulatory Functions and Signaling Pathways
This compound's biological functions extend far beyond its direct antimicrobial properties. It acts as a potent immunomodulator, influencing the migration and activity of various immune cells.
Chemoattraction of Leukocytes
A key function of this compound is its ability to act as a chemoattractant for leukocytes, including neutrophils, monocytes, and macrophages.[7] This chemotactic activity is mediated through the formyl peptide receptor 2 (FPR2), a G-protein coupled receptor (GPCR).[7][8] In mice, the homolog of this receptor is Fpr2.[8]
Binding of this compound to FPR2 on leukocytes initiates a downstream signaling cascade, leading to calcium mobilization and the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[7] This signaling ultimately results in directed cell migration towards the site of this compound release, which is typically a site of infection or inflammation.
References
- 1. Processing site and gene structure for the murine antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution structure of a cathelicidin-derived antimicrobial peptide, this compound as determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound, a cathelin-related antimicrobial peptide expressed in the embryonic and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship study of the antimicrobial this compound-derived peptide CRAMP20-33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CRAMP/LL-37 in Innate Immunity and Host Defense: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary
The cathelin-related antimicrobial peptide (CRAMP), and its human ortholog LL-37, are pivotal components of the innate immune system. These host defense peptides (HDPs) represent a first line of defense against a broad spectrum of pathogens and are integral to the orchestration of the subsequent immune response. This technical guide provides an in-depth analysis of the multifaceted roles of this compound/LL-37 in innate immunity, focusing on its direct antimicrobial activities, its complex immunomodulatory functions, and the intricate signaling pathways it governs. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate further research and therapeutic development in this critical area of immunology.
Introduction: The Dual Nature of this compound/LL-37
This compound (in rodents) and LL-37 (in humans) are alpha-helical, amphipathic peptides derived from the cleavage of the C-terminus of a precursor protein, cathelin.[1] Primarily produced by neutrophils and epithelial cells, their expression can be induced by inflammatory stimuli and infectious agents.[2][3] These peptides are central to host defense, exhibiting a dual functionality that includes direct microbial killing and the nuanced modulation of the host immune response.
Their direct antimicrobial action is broad, targeting a wide array of Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[4][5] This activity is crucial in an era of rising antibiotic resistance. Beyond this, this compound/LL-37 acts as a signaling molecule, influencing processes such as chemotaxis, cytokine and chemokine release, and apoptosis, thereby bridging the innate and adaptive immune systems.[3]
Direct Antimicrobial Activity: A Quantitative Overview
The antimicrobial efficacy of this compound/LL-37 is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The tables below summarize the MIC values for LL-37 against a range of clinically relevant bacteria.
| Gram-Negative Bacteria | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Escherichia coli | <10 - 9.38 | <2.2 - 2.1 | [4][5] |
| Pseudomonas aeruginosa | <10 - 15.6 | <2.2 - 3.5 | [4][6] |
| Salmonella typhimurium | <10 | <2.2 | [4] |
| Proteus mirabilis | >100 (in 100 mM NaCl) | >22.2 (in 100 mM NaCl) | [4] |
| Gram-Positive Bacteria | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Staphylococcus aureus | <10 | <2.2 | [4] |
| Methicillin-resistantS. aureus (MRSA) | >100 (in 100 mM NaCl) | >22.2 (in 100 mM NaCl) | [4] |
| Staphylococcus epidermidis | <10 - 9.38 | <2.2 - 2.1 | [4][5] |
| Listeria monocytogenes | <10 | <2.2 | [4] |
| Vancomycin-resistant Enterococci | <10 | <2.2 | [4] |
| Fungi | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Candida albicans | >100 (in 100 mM NaCl) | >22.2 (in 100 mM NaCl) | [4] |
Immunomodulatory Functions: Orchestrating the Immune Response
This compound/LL-37's role extends beyond direct pathogen elimination to the intricate regulation of the immune response. It can act as a chemoattractant for various immune cells, including neutrophils, monocytes, and T cells, guiding them to sites of infection and inflammation.[3] Furthermore, it can modulate the production of cytokines and chemokines, thereby shaping the nature and intensity of the inflammatory response.
| Immune Cell Type | Effect of LL-37 | Key Cytokines/Chemokines Modulated | Concentration of LL-37 | Reference(s) |
| Monocytes | Pro-inflammatory | IL-8, IL-6, CXCL1, CCL2, CCL7 | 5 µM | [3] |
| Monocytes | Anti-inflammatory | IL-10, IL-19 | Not specified | [3] |
| Monocytes (IFN-γ stimulated) | Inhibition of pro-inflammatory cytokines | TNF-α, IL-12 | Not specified | [3] |
| Macrophages | Differentiation towards a pro-inflammatory phenotype | Increased IL-12p40, Decreased IL-10 | 10 µg/mL | [7] |
| Macrophage-like THP-1 cells | Chemokine Production | GRO-α, IL-8, MCP-1 | 5 µM | [8] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Chemokine Production | IL-8, MCP-1 | 5 µM | [8] |
Signaling Pathways in this compound/LL-37-Mediated Immunity
This compound/LL-37 exerts its diverse functions by engaging with several cell surface receptors and modulating downstream signaling cascades. Key among these are Toll-like receptors (TLRs) and G-protein coupled receptors (GPCRs).
Modulation of Toll-like Receptor (TLR) Signaling
This compound/LL-37 can bind directly to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, thereby neutralizing its endotoxic activity and preventing its interaction with TLR4.[4] This is a critical mechanism for dampening excessive inflammation during bacterial infections.
G-Protein Coupled Receptor (GPCR) Signaling
This compound/LL-37 can also act as a ligand for GPCRs, such as the formyl peptide receptor like-1 (FPRL1, now known as FPR2), to mediate chemotaxis and other immunomodulatory effects.[8]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound/LL-37.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound/LL-37 against a bacterial strain.
Materials:
-
This compound/LL-37 peptide
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound/LL-37 in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the peptide in CAMHB in a 96-well plate.
-
Inoculate the bacterial strain into CAMHB and grow to mid-logarithmic phase.
-
Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest peptide concentration with no visible bacterial growth.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of this compound/LL-37 to attract neutrophils.[9]
Materials:
-
Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size)
-
Isolated human neutrophils
-
This compound/LL-37 peptide
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Microscope
-
Cell counting solution (e.g., Calcein AM)
Procedure:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Resuspend neutrophils in chemotaxis buffer.
-
Add different concentrations of this compound/LL-37 to the lower chamber of the Boyden apparatus.
-
Add the neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the migrated cells in several high-power fields under a microscope.
-
Quantify chemotaxis as the number of migrated cells in response to the peptide compared to the buffer control.
In Vivo Wound Healing Model
This protocol evaluates the effect of this compound/LL-37 on wound closure in a mouse model.[10]
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic
-
Surgical instruments for creating full-thickness dermal wounds
-
This compound/LL-37 peptide solution
-
Vehicle control (e.g., sterile saline)
-
Digital camera for wound imaging
-
Histology equipment
Procedure:
-
Anesthetize the mice and shave the dorsal skin.
-
Create two full-thickness dermal wounds on the back of each mouse using a biopsy punch.
-
Topically apply a known concentration of this compound/LL-37 to one wound and the vehicle control to the other.
-
Repeat the application daily or as required.
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14).
-
Measure the wound area from the photographs using image analysis software.
-
At the end of the experiment, euthanize the mice and excise the wound tissue for histological analysis (e.g., H&E staining to assess re-epithelialization and granulation tissue formation).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol quantifies the expression of the this compound/LL-37 gene in cells or tissues.
Western Blotting for Protein Detection
This protocol detects the presence and relative abundance of this compound/LL-37 protein.
Therapeutic Potential and Future Directions
The multifaceted role of this compound/LL-37 in host defense makes it an attractive candidate for therapeutic development. Its broad-spectrum antimicrobial activity offers a potential alternative to conventional antibiotics, particularly against multidrug-resistant pathogens. Furthermore, its immunomodulatory properties could be harnessed to treat a variety of conditions, from promoting wound healing to mitigating the harmful effects of sepsis.[2][10]
Future research should focus on elucidating the precise molecular mechanisms underlying the diverse functions of this compound/LL-37. A deeper understanding of its interactions with host cell receptors and its influence on signaling pathways will be crucial for designing novel therapeutics with enhanced efficacy and specificity. Moreover, the development of stable, synthetic analogs of this compound/LL-37 with optimized activity profiles is a promising avenue for translating the therapeutic potential of this remarkable host defense peptide into clinical applications.
Conclusion
This compound/LL-37 is a critical effector molecule of the innate immune system, possessing both direct antimicrobial and complex immunomodulatory capabilities. Its ability to combat a wide range of pathogens and orchestrate the host immune response underscores its importance in maintaining health and resolving infections. The quantitative data, detailed protocols, and pathway diagrams presented in this guide provide a comprehensive resource for the scientific community, with the aim of fostering continued investigation into the biology of this compound/LL-37 and accelerating the development of novel therapies based on this versatile host defense peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Cathelicidin LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revistabionatura.com [revistabionatura.com]
- 7. LL-37 directs macrophage differentiation toward macrophages with a proinflammatory signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Host Defense Peptide LL-37-Mediated Chemoattractant Properties, but Not Anti-Inflammatory Cytokine IL-1RA Production, Is Selectively Controlled by Cdc42 Rho GTPase via G Protein-Coupled Receptors and JNK Mitogen-Activated Protein Kinase [frontiersin.org]
- 9. criver.com [criver.com]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
The Strategic Localization of CRAMP in the Gastrointestinal Tract: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role and precise localization of the Cathelin-related Antimicrobial Peptide (CRAMP), the murine ortholog of human LL-37, within the complex microenvironment of the gastrointestinal (GI) tract. A comprehensive understanding of its distribution is paramount for elucidating its function in gut homeostasis, immune defense, and its potential as a therapeutic target for various gastrointestinal diseases.
Quantitative Distribution of this compound in the Murine Gastrointestinal Tract
The expression of this compound varies significantly along the longitudinal axis of the GI tract, reflecting the distinct immunological challenges and microbial densities of each segment. The following tables summarize available quantitative data on this compound mRNA and protein expression.
Table 1: Relative mRNA Expression of this compound (Camp gene) in the Murine Gastrointestinal Tract
| Gastrointestinal Segment | Relative mRNA Expression Level (Normalized to Housekeeping Gene) | Key Cellular Sources |
| Stomach | Low to moderate | Epithelial cells |
| Duodenum | Moderate | Epithelial cells |
| Jejunum | Moderate to High | Epithelial cells |
| Ileum | High | Epithelial cells, Paneth cells |
| Colon | Highest | Epithelial cells, Neutrophils, Macrophages |
Note: Expression levels are generalized from multiple studies and can vary based on mouse strain, age, and microbial status. The data presented is a synthesized representation for comparative purposes.
Table 2: this compound Protein Concentration in Murine Gastrointestinal Tissues
| Gastrointestinal Segment | Protein Concentration (pg/mL of tissue homogenate) | Primary Cellular Locations |
| Stomach | Detectable | Surface epithelial cells |
| Small Intestine | Moderate | Villi and crypt epithelial cells |
| Colon | High | Surface and crypt epithelial cells, lamina propria immune cells |
Note: Absolute protein concentrations are highly dependent on the extraction and quantification methods used. These values are illustrative and sourced from commercially available ELISA kit data for tissue homogenates. Researchers should establish their own baseline values.
Cellular Localization of this compound in the Gut Mucosa
Immunohistochemical and immunofluorescence studies have revealed a distinct cellular distribution of this compound, positioning it as a key effector molecule at the host-microbe interface.
-
Epithelial Cells: this compound is prominently expressed in the columnar epithelial cells lining the stomach, small intestine, and colon. In the small intestine, its expression is observed in both the villi and the crypts. This strategic localization allows for the direct secretion of this compound into the gut lumen to interact with the microbiota and into the lamina propria to modulate immune responses.[1]
-
Neutrophils: As a primary component of the innate immune system, neutrophils within the lamina propria and those that migrate into the intestinal lumen are a major source of this compound, especially during inflammatory conditions.
-
Macrophages: Lamina propria macrophages also express and secrete this compound, contributing to the local antimicrobial shield and immune regulation.
-
Paneth Cells: In the ileum, Paneth cells located at the base of the crypts of Lieberkühn, known for their production of various antimicrobial peptides, are also a source of this compound.
Detailed Experimental Protocols for this compound Localization
Accurate determination of this compound localization is fundamental to understanding its function. The following are generalized protocols for standard immunohistochemistry and immunofluorescence techniques.
Immunohistochemistry (IHC) Protocol for this compound in Murine Intestinal Tissue
This protocol outlines the key steps for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) intestinal tissue sections.
-
Tissue Preparation:
-
Harvest murine gastrointestinal tissue (e.g., colon, small intestine) and flush the lumen with cold phosphate-buffered saline (PBS).
-
Fix the tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%) and clear with xylene.
-
Embed the tissue in paraffin wax and section at 4-5 µm thickness.
-
-
Antigen Retrieval:
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes. Allow sections to cool to room temperature.
-
-
Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
-
Wash sections with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate with a primary antibody against this compound (rabbit polyclonal or goat polyclonal) diluted in blocking buffer overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash sections with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash sections with PBS.
-
Develop the signal with a diaminobenzidine (DAB) substrate kit, monitoring for the desired color intensity.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Immunofluorescence (IF) Protocol for this compound in Murine Intestinal Tissue
This protocol provides a framework for the fluorescent detection of this compound, allowing for co-localization studies with other cellular markers.
-
Tissue Preparation:
-
Harvest and flush murine intestinal tissue as described for IHC.
-
Tissues can be either fixed in 4% paraformaldehyde (PFA) for FFPE processing or embedded in optimal cutting temperature (OCT) compound for frozen sections. For frozen sections, snap-freeze the tissue in isopentane cooled with liquid nitrogen.
-
Cut sections at 5-7 µm thickness.
-
-
Staining Procedure:
-
For FFPE sections, deparaffinize and rehydrate as in the IHC protocol. For frozen sections, air dry and fix with cold acetone or methanol for 10 minutes.
-
Perform antigen retrieval if using FFPE sections.
-
Permeabilize sections with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 10% normal donkey serum in PBS) for 1 hour.
-
Incubate with the primary antibody against this compound diluted in blocking buffer overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash sections with PBS.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount with an anti-fade mounting medium.
-
This compound Signaling Pathways in the Gastrointestinal Tract
This compound exerts its diverse functions through interaction with cell surface receptors, initiating downstream signaling cascades that modulate inflammation, cell migration, and proliferation.
This compound-FPR2 Signaling Axis
A primary receptor for this compound is the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor expressed on various immune and epithelial cells in the gut.
Caption: this compound binding to FPR2 initiates G-protein signaling.
Experimental Workflow for Investigating this compound Localization
The following diagram illustrates a typical workflow for studying the localization of this compound in gastrointestinal tissues.
Caption: Workflow for this compound localization in GI tissue.
Conclusion
The strategic localization of this compound within the epithelial and immune cell compartments of the gastrointestinal tract underscores its multifaceted role in maintaining mucosal homeostasis. Its differential expression along the GI tract highlights its tailored function in response to varying microbial loads and immunological pressures. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to further investigate the intricate functions of this compound in gastrointestinal health and disease, paving the way for the development of novel therapeutic strategies.
References
A Technical Guide to the Discovery and Characterization of CRAMP (Cathelin-Related Antimicrobial Peptide)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the Cathelin-Related Antimicrobial Peptide (CRAMP), the murine ortholog of the human cathelicidin LL-37. It details the discovery, characterization, and key biological functions of this compound, with a focus on its role in the innate immune system. This guide summarizes critical quantitative data, provides detailed protocols for essential experimental techniques, and visualizes complex biological pathways and workflows to facilitate a deeper understanding for research and therapeutic development applications.
Discovery and Core Characteristics
This compound was first identified in the mouse as a member of the cathelicidin family of antimicrobial peptides.[1] These peptides are characterized by a conserved N-terminal prepro-domain, known as the cathelin domain, and a structurally variable C-terminal antimicrobial peptide domain.
Initial discovery was achieved using a reverse transcriptase-polymerase chain reaction (RT-PCR) approach to identify mouse homologs of known cathelicidins. This led to the isolation of a 562-base pair cDNA clone encoding the this compound precursor.[1] The gene, Camp, was subsequently mapped to mouse chromosome 9.[1]
Structurally, the active C-terminal this compound peptide is predicted to form an amphipathic α-helix, a common feature among antimicrobial peptides that facilitates their interaction with and disruption of microbial membranes.[1] Functionally, this compound is a potent antibiotic, particularly against Gram-negative bacteria.[1] It is expressed primarily in cells of the myeloid lineage, such as neutrophils and their precursors, and has been detected in adult bone marrow, spleen, stomach, intestine, and testis.[1]
Quantitative Data Summary
The biological activity and expression of this compound have been quantified in various studies. The following tables summarize key data points.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Gram-negative strains (various) | 0.5 - 8.0 µM | [1] |
| Escherichia coli | Permeabilizes inner membrane at 1 µM |[1] |
Note: The human ortholog, LL-37, shows a geometric mean MIC of 51.1 µg/mL against Pseudomonas aeruginosa.[2]
Table 2: this compound Expression in Macrophages (Post-Stimulation)
| Stimulant | Time Points of Significant Increase | Measurement Method | Reference |
|---|---|---|---|
| E. coli O22H8 | 20, 30, 45, and 55 hours | ELISA (on supernatant) | [3] |
| Lipopolysaccharide (LPS) | Not specified | Not specified |[3] |
Signaling Pathways and Mechanisms of Action
This compound plays a critical role in host defense through multiple mechanisms, including direct microbial killing and modulation of the host immune response.
This compound-Mediated Autophagy in Macrophages
This compound is an essential component for the clearance of intracellular pathogens by macrophages. Upon infection with viable E. coli or stimulation with its product, lipopolysaccharide (LPS), macrophages upregulate this compound expression. This process is dependent on the activation of the NF-κB signaling pathway. The inactive this compound precursor is then cleaved by proteases to yield the active peptide. Active this compound is required for the autophagy-mediated elimination of phagocytosed bacteria, a process involving the key autophagy-related proteins ATG5, LC3-II, and the lysosomal marker LAMP-1.[3]
References
- 1. Identification of this compound, a cathelin-related antimicrobial peptide expressed in the embryonic and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Requirement of this compound for mouse macrophages to eliminate phagocytosed E. coli through an autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
CRAMP Expression During Embryonic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Introduction
Cathelicidin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is a crucial component of the innate immune system. Beyond its well-established role in host defense against microbial invasion, emerging evidence suggests that this compound plays a significant, multifaceted role during embryonic development. This technical guide provides an in-depth overview of this compound expression, its putative functions in embryogenesis, associated signaling pathways, and detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers in developmental biology, immunology, and pharmacology to facilitate further exploration of this compound's role in prenatal life and its potential as a therapeutic target.
Quantitative Data on this compound/LL-37 Expression During Development
Quantitative data on this compound/LL-37 expression during embryonic and fetal development is crucial for understanding its potential roles. While comprehensive tissue- and stage-specific quantitative data remains an area of active research, existing studies provide valuable insights.
| Species | Developmental Stage/Tissue | Analyte | Method | Key Findings | Reference |
| Mouse | Embryonic Day 12 (E12) | This compound mRNA | Northern Blot | This compound transcript (1-kilobase) is first detected at E12, coinciding with the earliest stages of blood development. | [1] |
| Mouse | Embryonic Myeloid Precursors & Neutrophils | This compound Protein | Immunohistochemistry | Abundant expression of this compound protein is observed in myeloid precursors and neutrophils in the embryo. | [1] |
| Human | Preterm Neonatal Cord Blood | LL-37 Protein | ELISA | Cord blood LL-37 levels are positively correlated with gestational age. Levels in preterm infants are significantly lower than in term neonates. | [2] |
| Human | Preterm Neonatal Cord Blood (with early onset sepsis) | LL-37 Protein | ELISA | LL-37 levels were significantly higher in the sepsis group (383.85 ± 46.71 ng/ml) compared to controls (252.37 ± 83.30 ng/ml). | [3] |
| Human | Fetal Membranes and Myometrium (after spontaneous labor) | hCAP-18/LL-37 Protein | Not Specified | hCAP-18/LL-37 protein expression is significantly higher after spontaneous labor. | [4] |
| Human | Amniotic Fluid | Cathelicidin | Not Specified | High cathelicidin expression is observed in the amniotic fluid, with no marked changes throughout pregnancy. | [5] |
Key Functions of this compound/LL-37 in Embryonic Development
Based on current research, this compound/LL-37 is implicated in several critical developmental processes:
-
Hematopoiesis: The earliest detection of this compound mRNA at E12 in mice coincides with the onset of hematopoiesis, and its localization in myeloid precursors suggests a role in the development and function of the embryonic immune system.[1][6] The differentiation of embryonic stem cells into hematopoietic lineages in vitro recapitulates these early developmental stages.[6]
-
Angiogenesis: LL-37 has been shown to be a potent inducer of angiogenesis, a fundamental process in embryonic and placental development. It promotes the proliferation and formation of vessel-like structures by endothelial cells.[7] This pro-angiogenic activity is crucial for the proper formation of the placental vasculature to support fetal growth.
-
Neural Crest Development: While direct evidence is still emerging, the signaling pathways known to be modulated by LL-37, such as Wnt and BMP, are fundamental for neural crest induction, migration, and differentiation.[8] The neural crest gives rise to a diverse array of cell types, including neurons, glia, melanocytes, and craniofacial cartilage.[8]
-
Innate Immunity of the Fetus and Newborn: High expression of cathelicidin in the fetal skin and amniotic fluid suggests a role in providing a first line of defense against infection in the relatively sterile fetal environment and during the transition to extrauterine life.[5]
Signaling Pathways Involving this compound/LL-37 in a Developmental Context
This compound/LL-37 exerts its effects by modulating several key signaling pathways that are also integral to embryonic development.
Angiogenesis Signaling
LL-37-induced angiogenesis is mediated through the activation of multiple signaling cascades in endothelial cells. This complex interplay ensures the coordinated growth of new blood vessels, a process vital for organogenesis and placental function.
Wnt/β-catenin Signaling
While primarily studied in cancer, there is evidence that LL-37 can activate the Wnt/β-catenin pathway. This pathway is fundamental during embryogenesis, regulating cell fate determination, proliferation, and axis formation. Further research is needed to confirm the role of this compound/LL-37 in modulating Wnt signaling in a developmental context.
Experimental Protocols
Whole-Mount In Situ Hybridization (WMISH) for this compound mRNA Detection in Mouse Embryos
This protocol is adapted from standard methodologies for detecting mRNA expression patterns in whole mouse embryos.
Workflow:
References
- 1. Identification of this compound, a cathelin-related antimicrobial peptide expressed in the embryonic and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cord blood antimicrobial peptide LL37 levels in preterm neonates and association with preterm complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Correlation of Antibacterial Peptides Concentration in Umbilical Cord Blood and Early Onset Sepsis in Preterm Infants [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Antimicrobial Peptides in Preterm Birth [mdpi.com]
- 6. Hematopoietic commitment during embryonic stem cell differentiation in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An angiogenic role for the human peptide antibiotic LL-37/hCAP-18 [epub.ub.uni-muenchen.de]
- 8. To adhere or not to adhere: the role of Cadherins in neural crest development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CRAMP in Maintaining Colon Microbiota Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate balance of the colon microbiota is paramount for host health, and its disruption, or dysbiosis, is implicated in a range of pathologies including inflammatory bowel disease (IBD) and colorectal cancer. Emerging evidence highlights the critical role of endogenous antimicrobial peptides in shaping the microbial landscape of the gut. This technical guide provides an in-depth examination of the Cathelicidin-Related Antimicrobial Peptide (CRAMP), the murine ortholog of human LL-37, and its essential function in maintaining colonic microbial homeostasis. We will detail the molecular mechanisms, key experimental findings, and relevant protocols for studying the this compound-microbiota axis. This guide is intended to serve as a comprehensive resource for researchers and professionals in immunology, microbiology, and drug development.
Introduction: this compound and the Gut Ecosystem
The gastrointestinal tract is colonized by a dense and diverse community of microorganisms that play a vital role in host physiology, including nutrient metabolism, immune system development, and protection against pathogens.[1][2] The host, in turn, has evolved sophisticated mechanisms to manage this microbial community and maintain a state of mutualistic balance. One of the key components of this regulatory system is the production of antimicrobial peptides (AMPs) by intestinal epithelial cells and immune cells.[3]
This compound (Cathelicidin-Related Antimicrobial Peptide) is the sole cathelicidin found in mice, with its human ortholog being LL-37.[4] Beyond its direct antimicrobial activities, this compound is a pleiotropic molecule involved in various host defense processes, including chemotaxis of immune cells, modulation of inflammation, and promotion of wound healing.[1][5] Recent studies have underscored the indispensable role of this compound in the colon, where it acts as a crucial factor in preserving the delicate balance of the resident microbiota, thereby protecting the host from inflammatory insults and carcinogenesis.[2][6]
This guide will explore the multifaceted role of this compound in the colon, with a focus on its impact on the microbiota, its signaling pathways, and the experimental models used to elucidate its function.
This compound Deficiency and its Consequences on Colon Homeostasis
The primary model for studying the in vivo function of this compound is the this compound knockout (this compound-/-) mouse. Research utilizing this model has revealed that the absence of this compound leads to a distinct and deleterious phenotype in the colon.
Increased Susceptibility to Colitis and Carcinogenesis
This compound-/- mice exhibit heightened sensitivity to dextran sulfate sodium (DSS)-induced colitis, a widely used model for human ulcerative colitis.[1][6] These mice display more severe symptoms, including greater weight loss, increased disease activity index, and more extensive mucosal damage compared to their wild-type (WT) littermates.[1] Furthermore, in a model of colitis-associated colorectal cancer using azoxymethane (AOM) and DSS, this compound-/- mice develop a significantly higher tumor burden.[1]
Altered Colon Mucosa Development
In the absence of this compound, the colon mucosa of naive mice shows signs of developmental defects, including a hypoproliferative state of epithelial cells.[1] This suggests that this compound is not only a defense molecule but also contributes to the normal development and maintenance of the colonic epithelium.
The Impact of this compound on Colon Microbiota Composition
The increased susceptibility of this compound-/- mice to colitis is strongly linked to a fundamental alteration in their gut microbiota.[2][6] This dysbiosis appears to be a direct consequence of the lack of this compound's antimicrobial and regulatory functions.
Evidence for this compound-Mediated Microbiota Control
Several key experimental findings support the role of this compound as a key regulator of the colon microbiota:
-
Antibiotic Treatment: Pre-treatment of this compound-/- mice with a cocktail of antibiotics significantly ameliorates the severity of DSS-induced colitis, indicating that the heightened susceptibility is microbiota-dependent.[1]
-
Co-housing Experiments: When WT mice are co-housed with this compound-/- mice, they become more susceptible to DSS-induced colitis.[1] This suggests that the "colitogenic" microbiota from this compound-/- mice can be transferred to and colonize WT mice, rendering them more vulnerable to inflammatory challenges.
-
Divergence of Microbiota Over Time: While the fecal microbiota of this compound-/- and WT pups is similar at weaning, it progressively diverges with age, even when housed separately.[1][2] This indicates that this compound plays an active role in shaping the microbial community throughout the host's life.
Quantitative Changes in Bacterial Populations
Analysis of the fecal microbiota in this compound-/- mice has identified significant shifts in the abundance of specific bacterial taxa. The most notable changes include an increase in several species that are typically found in the oral cavity.
Table 1: Alterations in Gut Microbiota Composition in this compound-/- Mice
| Bacterial Species | Phylum | Change in this compound-/- Mice | Implication |
| Mogibacterium neglectum | Firmicutes | Increased | Associated with oral and extra-oral infections. |
| Desulfovibrio piger | Proteobacteria | Increased | Sulfate-reducing bacterium, implicated in IBD. |
| Desulfomicrobium orale | Proteobacteria | Increased | Another oral sulfate-reducing bacterium. |
| Odoribacter laneus | Bacteroidetes | Increased | Its role in the gut is less defined, but alterations are noted in dysbiosis. |
| Bacteroides acidifaciens | Bacteroidetes | Increased | A common gut commensal, but its overgrowth can be context-dependent. |
| Mucispirillum schaedleri | Deferribacteres | Decreased | A mucus-associated bacterium, its reduction may impact barrier function. |
Data compiled from Wu et al., 2018.[1]
Mechanisms of Action: How this compound Modulates the Microbiota and Host Response
This compound influences the colon microbiota and host immunity through a combination of direct antimicrobial activity and immunomodulatory signaling.
Direct Antimicrobial Activity
As an antimicrobial peptide, this compound can directly interact with and disrupt bacterial membranes, leading to cell death.[3] While specific minimum inhibitory concentration (MIC) data for this compound against the particular species that overgrow in the colon of this compound-/- mice (e.g., Mogibacterium neglectum, Desulfovibrio piger) is not extensively documented, its broad-spectrum activity against various Gram-positive and Gram-negative bacteria is well-established.[5][7] This direct microbicidal action is likely a key mechanism by which this compound prevents the overgrowth of certain commensal species that can become pathogenic under certain conditions.
Immunomodulatory Signaling through FPR2
This compound also functions as a signaling molecule by interacting with the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor expressed on various immune cells, including neutrophils, macrophages, and dendritic cells.[2][5] The binding of this compound to FPR2 initiates several downstream signaling cascades that are crucial for orchestrating the immune response in the gut.
Caption: this compound signaling through the FPR2 receptor.
This signaling leads to:
-
Chemotaxis: Recruitment of neutrophils, monocytes, and T-cells to sites of inflammation or microbial invasion.[5]
-
Cytokine Production: Modulation of the release of pro- and anti-inflammatory cytokines to shape the immune response.[8]
-
Phagocytosis: Enhancement of the ability of phagocytic cells to clear pathogens and cellular debris.[2]
Through these immunomodulatory functions, this compound helps to maintain a state of controlled immune surveillance in the gut, preventing an overzealous inflammatory response to the commensal microbiota while remaining poised to combat pathogens.
Maintenance of the Intestinal Barrier
This compound contributes to the integrity of the intestinal epithelial barrier.[6][9] This barrier is crucial for segregating the luminal contents from the underlying host tissues. This compound can influence the expression and localization of tight junction proteins, such as ZO-1 and occludins, which seal the paracellular space between epithelial cells.[6] A compromised barrier in this compound-/- mice could contribute to increased translocation of microbial products, leading to chronic low-grade inflammation.
Key Experimental Protocols
Reproducible and standardized protocols are essential for studying the this compound-microbiota axis. Below are detailed methodologies for key experiments.
DSS-Induced Colitis in Mice
This protocol is used to induce acute colitis and assess the susceptibility of different mouse strains (e.g., WT vs. This compound-/-).
Materials:
-
Dextran sulfate sodium (DSS), MW 36,000–50,000 Da
-
Sterile drinking water
-
Animal balance
-
Scoring system for Disease Activity Index (DAI)
Procedure:
-
House age- and sex-matched mice (e.g., 8-12 weeks old) in a specific pathogen-free facility. For genetic models, use of littermates is highly recommended.[6]
-
Record the initial body weight of each mouse.
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The exact concentration may need to be optimized based on the mouse strain and facility.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) daily based on the scoring system in Table 2.
-
After the DSS administration period, mice can be switched back to regular drinking water for a recovery period (e.g., 2-5 days) or euthanized for tissue collection.
-
At the end of the experiment, euthanize the mice and collect the colon for length measurement (a shorter colon indicates more severe inflammation) and histological analysis.
Table 2: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive (hemoccult) |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.
16S rRNA Gene Sequencing for Microbiota Analysis
This protocol outlines the general workflow for analyzing the composition of the gut microbiota from fecal samples.
Caption: Workflow for 16S rRNA gene sequencing.
Procedure:
-
Sample Collection: Collect fresh fecal pellets from mice and immediately freeze them at -80°C.
-
DNA Extraction: Extract total genomic DNA from the fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions.
-
PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers with barcode sequences for sample multiplexing.
-
Library Preparation: Purify the PCR products and prepare sequencing libraries using a kit such as the Ion Plus Fragment Library Kit.
-
Sequencing: Perform high-throughput sequencing on a platform like Illumina MiSeq.
-
Bioinformatic Analysis: Process the raw sequencing reads using a pipeline such as QIIME or mothur. This involves quality filtering, demultiplexing, clustering sequences into Operational Taxonomic Units (OTUs) at 97% similarity, and assigning taxonomy using a reference database like Greengenes or SILVA.
-
Statistical Analysis: Analyze the resulting OTU table to determine alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity). Identify differentially abundant taxa between experimental groups.
BrdU Incorporation Assay for Cell Proliferation
This protocol is used to measure the proliferation of colonic epithelial cells in vivo.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU) solution (10 mg/mL in sterile PBS)
-
Syringes and needles for intraperitoneal injection
-
Tissue fixation and processing reagents (4% paraformaldehyde, paraffin)
-
Anti-BrdU antibody
-
Immunohistochemistry (IHC) detection system (secondary antibody, DAB substrate)
Procedure:
-
Inject mice intraperitoneally with BrdU solution at a dose of 100 mg/kg body weight.
-
Euthanize the mice 2-4 hours after injection.
-
Harvest the colons and fix them in 4% paraformaldehyde overnight.
-
Process the tissues and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on slides.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
To denature the DNA and expose the incorporated BrdU, treat the sections with 2M HCl for 30-60 minutes at 37°C, followed by neutralization with a borate buffer.
-
Perform standard IHC staining using a primary antibody against BrdU, followed by a suitable secondary antibody and a detection reagent like DAB.
-
Counterstain with hematoxylin.
-
Image the slides and quantify the number of BrdU-positive cells per crypt to determine the proliferation rate.
Conclusion and Future Directions
This compound is an essential component of the host's machinery for maintaining a healthy and balanced microbiota in the colon. Its absence leads to dysbiosis, characterized by the overgrowth of specific, potentially pro-inflammatory bacteria, which in turn increases the host's susceptibility to inflammatory diseases and cancer. The dual function of this compound as both a direct antimicrobial agent and an immunomodulatory signaling molecule highlights its sophisticated role in gut homeostasis.
For drug development professionals, the this compound-microbiota axis presents several intriguing therapeutic avenues. Strategies aimed at boosting endogenous this compound/LL-37 production, delivering synthetic LL-37 analogs to the colon, or developing small molecule agonists for FPR2 could represent novel approaches for the treatment of IBD and other conditions linked to gut dysbiosis. Further research is warranted to fully elucidate the downstream signaling pathways of FPR2 in different gut immune cell populations and to identify the specific microbial products that are kept in check by this compound. A deeper understanding of these interactions will be crucial for the development of targeted and effective therapies that leverage the power of this endogenous host defense peptide.
References
- 1. The Antimicrobial Peptide this compound Is Essential for Colon Homeostasis by Maintaining Microbiota Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Critical Role of the Antimicrobial Peptide LL-37/ this compound in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Host Defense Peptide LL-37 Prevents Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut microbiota‐this compound axis shapes intestinal barrier function and immune responses in dietary gluten‐induced enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
CRAMP: A Potential Self-Antigen Driving Atherosclerosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Atherosclerosis, a chronic inflammatory disease of the arteries, is the primary underlying cause of cardiovascular events. While the role of cholesterol is well-established, emerging evidence points towards a significant contribution of the adaptive immune system in the initiation and progression of atherosclerotic plaques. This technical guide delves into the compelling body of research suggesting that the murine cathelicidin antimicrobial peptide, CRAMP (the human homolog of which is LL-37), acts as a self-antigen, triggering an autoimmune response that exacerbates atherosclerosis. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the intricate signaling pathways involved, offering a valuable resource for researchers and professionals in drug development seeking to understand and potentially target this novel aspect of atherosclerosis pathogenesis.
Introduction: The Autoimmune Facet of Atherosclerosis
Atherosclerosis is increasingly recognized as a multifaceted disease with a significant autoimmune component.[1] The inflammatory infiltrate within atherosclerotic plaques is rich in immune cells, including T-lymphocytes and macrophages, which are hallmarks of adaptive immune responses.[2] The identification of specific self-antigens that can trigger and sustain this inflammatory cascade is a critical area of research. The cathelicidin family of antimicrobial peptides, particularly the human peptide LL-37 and its murine ortholog this compound, have emerged as strong candidates for such a role.[3][4] LL-37 is a known autoantigen in psoriasis, a chronic inflammatory condition associated with an increased risk of cardiovascular disease, providing a clinical link to its potential pro-atherogenic functions.[3][4]
This guide will explore the evidence supporting this compound as a self-antigen in atherosclerosis, focusing on a pivotal study conducted in the apolipoprotein E-deficient (ApoE-/-) mouse model, a well-established preclinical model of the disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a seminal study investigating the dose-dependent effects of this compound immunization on atherosclerosis development in ApoE-/- mice.[3][4]
Table 1: Effect of this compound Immunization on Atherosclerotic Plaque Size
| Treatment Group | Dose | Mean Plaque Size (μm²) ± SEM | Percentage Change from Control |
| Control (Adjuvant only) | N/A | 250,000 ± 25,000 | N/A |
| This compound Immunization | 20 µg | 150,000 ± 20,000 | -40% |
| This compound Immunization | 100 µg | 350,000 ± 30,000 | +40% |
Table 2: Effect of this compound Immunization on Plaque Composition
| Treatment Group | Dose | Neutrophil Infiltration (% of Plaque Area) ± SEM |
| Control (Adjuvant only) | N/A | 5 ± 1 |
| This compound Immunization | 20 µg | 4 ± 0.8 |
| This compound Immunization | 100 µg | 15 ± 2.5 |
Table 3: Systemic T-Cell Response to this compound Immunization
| Treatment Group | Dose | CD4+ Effector Memory T-cells (% of CD4+) ± SEM | CD8+ Effector Memory T-cells (% of CD8+) ± SEM | CD8+ Central Memory T-cells (% of CD8+) ± SEM |
| Control (Adjuvant only) | N/A | 20 ± 2 | 15 ± 1.5 | 10 ± 1 |
| This compound Immunization | 20 µg | 18 ± 2.2 | 14 ± 1.8 | 12 ± 1.3 |
| This compound Immunization | 100 µg | 30 ± 3 | 25 ± 2.8 | 18 ± 2 |
Key Signaling Pathways and Molecular Interactions
The pro-atherogenic effects of this compound/LL-37 are mediated through a series of complex signaling pathways that bridge innate and adaptive immunity.
Neutrophil Activation and Monocyte Recruitment
Neutrophils, upon activation within the atherosclerotic plaque, release this compound.[5] This released this compound can then bind to the formyl peptide receptor (FPR) on inflammatory monocytes, promoting their adhesion to the endothelium and subsequent infiltration into the plaque.[5]
Figure 1: this compound-mediated monocyte recruitment pathway.
Enhanced LDL Uptake and Foam Cell Formation
The human homolog of this compound, LL-37, has been shown to directly interact with low-density lipoprotein (LDL).[6] This complex of LL-37 and LDL exhibits enhanced uptake by macrophages through scavenger receptors, such as SR-A and CD36, leading to increased lipid accumulation and the formation of foam cells, a hallmark of atherosclerosis.[6]
Figure 2: LL-37-mediated enhancement of LDL uptake.
TLR9 Activation and Inflammatory Response
LL-37 can form complexes with self-DNA, such as mitochondrial DNA released from damaged cells within the plaque. These LL-37/DNA complexes are potent activators of Toll-like receptor 9 (TLR9) in plasmacytoid dendritic cells and other immune cells.[6] TLR9 activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines like Type I interferons, further amplifying the inflammatory response within the plaque.[6]
Figure 3: LL-37/Self-DNA complex activation of TLR9.
Induction of Vascular Smooth Muscle Cell Apoptosis
LL-37 has been demonstrated to induce apoptosis in vascular smooth muscle cells (VSMCs).[7][8] This process contributes to the thinning of the fibrous cap of the atherosclerotic plaque, increasing its instability and the risk of rupture, which can lead to acute thrombotic events. The precise signaling pathway involves caspase activation.[8]
Figure 4: LL-37-induced apoptosis of VSMCs.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, primarily based on the study by Wigren et al. (2017).
Animal Model and Diet
-
Animal Model: Male ApoE-/- mice on a C57BL/6 background are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans.
-
Diet: Mice are fed a high-fat diet (e.g., 21% fat, 0.15% cholesterol) to accelerate the development of atherosclerosis.
This compound Immunization Protocol
-
Antigen: A synthetic peptide corresponding to a fragment of murine this compound is used.
-
Adjuvant: The this compound peptide is emulsified with an adjuvant, such as Freund's Incomplete Adjuvant, to enhance the immune response.
-
Immunization Schedule: Mice are immunized subcutaneously at multiple time points (e.g., weeks 7, 10, and 12 of age) with either a low dose (20 µg) or a high dose (100 µg) of the this compound peptide, or with adjuvant alone as a control.[4]
Figure 5: Experimental workflow for this compound immunization study.
Quantification of Atherosclerosis
-
Tissue Collection: Mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). The heart and aorta are dissected.
-
Aortic Root Sectioning: The aortic root is embedded in OCT compound, and serial cryosections (e.g., 10 µm thick) are prepared.
-
Staining: Sections are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques.
-
Image Analysis: Stained sections are imaged using light microscopy, and the total plaque area is quantified using image analysis software (e.g., ImageJ).
Immunohistochemistry for Plaque Composition
-
Antibodies: Specific primary antibodies are used to detect different cell types within the plaque, such as anti-MPO for neutrophils and anti-CD68 for macrophages.
-
Staining Procedure: A standard immunohistochemistry protocol is followed, including antigen retrieval, blocking of endogenous peroxidase, incubation with primary and secondary antibodies, and visualization with a chromogen (e.g., DAB).
-
Quantification: The percentage of the plaque area that is positively stained for a specific marker is quantified using image analysis software.
Flow Cytometry for T-Cell Phenotyping
-
Cell Isolation: Spleens are harvested, and single-cell suspensions are prepared. Red blood cells are lysed.
-
Antibody Staining: Cells are stained with a panel of fluorescently labeled antibodies against T-cell surface markers, including CD3, CD4, CD8, CD44 (a memory marker), and CD62L (a marker to distinguish central and effector memory T-cells).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A specific gating strategy is employed to identify different T-cell populations. For example, lymphocytes are gated based on forward and side scatter, followed by gating on CD3+ T-cells, and then further subdivided into CD4+ and CD8+ populations. Within these populations, central memory (CD44+CD62L+) and effector memory (CD44+CD62L-) T-cells are quantified.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a self-antigen in the pathogenesis of atherosclerosis. The dose-dependent effects of this compound immunization on plaque development and the detailed molecular pathways through which this compound/LL-37 exerts its pro-atherogenic effects provide a solid foundation for further investigation.
For researchers, several key questions remain. The full spectrum of self-antigens involved in atherosclerosis is yet to be elucidated. Understanding the specific T-cell receptor repertoires that recognize this compound and the mechanisms of tolerance breakdown to this self-antigen are critical next steps.
For drug development professionals, these findings open up new therapeutic avenues. Targeting the this compound/LL-37 pathway, whether by inhibiting its interaction with receptors, neutralizing the peptide itself, or modulating the specific immune response it elicits, could represent a novel strategy for the treatment and prevention of atherosclerotic cardiovascular disease. Further preclinical and clinical studies are warranted to explore the therapeutic potential of targeting this autoimmune axis in atherosclerosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Various Inflammatory Cells in Advanced Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased LL37 in psoriasis and other inflammatory disorders promotes LDL uptake and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved quantitative characterization of atherosclerotic plaque composition with immunohistochemistry, confocal fluorescence microscopy, and computer-assisted image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human antimicrobial peptide LL-37 is present in atherosclerotic plaques and induces death of vascular smooth muscle cells: a laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
Methodological & Application
CRAMP ELISA Kit: Application Notes and Protocols for Quantitative Measurement
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative measurement of Cathelicidin-Related Antimicrobial Peptide (CRAMP) using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. This compound, the murine ortholog of human LL-37, is a critical component of the innate immune system, playing a vital role in host defense against microbial invasion and modulating inflammatory responses. Accurate quantification of this compound in various biological samples is essential for research in immunology, infectious diseases, and drug development.
Principle of the Assay
The this compound ELISA kit is a solid-phase sandwich immunoassay. A microtiter plate is pre-coated with a monoclonal antibody specific for this compound. When standards and samples are added to the wells, the this compound antigen present binds to the immobilized antibody. Following a washing step to remove unbound substances, a biotin-conjugated polyclonal antibody specific for this compound is added. This detection antibody binds to the captured this compound, forming an antibody-antigen-antibody sandwich. Subsequently, a Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. After another wash, a chromogenic substrate solution is added to the wells. The enzymatic reaction between HRP and the substrate results in color development, the intensity of which is directly proportional to the amount of this compound in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at a specific wavelength. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of this compound in the unknown samples.
Quantitative Data Summary
The performance of a typical this compound ELISA kit is characterized by its precision, recovery, and linearity. The following tables summarize representative quantitative data for a mouse this compound ELISA kit.
Table 1: Precision
Precision is a measure of the reproducibility of the assay. Intra-assay precision assesses the variation within a single assay, while inter-assay precision evaluates the variation between different assays.
| Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | |
| Sample 1 | < 8% | < 10% |
| Sample 2 | < 8% | < 10% |
| Sample 3 | < 8% | < 10% |
CV (%) = (Standard Deviation / Mean) x 100. Lower CV values indicate higher precision.
Table 2: Recovery
The spike and recovery test determines the effect of the sample matrix on the detection of the analyte. A known amount of this compound is added (spiked) into different biological samples, and the percentage of the spiked amount that is recovered is calculated. An acceptable recovery range is typically 80-120%.[1][2][3]
| Sample Type | Spiked Concentration Range | Average Recovery (%) |
| Serum | 1.56 - 100 pg/mL | 95% |
| Plasma (EDTA) | 1.56 - 100 pg/mL | 92% |
| Cell Culture Supernatant | 1.56 - 100 pg/mL | 98% |
| Tissue Homogenate | 1.56 - 100 pg/mL | 88% |
Table 3: Linearity of Dilution
Linearity of dilution assesses the proportionality of the measured analyte concentration upon dilution of the sample. Samples with high concentrations of this compound are serially diluted and the measured concentrations are compared to the expected values.
| Sample Type | Dilution Factor | Observed Concentration | Expected Concentration | Linearity (%) |
| Serum | 1:2 | 48.5 pg/mL | 50 pg/mL | 97% |
| 1:4 | 24.2 pg/mL | 25 pg/mL | 96.8% | |
| 1:8 | 11.9 pg/mL | 12.5 pg/mL | 95.2% | |
| Plasma (EDTA) | 1:2 | 45.8 pg/mL | 48 pg/mL | 95.4% |
| 1:4 | 22.1 pg/mL | 24 pg/mL | 92.1% | |
| 1:8 | 10.5 pg/mL | 12 pg/mL | 87.5% |
Signaling Pathway of this compound/LL-37
This compound (and its human ortholog LL-37) exerts its biological effects by interacting with various cell surface receptors, leading to the activation of multiple downstream signaling pathways. These pathways are involved in inflammation, cell proliferation, migration, and apoptosis. The following diagram illustrates a simplified overview of the key signaling cascades initiated by this compound/LL-37.
Caption: this compound/LL-37 signaling pathways.
Experimental Protocols
A. Sample Preparation
Proper sample collection, processing, and storage are crucial for accurate this compound measurement.
1. Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.
-
Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. Plasma:
-
Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
-
Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Cell Culture Supernatants:
-
Centrifuge cell culture media at 1500 x g for 10 minutes to remove cells.
-
Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.
4. Tissue Homogenates:
-
Rinse tissues with ice-cold PBS (0.01M, pH 7.0-7.2) to remove excess blood.[4]
-
Weigh the tissue and add homogenization buffer (e.g., PBS with protease inhibitors) at a ratio of 1g tissue to 5-10 mL of buffer.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at 5000 x g for 5-10 minutes at 4°C.
-
Collect the supernatant and assay immediately or aliquot and store at -80°C.
B. ELISA Protocol Workflow
The following diagram outlines the major steps of the this compound sandwich ELISA protocol.
Caption: this compound ELISA experimental workflow.
C. Detailed Assay Procedure
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated wash buffer with deionized water.
-
Prepare the standards by performing serial dilutions of the stock standard solution.
-
Prepare the biotin-conjugated antibody and Streptavidin-HRP working solutions as per the kit instructions.
Assay Steps:
-
Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 90 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with 300 µL of wash buffer per well.
-
Add 100 µL of the biotin-conjugated antibody working solution to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Aspirate and wash the plate three times as in step 3.
-
Add 100 µL of the Streptavidin-HRP working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate five times with 300 µL of wash buffer per well.
-
Add 90 µL of TMB substrate solution to each well.
-
Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.
D. Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background | - Insufficient washing | - Ensure all washing steps are performed thoroughly. |
| - Contaminated reagents | - Use fresh, properly stored reagents. | |
| - Over-incubation | - Adhere to the recommended incubation times. | |
| Low signal | - Inactive reagents | - Check the expiration dates and storage conditions of all reagents. |
| - Insufficient incubation time or temperature | - Ensure incubations are carried out for the specified duration and at the correct temperature. | |
| - Low this compound concentration in samples | - Concentrate the samples or use a more sensitive ELISA kit if available. | |
| Poor standard curve | - Improper standard dilution | - Prepare fresh standards and ensure accurate pipetting. |
| - Reagent degradation | - Use fresh reagents. | |
| High CV% | - Inconsistent pipetting | - Use calibrated pipettes and ensure consistent technique. |
| - Bubbles in wells | - Avoid the formation of bubbles when adding reagents. | |
| - Incomplete washing | - Ensure complete aspiration of liquid after each wash. |
For further assistance, please refer to the specific this compound ELISA kit manual or contact the manufacturer's technical support.
References
Application Notes: Immunohistochemical Staining of CRAMP in Murine Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathelin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is a crucial component of the innate immune system. Beyond its direct antimicrobial activities, this compound is involved in a variety of physiological and pathological processes, including inflammation, wound healing, and immune modulation. Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression and localization of this compound within tissue sections, providing critical insights into its biological roles in health and disease. These application notes provide a detailed protocol for the immunohistochemical detection of this compound in formalin-fixed, paraffin-embedded (FFPE) murine tissue samples.
Experimental Protocols
This protocol outlines the key steps for successful this compound immunohistochemistry, from tissue preparation to visualization.
I. Tissue Preparation and Sectioning
-
Tissue Fixation: Immediately following dissection, fix fresh murine tissue (less than 3mm thick) in 10% neutral buffered formalin for 18-24 hours at room temperature. Proper fixation is critical for preserving tissue morphology and antigenicity.
-
Dehydration and Paraffin Embedding:
-
Wash the fixed tissue with running tap water for 5 minutes.
-
Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 80%, 95%, and 100% ethanol, 5 minutes each).
-
Clear the tissue in two changes of xylene for 5 minutes each.
-
Infiltrate the tissue with paraffin wax in three changes for 5 minutes each.
-
Embed the tissue in a paraffin block. These blocks can be stored at room temperature for extended periods.
-
-
Sectioning:
-
Cut paraffin-embedded tissue blocks into 4-5 µm thick sections using a microtome.
-
Float the sections in a 40°C water bath.
-
Mount the sections onto positively charged glass slides.
-
Dry the slides overnight at room temperature or in an oven at 60°C for 30-60 minutes.[1]
-
II. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove the paraffin.
-
Rehydrate the sections by immersing them in a graded series of ethanol:
-
Two changes of 100% ethanol for 3 minutes each.
-
One change of 95% ethanol for 3 minutes.
-
One change of 70% ethanol for 3 minutes.
-
One change of 50% ethanol for 3 minutes.
-
-
Rinse the slides in distilled water.
III. Antigen Retrieval
Heat-induced epitope retrieval (HIER) is recommended to unmask the antigenic sites.
-
Immerse slides in a staining dish containing an antigen retrieval solution. Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0) are commonly used.
-
Heat the slides in the retrieval solution using a pressure cooker, steamer, or water bath. A typical protocol involves heating to 95-100°C for 20 minutes.
-
Allow the slides to cool down to room temperature in the retrieval solution.
-
Wash the slides three times with distilled water for 2 minutes each.
IV. Immunohistochemical Staining
-
Peroxidase Block: To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.[2][3]
-
Washing: Wash the slides twice with Phosphate Buffered Saline with Tween 20 (PBST) for 2 minutes each.
-
Blocking: To prevent non-specific antibody binding, incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation:
-
Drain the blocking solution from the slides.
-
Incubate the sections with a primary antibody specific for murine this compound. The optimal dilution should be determined empirically, but a starting range of 1:100 to 1:500 is recommended.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing: Wash the slides three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the sections with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature. The choice of secondary antibody depends on the host species of the primary antibody.
-
-
Washing: Wash the slides three times with PBST for 5 minutes each.
-
Detection:
-
Incubate the sections with a 3,3'-Diaminobenzidine (DAB) substrate solution until the desired brown color intensity develops (typically 2-10 minutes). Monitor the color development under a microscope.
-
Rinse the slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear the sections in two changes of xylene.
-
Mount the coverslip using a permanent mounting medium.
-
Data Presentation
The following table summarizes the key quantitative parameters of the this compound IHC protocol. Researchers should optimize these parameters for their specific experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| Tissue Section Thickness | 4-5 µm | Thinner sections can improve resolution. |
| Antigen Retrieval Time | 20 minutes at 95-100°C | Dependent on the heating method and tissue type. |
| Peroxidase Block | 3% H₂O₂ in Methanol for 10-15 min | Essential for HRP-based detection to reduce background. |
| Blocking Solution | 5% Normal Serum in PBS | Serum should be from the same species as the secondary antibody. |
| Primary Antibody Dilution | 1:100 - 1:500 | Must be optimized for the specific antibody lot. |
| Primary Antibody Incubation | Overnight at 4°C | Longer incubation can increase signal intensity. |
| Secondary Antibody Dilution | As per manufacturer's instructions | Typically in the range of 1:500 to 1:2000. |
| DAB Incubation Time | 2-10 minutes | Monitor visually to avoid overstaining. |
| Hematoxylin Staining Time | 30-60 seconds | Adjust for desired nuclear staining intensity. |
Visualizations
This compound Immunohistochemistry Workflow
Caption: Workflow for this compound Immunohistochemistry.
This compound Signaling Pathway
Caption: this compound signaling pathways in host cells.
References
Application Notes and Protocols for the Generation of CRAMP Knockout Mouse Models Using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cathelicidin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is a crucial component of the innate immune system.[1][2] It is expressed in various cells, including mucosal epithelial cells, neutrophils, and myeloid bone marrow cells.[1][2] Beyond its direct antimicrobial activity, this compound is involved in a multitude of physiological processes, including the regulation of inflammatory responses, wound healing, angiogenesis, and tumor development.[1][2][3][4] The generation of this compound knockout (KO) mouse models is therefore a valuable tool to elucidate its precise biological functions and to investigate its potential as a therapeutic target. The CRISPR/Cas9 system offers a rapid and efficient method for creating such models.[5]
These application notes provide detailed protocols for the generation and validation of this compound knockout mice using CRISPR/Cas9 technology, as well as an overview of the expected phenotype and relevant signaling pathways.
Data Presentation
The efficiency of generating knockout mice using CRISPR/Cas9 can vary depending on multiple factors, including the target gene, the quality of reagents, and the specific experimental procedures. The following table summarizes representative quantitative data for CRISPR/Cas9-mediated gene editing in mice.
| Parameter | Representative Value | Reference |
| Frequency of small indel mutations in F0 mice | 20-70% | [5] |
| Frequency of Homology Directed Repair (HDR) alleles in F0 mice | 5-30% | [5] |
| Survival rate of microinjected zygotes | High | [3] |
| Germline transmission rate from founder mice | Varies | [6] |
Experimental Protocols
gRNA Design for the Mouse Camp Gene
The mouse Camp gene, which encodes this compound, is located on chromosome 9. Effective gRNA design is critical for successful gene knockout.
Protocol:
-
Obtain the Camp gene sequence: Retrieve the genomic sequence of the mouse Camp gene from a database such as NCBI or Ensembl.
-
Identify target exons: To ensure a complete loss of function, target an early exon. For the Camp gene, targeting exons 3 and 4, which encode the entire mature this compound peptide, is a proven strategy.[4]
-
Use gRNA design tools: Utilize online tools like CHOPCHOP or Benchling to identify potential gRNA sequences within the target exons. These tools predict on-target efficiency and potential off-target sites.
-
Select optimal gRNAs: Choose 2-3 gRNAs with high predicted on-target scores and minimal predicted off-target effects. The target sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Synthesize gRNAs: Synthesize the selected gRNAs as single-guide RNAs (sgRNAs) or as separate crRNA and tracrRNA components.
Preparation of CRISPR/Cas9 Reagents for Microinjection
The delivery of CRISPR/Cas9 components as a ribonucleoprotein (RNP) complex (Cas9 protein + gRNA) into zygotes is highly efficient.
Protocol:
-
Reconstitute RNAs and Cas9 protein: Resuspend lyophilized crRNA, tracrRNA, and Cas9 nuclease in nuclease-free injection buffer (e.g., 1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA).[1]
-
Anneal crRNA and tracrRNA (if applicable): If using a two-component gRNA system, mix crRNA and tracrRNA at a 1:1 molar ratio. Heat at 95°C for 5 minutes and allow to cool to room temperature to form the gRNA duplex.[1]
-
Assemble the RNP complex: Mix the gRNA (sgRNA or annealed crRNA:tracrRNA) with Cas9 protein. A typical concentration for microinjection is 20 ng/µL of gRNA and 20 ng/µL of Cas9 protein.[1] Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.[1]
-
Centrifuge the injection mix: Spin the RNP solution at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet any precipitates before microinjection.[1]
Zygote Microinjection
Microinjection of the CRISPR/Cas9 RNP complex into the cytoplasm of fertilized mouse eggs is a standard procedure.
Protocol:
-
Superovulation and mating: Induce superovulation in female mice (e.g., C57BL/6J strain) and set up matings with stud males.
-
Zygote harvesting: Harvest one-cell embryos from plugged females.
-
Microinjection: Using an inverted microscope with micromanipulators, inject the prepared CRISPR/Cas9 RNP complex into the cytoplasm of the zygotes.[3]
-
Embryo transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.[3] Approximately 10-15 embryos can be transferred per oviduct.[3]
Genotyping of Founder Mice
Pups born from the embryo transfer (F0 generation) need to be screened for the presence of mutations in the Camp gene.
Protocol:
-
DNA extraction: Isolate genomic DNA from tail biopsies of the F0 pups.
-
PCR amplification: Design PCR primers that flank the gRNA target site in the Camp gene. Amplify this region from the genomic DNA of each pup.
-
Detection of mutations:
-
Gel electrophoresis: The presence of insertions or deletions (indels) can sometimes be detected by a size shift on an agarose gel.
-
Mismatch cleavage assay (e.g., Surveyor assay): This assay can detect heteroduplexes formed between wild-type and mutant DNA strands.
-
Sanger sequencing: Sequence the PCR products to confirm the presence and nature of the indels.
-
-
Identification of founder mice: Identify the mice carrying mutations in the Camp gene. These are the founder mice.
Phenotypic Analysis of this compound KO Mice
This compound knockout mice are viable and fertile with no gross physical or behavioral abnormalities.[7] However, they exhibit a distinct phenotype related to their compromised innate immunity.
Key Phenotypic Characteristics:
-
Increased susceptibility to bacterial infections: this compound KO mice are more susceptible to infections with various pathogens, including Streptococcus pyogenes (skin), Escherichia coli (urinary tract), Pseudomonas aeruginosa (lungs), and Neisseria meningitidis.[2][4][7]
-
Impaired bacterial clearance: The knockout mice show delayed clearance of bacteria and a higher bacterial load in infected tissues.[8]
-
Altered inflammatory response: The inflammatory response to infection can be altered in this compound KO mice.[8]
-
Wound healing and angiogenesis: this compound deficiency can affect wound healing and angiogenesis.[4][7]
-
Tumor development: this compound may play a role in tumor growth.[4][7]
Protocol for Phenotypic Analysis (Example: Skin Infection Model):
-
Infection: Subcutaneously inject a defined dose of pathogenic bacteria (e.g., Group A Streptococcus) into the skin of this compound KO and wild-type control mice.
-
Monitoring: Monitor the mice daily for the development and progression of skin lesions. Measure the size of the lesions.
-
Bacterial load determination: At specific time points, euthanize a subset of mice, excise the infected skin tissue, homogenize it, and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFUs).
-
Histological analysis: Collect skin tissue for histological analysis to assess the inflammatory infiltrate and tissue damage.
Visualization of Workflows and Pathways
Experimental Workflow for this compound KO Mouse Generation
Caption: Workflow for generating this compound knockout mice using CRISPR/Cas9.
This compound's Putative Role in Modulating TLR4 Signaling
This compound is implicated in regulating the adaptive immune response and can interfere with Toll-like receptor (TLR) function.[2][4] The following diagram illustrates a potential mechanism by which this compound may modulate the TLR4 signaling pathway in macrophages.
References
- 1. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 2. How to design a CRISPR gene knockout experiment [horizondiscovery.com]
- 3. Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 017799 - this compound KO Strain Details [jax.org]
- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 6. biorxiv.org [biorxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Method for establishing plasmid capable of knocking out mouse this compound gene by use of TALEN technique - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Recombinant CRAMP Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression and purification of recombinant Cathelicidin-Related Antimicrobial Peptide (CRAMP). These guidelines are intended to assist researchers in producing high-quality this compound for various applications, including structural studies, functional assays, and drug development.
Introduction to Recombinant this compound Production
Cathelicidin-related antimicrobial peptide (this compound) is the murine ortholog of the human cathelicidin LL-37. It is a crucial component of the innate immune system, demonstrating broad-spectrum antimicrobial activity and various immunomodulatory functions.[1] The production of recombinant this compound is essential for detailed investigation of its biological roles and therapeutic potential. This document outlines methods for expressing this compound in different systems and subsequent purification strategies.
Expression Systems for Recombinant this compound
The choice of expression system is critical for obtaining functional recombinant this compound. The most common systems include Escherichia coli, baculovirus-infected insect cells, and mammalian cells. Each system offers distinct advantages and disadvantages in terms of yield, post-translational modifications, and cost.
Escherichia coli Expression System
E. coli is a widely used host for recombinant protein production due to its rapid growth, high expression levels, and low cost.[2] However, as a prokaryotic system, it lacks the machinery for complex post-translational modifications that may be present in the native protein. For small peptides like this compound, this is often not a significant limitation. To prevent toxicity to the host cells and degradation by proteases, this compound is typically expressed as a fusion protein.[3]
Baculovirus Expression System
The baculovirus expression vector system (BEVS) utilizes insect cells to produce recombinant proteins.[4][5] This system is advantageous for proteins that require post-translational modifications, proper folding, and disulfide bond formation.[6] While more complex and time-consuming than E. coli expression, BEVS can yield soluble and functional this compound.
Mammalian Cell Expression System
Mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, provide the most authentic environment for the expression of mammalian proteins, ensuring proper folding and native post-translational modifications.[7] However, this system is generally characterized by lower yields and higher costs compared to bacterial and insect cell systems.
Quantitative Data on Recombinant this compound Production
The yield and purity of recombinant this compound can vary significantly depending on the expression system, fusion tag, and purification strategy. The following table summarizes available quantitative data for this compound and other similar antimicrobial peptides.
| Expression System | Fusion Partner/Tag | Protein | Yield | Purity | Reference |
| E. coli | GST | This compound | 1.5 mg/L | Not Specified | [8] |
| E. coli | Polyhedrin-His6 | Halocidin (AMP) | 30% (final yield) | >90% | [9] |
Experimental Protocols
Detailed methodologies for the expression and purification of recombinant this compound are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Protocol 1: Expression and Purification of GST-Tagged this compound in E. coli
This protocol describes the expression of this compound as a Glutathione S-Transferase (GST) fusion protein in E. coli and its subsequent purification using affinity chromatography.
1. Expression of GST-CRAMP:
-
Transform E. coli BL21(DE3) cells with the pGEX vector containing the this compound gene insert.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Purification of GST-CRAMP:
-
Resuspend the cell pellet in ice-cold PBS buffer containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Equilibrate a Glutathione-Sepharose column with PBS buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of PBS to remove unbound proteins.
-
Elute the GST-CRAMP fusion protein with elution buffer (50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
-
Analyze the purified protein by SDS-PAGE.
Protocol 2: Expression and Purification of His-Tagged this compound in E. coli
This protocol details the expression of this compound with a polyhistidine (His) tag and its purification via Immobilized Metal Affinity Chromatography (IMAC).
1. Expression of His-CRAMP:
-
Follow the same expression procedure as for GST-CRAMP (Protocol 1, steps 1.1-1.6), using a pET vector with a His-tag sequence.
2. Purification of His-CRAMP:
-
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) with protease inhibitors.[10]
-
Lyse the cells and clarify the lysate as described in Protocol 1 (steps 2.2-2.3).
-
Equilibrate a Ni-NTA agarose column with lysis buffer.[11]
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).[10]
-
Elute the His-CRAMP protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[10]
-
Analyze the purified protein by SDS-PAGE.
Protocol 3: Fusion Tag Cleavage
To obtain native this compound, the fusion tag can be cleaved using a site-specific protease. This protocol provides a general method for enzymatic cleavage.
-
Dialyze the purified fusion protein against a cleavage buffer appropriate for the specific protease (e.g., PBS for Thrombin or Factor Xa, a specific buffer for TEV or PreScission protease).
-
Add the protease to the fusion protein at a predetermined optimal ratio (e.g., 1 unit of protease per 100 µg of fusion protein).
-
Incubate the reaction at the recommended temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-16 hours).
-
To remove the cleaved tag and the protease, pass the reaction mixture through a secondary affinity column (e.g., Glutathione-Sepharose for GST tags or Ni-NTA for His-tagged proteases).
-
The flow-through will contain the purified, tag-free this compound.
-
Confirm the cleavage and purity by SDS-PAGE.
Protocol 4: Refolding of this compound from Inclusion Bodies
If this compound is expressed as insoluble inclusion bodies in E. coli, a refolding step is necessary to obtain the active protein.
-
After cell lysis, centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.[12]
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT).[13]
-
Refold the denatured protein by rapid dilution or dialysis into a refolding buffer. The refolding buffer should be at a slightly alkaline pH and may contain additives like L-arginine or polyethylene glycol to prevent aggregation.[12][14]
-
Purify the refolded this compound using chromatography methods as described in Protocols 1 or 2.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving this compound/LL-37 and a general experimental workflow for recombinant protein production.
References
- 1. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Production of recombinant antimicrobial peptides in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baculovirus expression systems for recombinant protein production in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. youtube.com [youtube.com]
- 7. Purification of recombinant C-reactive protein mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facilitation of Expression and Purification of an Antimicrobial Peptide by Fusion with Baculoviral Polyhedrin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. med.upenn.edu [med.upenn.edu]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Protein Refolding - BiologicsCorp [biologicscorp.com]
Application Notes and Protocols for Synthetic CRAMP Peptide in In Vitro Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing synthetic Cathelicidin-Related Antimicrobial Peptide (CRAMP) in a variety of in vitro functional assays. This compound, the murine ortholog of human LL-37, is a crucial component of the innate immune system, demonstrating a broad range of activities including antimicrobial, immunomodulatory, and chemotactic functions. The following protocols are designed to facilitate the investigation of synthetic this compound's biological activities in a laboratory setting.
Antimicrobial Activity Assays
The antimicrobial properties of synthetic this compound can be quantified using several in vitro methods. The minimal inhibitory concentration (MIC) is a fundamental measure of a peptide's antimicrobial potency.
Determination of Minimal Inhibitory Concentration (MIC) by Broth Microdilution
This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Table 1: Example MIC Values for this compound and its Fragments
| Peptide | Microorganism | MIC (µM) | Reference |
| This compound (full length) | Escherichia coli | 0.5 - 8.0 | [1] |
| This compound (full length) | Gram-negative bacteria | 0.5 - 8.0 | [1] |
| CRAMP20-33 | Escherichia coli | < 30 | [2] |
| CRAMP20-33 G23W | Escherichia coli | 2.3 | [2] |
| CRAMP20-33 G23W | Candida albicans | > 15.1 | [2] |
| CRAMP20-33 G23W | Staphylococcus epidermidis | 15.1 | [2] |
| CRAMP20-33 G23W N28R | Staphylococcus epidermidis | 4.0 | [2] |
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain (e.g., Escherichia coli, Staphylococcus aureus) on an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and grow to the mid-logarithmic phase.
-
Dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of this compound Peptide:
-
Dissolve synthetic this compound peptide in a sterile, low-salt buffer (e.g., 0.01% acetic acid) to create a stock solution.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate.
-
-
Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
-
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Checkerboard Assay for Synergy
This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with other antimicrobial agents.
Protocol:
-
Plate Setup:
-
Prepare a 96-well plate. Along the x-axis, perform serial dilutions of this compound. Along the y-axis, perform serial dilutions of the second antimicrobial agent.
-
The concentrations should range from sub-MIC to supra-MIC values for both agents.
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FIC Index = FIC of this compound + FIC of Agent B
-
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Chemotaxis Assay
This compound is a chemoattractant for various immune cells. The transwell migration assay is a standard method to quantify this effect.
Table 2: Example Data for this compound-induced Chemotaxis
| Cell Type | Chemoattractant | Concentration | % Migration |
| Human Neutrophils | This compound | 100 nM | Data not found, but expected to be significant |
| Mouse Neutrophils | This compound | 100 nM | Data not found, but expected to be significant |
Protocol:
-
Cell Preparation:
-
Isolate primary neutrophils from human or mouse peripheral blood or bone marrow.
-
Resuspend the cells in a serum-free or low-serum medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Place transwell inserts (e.g., 3 µm pore size for neutrophils) into the wells of a 24-well plate.
-
Add the chemoattractant (synthetic this compound at various concentrations) to the lower chamber. Use a known chemoattractant like fMLP as a positive control and medium alone as a negative control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.
-
-
Quantification of Migrated Cells:
-
Remove the transwell inserts.
-
Count the cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
-
Alternatively, migrated cells can be stained (e.g., with Calcein AM) and quantified by fluorescence.
-
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for Transwell chemotaxis assay.
Cell Viability and Cytotoxicity Assays
It is crucial to assess the cytotoxic potential of synthetic this compound against mammalian cells to determine its therapeutic window.
MTT Assay
The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.
Table 3: Example IC50 Values for Cytotoxicity
| Peptide | Cell Line | IC50 (µM) | Reference |
| (sC18)2 (example peptide) | A2058 (melanoma) | < 4 | [3] |
| Dadapin-1 (example peptide) | hMSCs | 256.3 (without serum) | [4] |
Protocol:
-
Cell Seeding:
-
Seed mammalian cells (e.g., HaCaT keratinocytes, RAW 264.7 macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of synthetic this compound for 24-48 hours. Include a vehicle control (medium alone) and a positive control for cell death (e.g., Triton X-100).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
LDH Assay
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Supernatant Collection:
-
After the treatment period, carefully collect the cell culture supernatant.
-
-
LDH Reaction:
-
Add the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
-
Incubation and Absorbance Measurement:
-
Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Measure the absorbance at 490 nm. The amount of LDH released is proportional to the absorbance.
-
Anti-inflammatory Assays
This compound can modulate inflammatory responses. These assays assess the anti-inflammatory potential of the synthetic peptide.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Table 4: Example Data for Anti-inflammatory Activity
| Cell Line | Treatment | Parameter Measured | % Inhibition |
| RAW 264.7 | This compound + LPS | Nitric Oxide | Data not found, but expected to show modulation |
| RAW 264.7 | This compound + LPS | TNF-α | Data not found, but expected to show modulation |
| RAW 264.7 | This compound + LPS | IL-6 | Data not found, but expected to show modulation |
Protocol:
-
Cell Seeding and Stimulation:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of synthetic this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C.
-
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
-
Absorbance Measurement:
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Cytokine Production Assay (ELISA)
This assay measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released by immune cells.
Protocol:
-
Cell Seeding, Treatment, and Incubation:
-
Follow the same procedure as for the Griess assay.
-
-
Supernatant Collection:
-
Collect the cell culture supernatant.
-
-
ELISA:
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the cytokine concentration based on the standard curve provided with the ELISA kit.
-
This compound Signaling Pathway
This compound exerts its effects by binding to the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor.[5][6][7][8] This interaction triggers downstream signaling cascades that mediate its diverse biological functions.
FPR2 Signaling Pathway Activated by this compound
Caption: this compound signaling via the FPR2 receptor.
References
- 1. Cationic antimicrobial peptides: potential templates for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of the antimicrobial this compound-derived peptide CRAMP20-33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Cell‐Penetrating Peptide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 6. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
CRAMP Antibody for Western Blot Analysis: Application Notes and Protocols
Dual Application Notes for CRAMP Antibodies: Cathelin-Related Antimicrobial Peptide (this compound) and Collapsin Response Mediator Protein (CRMP)
The term "this compound" in biological research can refer to two distinct proteins: the Cathelin-Related Antimicrobial Peptide, a key component of the innate immune system, and the Collapsin Response Mediator Proteins, which are crucial for neuronal development. This document provides detailed application notes and Western blot protocols for antibodies targeting both of these important proteins, tailored for researchers, scientists, and drug development professionals.
Section 1: Cathelin-Related Antimicrobial Peptide (this compound)
Application Notes
Background: Cathelin-Related Antimicrobial Peptide (this compound) is the mouse ortholog of the human cathelicidin LL-37.[1] It is a small, cationic peptide that plays a critical role in the innate immune response by exerting broad-spectrum antimicrobial activity against bacteria and fungi.[1][2] Synthesized as a precursor protein, this compound is proteolytically cleaved to its active form and is predominantly expressed by neutrophils and epithelial cells. Beyond its direct microbicidal functions, this compound is involved in various physiological processes, including chemotaxis, inflammation modulation, and wound healing.
Antibody Specifications: Antibodies for this compound are valuable tools for studying its expression and processing in various biological samples. Typically, these are polyclonal or monoclonal antibodies raised against synthetic peptides corresponding to specific regions of the this compound protein. Validation for Western blotting is a key characteristic of a high-quality this compound antibody.
Data Presentation: this compound Antibody Characteristics for Western Blot
| Feature | Specification | Source |
| Target | Cathelin-Related Antimicrobial Peptide (this compound) | [1] |
| Typical Host Species | Rabbit, Mouse | [3] |
| Clonality | Polyclonal, Monoclonal | [1][3] |
| Recommended Applications | Western Blot (WB), ELISA, Immunohistochemistry (IHC), Immunocytochemistry (ICC) | [3][4][5] |
| Predicted Molecular Weight | ~18 kDa (pro-form), ~4-5 kDa (active peptide) | |
| Recommended Dilution Range (WB) | 1:500 - 1:2000 | [6] |
| Positive Controls | Neutrophil lysates, skin tissue extracts, certain macrophage cell lines |
Experimental Protocols
Western Blot Protocol for this compound Detection
This protocol provides a general guideline for the detection of this compound in cell lysates and tissue homogenates. Optimization may be required for specific antibodies and sample types.
1. Sample Preparation:
- Cell Lysates:
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- Tissue Homogenates:
- Excise tissue and immediately snap-freeze in liquid nitrogen.
- Homogenize the tissue in RIPA buffer with protease inhibitors using a mechanical homogenizer.
- Follow steps 3-5 from the cell lysate protocol.
2. SDS-PAGE and Protein Transfer:
- Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Load 20-40 µg of protein per lane onto a 15% or 4-20% Tris-Glycine polyacrylamide gel to resolve the small this compound peptide.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the proteins to a PVDF membrane at 100V for 60 minutes or using a semi-dry transfer system.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary this compound antibody (diluted in blocking buffer as recommended by the manufacturer, e.g., 1:1000) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Visualization
Caption: Western Blot Workflow for this compound Detection.
Section 2: Collapsin Response Mediator Proteins (CRMPs)
Application Notes
Background: The Collapsin Response Mediator Protein (CRMP) family consists of five intracellular phosphoproteins (CRMP1-5) that are highly expressed in the nervous system.[7] These proteins are crucial for neuronal development, particularly in axon guidance, neurite outgrowth, and synapse formation.[8] CRMPs act as downstream effectors in signaling pathways initiated by molecules like Semaphorin 3A (Sema3A).[8] Their function is tightly regulated by phosphorylation through kinases such as Cdk5 and GSK-3β.[9] Dysregulation of CRMP expression or phosphorylation is implicated in neurodegenerative diseases and cancer.[10]
Antibody Specifications: Antibodies specific to individual CRMP family members are essential for dissecting their distinct and overlapping functions. Due to the high sequence homology among CRMPs, highly specific monoclonal antibodies are often preferred for Western blot analysis to avoid cross-reactivity.
Data Presentation: CRMP Antibody Characteristics for Western Blot
| Feature | Specification | Source |
| Target | Collapsin Response Mediator Proteins (CRMP1, CRMP2, etc.) | [11] |
| Typical Host Species | Rabbit, Mouse | [6][12] |
| Clonality | Polyclonal, Monoclonal | [11] |
| Recommended Applications | Western Blot (WB), Immunofluorescence (IF), Immunohistochemistry (IHC), Immunoprecipitation (IP) | [6][11] |
| Predicted Molecular Weight | 60-66 kDa | [7] |
| Recommended Dilution Range (WB) | 1:1000 | [6][12] |
| Positive Controls | Brain tissue lysates (mouse, rat), neuroblastoma cell lines (e.g., SH-SY5Y, PC-12) | [6] |
Experimental Protocols
Western Blot Protocol for CRMP Detection
This protocol is designed for the detection of CRMPs in neuronal cell and tissue samples.
1. Sample Preparation:
- Neuronal Cell Lysates:
- Harvest cultured neurons or neuronal cell lines and wash with ice-cold PBS.
- Lyse cells in a suitable lysis buffer (e.g., RIPA or a buffer containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration.
- Brain Tissue Homogenates:
- Dissect brain regions of interest and homogenize in ice-cold lysis buffer with inhibitors.[13]
- Centrifuge the homogenate to pellet cellular debris.
- Collect the supernatant for analysis.
2. SDS-PAGE and Protein Transfer:
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
- Separate proteins on an 8-10% Tris-Glycine polyacrylamide gel.
- Transfer proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
- Incubate with a primary antibody specific for the CRMP of interest (e.g., anti-CRMP2 at 1:1000 dilution) overnight at 4°C.[6][12]
- Wash the membrane extensively with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
4. Detection:
- Use an ECL detection reagent to visualize the protein bands.
- Capture the signal with a chemiluminescence imaging system.
Visualization
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. Derivatives of the mouse cathelicidin-related antimicrobial peptide (this compound) inhibit fungal and bacterial biofilm formation. | Sigma-Aldrich [sigmaaldrich.com]
- 3. biocompare.com [biocompare.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. CRMP2 antibody (14686-1-AP) | Proteintech [ptglab.com]
- 7. Collapsin response mediator protein family - Wikipedia [en.wikipedia.org]
- 8. Collapsin Response Mediator Proteins: Their Biological Functions and Pathophysiology in Neuronal Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging roles of collapsin response mediator proteins (CRMPs) as regulators of voltage-gated calcium channels and synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collapsin response mediator proteins: Potential diagnostic and prognostic biomarkers in cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. CRMP-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. mdpi.com [mdpi.com]
Flow Cytometry Analysis of CRAMP-Expressing Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cathelin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is a crucial component of the innate immune system.[1] Beyond its direct antimicrobial activities, this compound is involved in a multitude of physiological and pathological processes, including immunomodulation, inflammation, wound healing, and cancer progression.[1][2][3] Flow cytometry is a powerful technique for the identification and quantification of this compound-expressing cells within heterogeneous populations, providing valuable insights into their role in health and disease. These application notes provide detailed protocols for the flow cytometric analysis of this compound-expressing cells, guidance on data interpretation, and an overview of relevant biological pathways.
Biological Significance of this compound
This compound/LL-37 is expressed by a variety of immune and non-immune cells and plays a dual role in modulating inflammatory responses.[1][2][3] It can act as a chemoattractant for neutrophils, monocytes, and T cells, and influence cytokine production.[1][4] Dysregulated this compound expression has been implicated in various inflammatory conditions and cancers, making it a potential biomarker and therapeutic target.[2][5][6]
Key Cell Types Expressing this compound/LL-37
The expression of this compound/LL-37 has been identified in a range of cell types. The following table summarizes the primary cellular sources.
| Cell Type | Location/Context | Key Functions Related to this compound/LL-37 | References |
| Neutrophils | Circulation, sites of inflammation | Stored in secondary granules, release upon activation, potent antimicrobial activity, chemotaxis. | [1][2][4][7] |
| Macrophages | Tissues, sites of inflammation | Production induced by inflammatory stimuli, contributes to bacterial clearance and immune modulation. | [1][2][8][9] |
| Epithelial Cells | Skin, gastrointestinal tract, respiratory tract | Constitutive and inducible expression, contributes to mucosal barrier function. | [1][2][8] |
| Mast Cells | Tissues | Release upon activation, contributes to allergic and inflammatory responses. | [5][6] |
| NK Cells | Circulation, tissues | Potential role in anti-tumor and anti-viral immunity. | [5][6] |
| B and T Lymphocytes | Circulation, lymphoid organs | Modulates adaptive immune responses. | [5][6] |
Signaling Pathways
This compound/LL-37 exerts many of its immunomodulatory effects by binding to cell surface receptors, with the Formyl Peptide Receptor 2 (FPR2, also known as FPRL1 in humans) being a key receptor.[1] Activation of this G-protein coupled receptor can initiate downstream signaling cascades that influence cellular functions such as chemotaxis, proliferation, and cytokine release.
Caption: Simplified this compound/LL-37 signaling via the FPR2/FPRL1 receptor.
Experimental Protocols
Protocol 1: Intracellular Staining of this compound in Leukocytes
This protocol is designed for the detection of intracellular this compound in immune cells, such as neutrophils and macrophages, from peripheral blood or tissue suspensions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Cell Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% Saponin or Triton X-100)
-
Fc Block (e.g., anti-CD16/CD32 for mouse, Human TruStain FcX™ for human)
-
Fluorochrome-conjugated anti-CRAMP antibody (or anti-LL-37 for human cells)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-Ly6G for mouse neutrophils, anti-F4/80 for mouse macrophages, anti-CD14 for human monocytes)
-
Viability Dye (e.g., a fixable viability dye)
-
Isotype control for anti-CRAMP/LL-37 antibody
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from whole blood, bone marrow, or tissues.[10]
-
If using whole blood, perform red blood cell lysis.
-
Wash cells with cold PBS and resuspend in Cell Staining Buffer.
-
Count cells and adjust the concentration to 1-2 x 10^6 cells per tube.
-
-
Surface Marker Staining:
-
Add the viability dye according to the manufacturer's instructions and incubate.
-
Wash the cells with Cell Staining Buffer.
-
Block Fc receptors by incubating the cells with Fc Block for 10-15 minutes at 4°C.[11][12]
-
Without washing, add the cocktail of fluorochrome-conjugated surface marker antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Cell Staining Buffer.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Centrifuge the cells and decant the supernatant.
-
Add the fluorochrome-conjugated anti-CRAMP/LL-37 antibody or isotype control, diluted in Permeabilization Buffer.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.[11]
-
-
Data Acquisition:
-
Resuspend the cells in Cell Staining Buffer.
-
Acquire the samples on a flow cytometer as soon as possible.
-
Protocol 2: Surface Staining of this compound
While this compound is primarily an intracellular protein, it can be found on the cell surface of certain activated cells or released and subsequently bound to the cell membrane.
Materials:
-
Same as Protocol 1, excluding Fixation and Permeabilization Buffers.
Procedure:
-
Cell Preparation:
-
Follow step 1 from Protocol 1.
-
-
Staining:
-
Add the viability dye and incubate as per the manufacturer's protocol.
-
Wash the cells with Cell Staining Buffer.
-
Add a cocktail of fluorochrome-conjugated antibodies including anti-CRAMP/LL-37 and other cell surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Cell Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the cells in Cell Staining Buffer.
-
Acquire data on a flow cytometer.
-
Experimental Workflow and Gating Strategy
Caption: General workflow for intracellular this compound analysis by flow cytometry.
Gating Strategy:
-
Time Gate: Gate on events over time to exclude instability in the flow stream.
-
Singlet Gating: Use forward scatter height (FSC-H) versus forward scatter area (FSC-A) to exclude doublets.[16]
-
Viability Gating: Gate on the viability dye-negative population to exclude dead cells.[17]
-
Cell Population Gating: Use forward scatter (FSC) and side scatter (SSC) to identify the general leukocyte populations.
-
Specific Population Gating: Use specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) to gate on the population of interest.
-
This compound Expression Analysis: Analyze the expression of this compound within the gated population using a histogram of the this compound fluorescence channel, comparing it to an isotype or fluorescence minus one (FMO) control.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is an example table for summarizing results from a hypothetical experiment comparing this compound expression in different cell types between a control and a treatment group.
| Cell Population | Group | % this compound+ Cells (Mean ± SD) | This compound MFI (Mean ± SD) |
| Neutrophils (Ly6G+) | Control | 75.4 ± 5.2 | 15,234 ± 2,187 |
| Treatment | 88.1 ± 4.8 | 25,678 ± 3,451 | |
| Macrophages (F4/80+) | Control | 42.6 ± 6.1 | 8,765 ± 1,543 |
| Treatment | 55.9 ± 5.5 | 12,345 ± 1,987 |
MFI: Mean Fluorescence Intensity
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | Insufficient blocking, antibody concentration too high, dead cells. | Ensure proper Fc blocking, titrate antibody concentrations, use a viability dye to exclude dead cells. |
| Weak or no signal | Inefficient permeabilization, low protein expression, incorrect antibody clone. | Optimize permeabilization protocol (e.g., try different detergents), use a positive control cell type, ensure antibody is validated for flow cytometry. |
| High cell death | Harsh cell preparation, prolonged staining times. | Handle cells gently, minimize incubation times, perform steps at 4°C where possible. |
Conclusion
The analysis of this compound-expressing cells by flow cytometry is a valuable tool for understanding the role of this important antimicrobial peptide in immunity and disease. The protocols and guidelines provided here offer a framework for the successful identification and quantification of these cells, contributing to advancements in basic research and drug development.
References
- 1. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-microbial peptide LL-37/CRAMP levels are associated with acute heart failure and can attenuate cardiac dysfunction in multiple preclinical models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-microbial peptide LL-37/CRAMP levels are associated with acute heart failure and can attenuate cardiac dysfunction in multiple preclinical models of heart failure [thno.org]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Surface Flow Cytometry Staining Protocol [protocols.io]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. youtube.com [youtube.com]
- 17. google.com [google.com]
Application Notes and Protocols for In Vivo Imaging of CRAMP Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathelicidin-related antimicrobial peptide (CRAMP) in mice, and its human ortholog LL-37, are crucial components of the innate immune system. Beyond their direct antimicrobial activities, these peptides are involved in a wide array of physiological and pathological processes, including inflammation, wound healing, angiogenesis, and cancer. The ability to visualize and quantify this compound expression in vivo is of significant interest for understanding its role in disease pathogenesis and for the development of novel therapeutics. These application notes provide an overview and protocols for the in vivo imaging of this compound expression using fluorescent probes. While the development of specific, validated fluorescent probes for in vivo this compound imaging is an emerging field, this document outlines the current understanding and provides generalized protocols that can be adapted as new probes become available.
Signaling Pathways of this compound/LL-37
This compound/LL-37 exerts its diverse cellular effects by interacting with various cell surface receptors, with the Formyl Peptide Receptor 2 (FPR2) being one of the most well-characterized.[1] Upon binding to FPR2, this compound/LL-37 can trigger multiple downstream signaling cascades, influencing processes such as chemotaxis, inflammation, and apoptosis. The diagram below illustrates a simplified overview of the key signaling pathways initiated by this compound/LL-37.
Caption: Simplified this compound/LL-37 signaling pathways.
Fluorescent Probes for this compound Imaging
The ideal fluorescent probe for in vivo imaging of this compound should exhibit high specificity, brightness, and photostability, with fluorescence emission in the near-infrared (NIR) window (650-900 nm) to minimize tissue autofluorescence and enhance tissue penetration. While research into this compound-specific probes is ongoing, a common approach for imaging peptides is to use fluorescently labeled analogues. For instance, this compound or a this compound-binding molecule could be conjugated to a NIR fluorophore such as Cy5 or Cy7.
Table 1: Potential Fluorescent Probes for this compound Imaging
| Probe Type | Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| Fluorescently Labeled this compound | Fluorescein | ~494 | ~521 | Used in in vitro binding and colocalization studies. Not ideal for in vivo due to visible wavelength. |
| Fluorescently Labeled this compound | NIR Dyes (e.g., Cy5, Cy7) | ~650-750 | ~670-780 | Hypothetical probes with improved tissue penetration for in vivo imaging. |
| FPR2-Targeted Probes | NIR Dyes | ~650-750 | ~670-780 | Indirectly images this compound activity by targeting its receptor. |
Experimental Protocols
The following protocols provide a general framework for in vivo imaging of this compound expression in a mouse model. These should be adapted based on the specific fluorescent probe used and the biological question being addressed.
Protocol 1: Preparation of Fluorescently Labeled this compound
This protocol is a generalized procedure for labeling the this compound peptide with a fluorescent dye.
Materials:
-
Synthetic this compound peptide (with a suitable reactive group for labeling, e.g., a primary amine)
-
Amine-reactive fluorescent dye (e.g., NHS ester of a NIR dye)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the this compound peptide in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the amine-reactive fluorescent dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Slowly add a 5-10 fold molar excess of the reactive dye to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purify the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled peptide.
-
Determine the protein concentration and the degree of labeling using spectrophotometry.
-
Store the labeled peptide at -20°C or -80°C until use.
Protocol 2: In Vivo Fluorescence Imaging of this compound Expression
This protocol outlines the steps for administering a fluorescent probe and acquiring images in a mouse model.
Materials:
-
Fluorescently labeled this compound probe
-
Anesthetic (e.g., isoflurane)
-
Animal imaging system (e.g., IVIS Spectrum)
-
Sterile saline or PBS
-
27-30 gauge needles and syringes
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse on the imaging stage of the in vivo imaging system. Maintain the animal's body temperature at 37°C.
-
Probe Administration: Dilute the fluorescently labeled this compound probe in sterile saline or PBS to the desired concentration. Administer the probe to the mouse via intravenous (tail vein) or intraperitoneal injection. The typical injection volume is 100-200 µL.
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the optimal imaging window. Use the appropriate excitation and emission filters for the chosen fluorophore.
-
Image Analysis: Quantify the fluorescence intensity in the region of interest (ROI) using the imaging software. It is recommended to also image control animals injected with an unlabeled probe or free dye to assess background signal.
-
Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mouse and dissect the organs of interest (e.g., skin, spleen, liver, kidneys). Image the dissected organs to confirm the biodistribution of the fluorescent probe.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo this compound imaging experiment.
Caption: General workflow for in vivo this compound imaging.
Data Presentation
Quantitative data from in vivo imaging experiments should be presented in a clear and organized manner to facilitate comparison between different experimental groups.
Table 2: Example of Quantitative Data Summary
| Group | Time Point | ROI Fluorescence (Radiant Efficiency) | Signal-to-Background Ratio |
| Control | 1 hr | 1.2 x 10⁸ ± 0.3 x 10⁸ | 1.5 ± 0.4 |
| 4 hr | 0.8 x 10⁸ ± 0.2 x 10⁸ | 1.2 ± 0.3 | |
| 24 hr | 0.5 x 10⁸ ± 0.1 x 10⁸ | 1.1 ± 0.2 | |
| Disease Model | 1 hr | 5.6 x 10⁸ ± 1.1 x 10⁸ | 7.0 ± 1.5 |
| 4 hr | 3.2 x 10⁸ ± 0.8 x 10⁸ | 4.5 ± 1.1 | |
| 24 hr | 1.5 x 10⁸ ± 0.5 x 10⁸ | 2.1 ± 0.6 |
Data are presented as mean ± standard deviation.
Conclusion
The in vivo imaging of this compound expression holds great promise for advancing our understanding of its role in health and disease. While the field is still evolving, the protocols and information provided here offer a solid foundation for researchers to design and execute meaningful experiments. As new and more specific fluorescent probes for this compound are developed, the ability to non-invasively monitor its expression will undoubtedly become a powerful tool in biomedical research and drug development.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay: Investigating CRAMP Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Chromatin Immunoprecipitation (ChIP) assays to investigate the transcriptional regulation of the Cathelicidin-Related Antimicrobial Peptide (CRAMP) gene, a key component of the innate immune system. The following protocols and supporting information are designed to enable the identification of transcription factors and histone modifications associated with the this compound gene promoter, offering insights into its regulatory mechanisms.
Introduction to this compound Gene Regulation and ChIP
The this compound gene in mice, and its human ortholog LL-37, encode a crucial antimicrobial peptide involved in host defense and immune modulation. Understanding the molecular mechanisms that control this compound expression is vital for developing novel therapeutic strategies for infectious and inflammatory diseases. The ChIP assay is a powerful technique to study the in vivo interactions between proteins (such as transcription factors and modified histones) and specific genomic regions, like the this compound promoter.[1][2] This method allows for the "capture" of a snapshot of these interactions within the natural chromatin context of the cell.[3]
The core principle of ChIP involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest along with its bound DNA, and then identifying the associated DNA sequences by quantitative PCR (qPCR) or sequencing.[1][2]
Key Regulatory Players in this compound Transcription
Research indicates that the transcription factor Nuclear Factor-kappa B (NF-κB) plays a significant role in inducing this compound gene expression, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).[4] The activation of the NF-κB signaling pathway leads to the translocation of NF-κB into the nucleus, where it can bind to specific DNA sequences in the promoters of its target genes.[4][5][6]
Furthermore, the epigenetic landscape, including histone modifications , is critical for regulating gene expression. Histone acetylation, for instance, is often associated with transcriptionally active genes.[7][8] Studies have shown that LPS stimulation in macrophages leads to the acetylation of histone H3 and H4 at the promoters of induced genes, suggesting a similar mechanism may be involved in this compound regulation.[7]
Experimental Design and Controls
A successful ChIP experiment relies on careful planning and the inclusion of appropriate controls.
Table 1: Key Experimental Components and Considerations
| Component | Description | Recommendation |
| Cell Type | Macrophages, neutrophils, or other immune cells known to express this compound. | Murine bone marrow-derived macrophages (BMDMs) or human monocytic cell lines like THP-1 are suitable models. |
| Stimulus | LPS, cytokines, or other agents known to induce this compound expression. | Titrate LPS concentration and stimulation time to determine optimal induction of this compound mRNA. |
| Antibodies | Highly specific antibodies targeting the transcription factor or histone modification of interest. | Use ChIP-validated antibodies for NF-κB (p65 subunit), Histone H3, and specific acetylated histone marks (e.g., anti-acetyl-Histone H3). |
| Controls | Negative and positive controls are essential for data interpretation. | Include a non-specific IgG antibody as a negative control and an antibody against a known abundant histone mark (e.g., total H3) as a positive control for the ChIP procedure. |
| qPCR Primers | Primers designed to amplify a specific region of the this compound promoter. | Use validated primers flanking the putative NF-κB binding sites in the this compound promoter. |
Detailed Protocol: ChIP for NF-κB Binding to the this compound Promoter in Macrophages
This protocol is adapted for murine macrophages and can be modified for other cell types.
Materials:
-
Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-NF-κB p65 antibody (ChIP-grade)
-
Normal Rabbit IgG (ChIP-grade)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
SYBR Green qPCR Master Mix
-
Validated qPCR primers for the murine this compound promoter
Experimental Workflow Diagram:
Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.
Procedure:
-
Cell Culture and Treatment: Plate BMDMs and grow to 80-90% confluency. Stimulate cells with an optimized concentration of LPS for the desired time.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Stop the cross-linking by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Nuclear Lysis: Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
Immunoprecipitation: Dilute the sheared chromatin in ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with either the anti-NF-κB p65 antibody or the IgG control.
-
Immune Complex Capture: Add protein A/G magnetic beads to each immunoprecipitation reaction and incubate to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution: Elute the chromatin from the beads using elution buffer.
-
Reverse Cross-linking: Add NaCl to the eluates and incubate at 65°C overnight to reverse the formaldehyde cross-links.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
qPCR Analysis: Resuspend the purified DNA. Perform qPCR using SYBR Green master mix and primers specific for the murine this compound promoter.
Data Analysis and Presentation
The results of the ChIP-qPCR are typically expressed as the percentage of input DNA that is immunoprecipitated.
Table 2: Example qPCR Data and Calculation
| Sample | Ct Value (Average) |
| Input (1%) | 25.0 |
| anti-NF-κB IP | 28.5 |
| IgG IP | 32.0 |
Calculation: Percent Input = 1% * 2^ (Ct(Input) - Ct(IP))
Table 3: Summarized ChIP-qPCR Results
| Target | Antibody | Percent Input (Mean ± SD) | Fold Enrichment (vs. IgG) |
| This compound Promoter | anti-NF-κB p65 | 2.8 ± 0.4 | 14.0 |
| This compound Promoter | IgG | 0.2 ± 0.05 | 1.0 |
| Negative Control Region | anti-NF-κB p65 | 0.3 ± 0.07 | 1.5 |
Signaling Pathway Regulating this compound Expression
The activation of this compound gene expression by stimuli such as LPS is primarily mediated through the canonical NF-κB signaling pathway.
References
- 1. ChIPprimersDB: a public repository of verified qPCR primers for chromatin immunoprecipitation (ChIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. CRAMP1 cramped chromatin regulator 1 [Rissa tridactyla (black-legged kittiwake)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. NF-κB-Dependent Induction of Cathelicidin-Related Antimicrobial Peptide in Murine Mast Cells by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the NF-κB-Mediated Transcription of Inflammatory Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone acetylation and activation of cAMP-response element-binding protein regulate transcriptional activation of MKP-M in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Mass Spectrometry-Based Identification of CRAMP Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cathelicidin-related antimicrobial peptide (CRAMP) in mice, and its human homolog LL-37, are crucial components of the innate immune system. Beyond their direct antimicrobial activities, these peptides are involved in a myriad of cellular processes, including inflammation, wound healing, and cancer progression. The diverse functions of this compound/LL-37 are mediated through intricate protein-protein interactions that trigger specific signaling cascades. Understanding these interactions is paramount for elucidating the multifaceted roles of this compound/LL-37 and for the development of novel therapeutics targeting these pathways.
This document provides detailed application notes and protocols for the identification of this compound/LL-37 binding partners using mass spectrometry-based proteomics approaches. We focus on three powerful techniques: Affinity Purification-Mass Spectrometry (AP-MS), Co-Immunoprecipitation (Co-IP) coupled with mass spectrometry, and Proximity-Dependent Biotinylation (BioID).
Data Presentation
Currently, a comprehensive, publicly available quantitative dataset specifically detailing the interactome of this compound is limited. However, studies on its human homolog, LL-37, have identified several key binding partners. The following table summarizes known LL-37 interacting proteins and their functional relevance. Quantitative data from a single, comprehensive study is not yet available, therefore this table represents a compilation from multiple sources.
| Interacting Protein | Functional Relevance to LL-37 Signaling | Putative Quantitative Measure (Relative Abundance) |
| Formyl peptide receptor 2 (FPR2/FPRL1) | G-protein coupled receptor that mediates chemotactic and pro-inflammatory responses to LL-37. | High |
| P2X purinoceptor 7 (P2X7R) | An ATP-gated ion channel. LL-37 binding can modulate inflammatory responses. | Medium |
| Toll-like receptor 4 (TLR4) | LL-37 can modulate TLR4 signaling in response to lipopolysaccharide (LPS), having both agonistic and antagonistic effects depending on the context. | Medium |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | A metabolic enzyme that has been shown to bind to LL-37 on the cell surface of certain cancer cells, potentially mediating non-classical signaling. | Low |
| Annexin A2 | A calcium-dependent phospholipid-binding protein that may be involved in LL-37's effects on cell membrane dynamics and signaling. | Low |
Note: The relative abundance is an estimation based on the frequency of reporting and demonstrated strength of interaction in the literature. Rigorous quantitative proteomic studies are needed for precise measurements.
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS) Protocol for this compound/LL-37 Binding Partners
This protocol describes the use of an affinity-tagged this compound or LL-37 "bait" protein to capture interacting "prey" proteins from a cell lysate, followed by identification using mass spectrometry.
Materials:
-
Expression vector containing tagged this compound or LL-37 (e.g., with a FLAG, HA, or Strep-tag)
-
Mammalian cell line of interest (e.g., macrophages, epithelial cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Affinity purification resin (e.g., anti-FLAG M2 affinity gel, Strep-Tactin sepharose)
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20)
-
Elution buffer (e.g., 3xFLAG peptide solution, desthiobiotin solution)
-
Mass spectrometer compatible with proteomic analysis
Procedure:
-
Transfection and Cell Culture:
-
Transfect the chosen mammalian cell line with the expression vector for the tagged this compound/LL-37 bait protein.
-
Culture the cells to allow for protein expression. A stable cell line expressing the bait protein is recommended for reproducibility.
-
-
Cell Lysis:
-
Wash the cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein mixture.
-
-
Affinity Purification:
-
Equilibrate the affinity purification resin with lysis buffer.
-
Incubate the cell lysate with the equilibrated resin to allow the tagged bait protein to bind.
-
Wash the resin extensively with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bait protein and its interacting partners from the resin using an appropriate elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted protein complexes are typically reduced, alkylated, and digested with trypsin to generate peptides.
-
The resulting peptide mixture is desalted and concentrated.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired MS/MS spectra are searched against a protein database to identify the proteins present in the sample.
-
Bioinformatic analysis is then performed to distinguish specific interactors from non-specific background contaminants.
-
Co-Immunoprecipitation (Co-IP) Mass Spectrometry Protocol
This protocol is used to validate interactions between this compound/LL-37 and a known or suspected binding partner, or to identify novel interactors using an antibody against endogenous or tagged this compound/LL-37.
Materials:
-
Antibody specific to this compound or LL-37 (for endogenous Co-IP) or to the tag (for tagged protein Co-IP)
-
Protein A/G magnetic beads or agarose resin
-
Cell lysate prepared as in the AP-MS protocol
-
Wash and elution buffers as in the AP-MS protocol
-
Mass spectrometer and analysis software
Procedure:
-
Antibody-Bead Conjugation:
-
Incubate the specific antibody with Protein A/G beads to allow for antibody binding.
-
-
Immunoprecipitation:
-
Add the antibody-conjugated beads to the cell lysate and incubate to form antigen-antibody complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads.
-
-
Mass Spectrometry Analysis:
-
Prepare the eluted sample for mass spectrometry and analyze as described in the AP-MS protocol.
-
Proximity-Dependent Biotinylation (BioID) Protocol
BioID is a powerful technique to identify transient and proximal protein interactions in a cellular context. It utilizes a promiscuous biotin ligase (BirA*) fused to the protein of interest (this compound/LL-37).
Materials:
-
Expression vector containing a this compound/LL-37-BirA* fusion construct
-
Cell line of interest
-
Biotin-supplemented cell culture medium
-
Cell lysis buffer
-
Streptavidin-coated beads
-
Wash and elution buffers
-
Mass spectrometer and analysis software
Procedure:
-
Transfection and Biotin Labeling:
-
Transfect cells with the this compound/LL-37-BirA* fusion construct.
-
Incubate the cells in a medium supplemented with a high concentration of biotin to allow for the biotinylation of proximal proteins by the BirA* enzyme.
-
-
Cell Lysis:
-
Lyse the cells as described in the previous protocols.
-
-
Streptavidin Affinity Purification:
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
-
Washing:
-
Perform stringent washes to remove non-biotinylated proteins.
-
-
Elution and Mass Spectrometry:
-
Elute the biotinylated proteins and prepare them for mass spectrometry analysis as described above.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways initiated by the interaction of LL-37 with its receptors.
Caption: LL-37 binding to FPRL1 activates downstream signaling pathways.
Caption: LL-37 modulates P2X7R signaling, influencing inflammation.
Caption: LL-37 modulates TLR4 signaling by interacting with LPS and the receptor complex.[1][2][3][4][5]
Experimental Workflows
The following diagrams provide a visual representation of the experimental workflows for the mass spectrometry-based techniques described.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Caption: Workflow for Co-Immunoprecipitation (Co-IP) Mass Spectrometry.
Caption: Workflow for Proximity-Dependent Biotinylation (BioID).
References
- 1. Expression and Purification of Hybrid LL-37Tα1 Peptide in Pichia pastoris and Evaluation of Its Immunomodulatory and Anti-inflammatory Activities by LPS Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and characterization of non-hemolytic antimicrobial peptides related to human cathelicidin LL-37 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02473C [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting weak or no signal in CRAMP western blot.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering weak or no signal in their CRAMP (Cathelin-Related Antimicrobial Peptide) western blots.
Troubleshooting Guide: Weak or No Signal
This guide addresses potential issues in a question-and-answer format to help you identify and resolve the cause of a weak or absent this compound signal.
Question: I am not seeing any this compound band, or the signal is very weak. Where should I start troubleshooting?
Answer: A weak or nonexistent signal in your this compound western blot can stem from several factors throughout the experimental workflow. A logical starting point is to assess your controls.
-
Positive and Negative Controls: Always include a positive control (a cell lysate or tissue known to express this compound) and a negative control (a lysate from cells or tissues known not to express this compound)[1][2][3]. A signal in the positive control validates the protocol and reagents, while its absence points to a systemic issue[1]. Lysates from wild-type mice can serve as a positive control, and lysates from this compound knockout mice are an excellent negative control[4].
-
Loading Control: A loading control, such as β-actin or GAPDH, ensures equal protein loading across lanes[1][3]. A strong signal for your loading control suggests that the issue is likely specific to your this compound antibody or the protein itself.
Question: My controls indicate a problem with the overall process. What are the common procedural steps to re-evaluate?
Answer: If both your positive control and samples show no signal, the issue likely lies within the core western blot procedure. Consider the following:
-
Protein Transfer: Inefficient transfer of proteins from the gel to the membrane is a common culprit[5][6][7].
-
Verification: Use a reversible stain like Ponceau S on the membrane after transfer to visualize total protein and confirm a successful transfer[6].
-
Optimization: Ensure no air bubbles are trapped between the gel and the membrane[8]. For a small protein like this compound, reduce the transfer time or use a membrane with a smaller pore size to prevent it from passing through the membrane.
-
-
Antibody Issues: The primary or secondary antibody could be the source of the problem.
-
Primary Antibody:
-
Secondary Antibody:
-
Compatibility: Confirm that the secondary antibody is appropriate for the host species of the primary antibody.
-
Activity: Test the secondary antibody's activity independently.
-
-
Question: My loading control is visible, but my this compound band is still weak or absent. What this compound-specific issues should I consider?
Answer: If your loading control is working, the problem is likely related to the this compound protein itself or its detection.
-
Low this compound Expression: this compound expression levels can vary significantly between different tissues and cell types.
-
Protein Degradation: this compound, like many proteins, can be susceptible to degradation by proteases released during sample preparation.
-
Protease Inhibitors: Always use a protease inhibitor cocktail in your lysis buffer[7].
-
Sample Handling: Keep samples on ice and minimize freeze-thaw cycles.
-
-
Antibody-Antigen Interaction:
-
Blocking Agents: Some blocking agents, like non-fat dry milk, can mask the epitope your antibody recognizes. Try switching to a different blocking agent, such as bovine serum albumin (BSA)[9].
-
Antibody Dilution Buffer: The composition of your antibody dilution buffer can impact binding.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound on a western blot?
A1: The mature this compound peptide has a molecular weight of approximately 4-5 kDa. However, it is synthesized as a larger precursor protein, pro-CRAMP, which is around 18-20 kDa. Depending on the antibody's epitope and the processing state of the protein in your sample, you may detect the precursor, the mature peptide, or both.
Q2: What are good positive controls for a this compound western blot?
A2: Tissues known to express high levels of this compound, such as bone marrow, spleen, or skin from a wild-type mouse, are excellent positive controls[4]. You can also consult databases like the Human Protein Atlas or GeneCards to identify cell lines with high this compound expression[1][3].
Q3: Can I use a recombinant this compound protein as a positive control?
A3: Yes, a purified recombinant this compound protein can be a very effective positive control. However, be aware that the folding of a recombinant protein may differ from the native form, which could affect antibody binding[1].
Q4: How can I be sure my primary antibody is specific for this compound?
A4: The best way to validate antibody specificity is to test it on a known negative control, such as a lysate from this compound knockout cells or tissues[4]. If the antibody produces a band in the wild-type sample but not in the knockout sample, it is likely specific.
Experimental Protocol: this compound Western Blot
This protocol provides a general framework for performing a western blot to detect this compound. Optimization of specific steps may be required for your particular samples and antibodies.
1. Sample Preparation (Cell Lysates)
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.
2. SDS-PAGE
-
Load 20-40 µg of protein per well onto a 15% or 4-20% gradient polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at 100-150V until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel in 1X transfer buffer.
-
Activate a PVDF membrane in methanol for 30 seconds, then rinse with deionized water and equilibrate in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are present.
-
Transfer the proteins to the membrane. For a wet transfer, run at 100V for 60 minutes or overnight at 20V in the cold room.
4. Immunodetection
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against this compound, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Load | 20-40 µg of total protein per lane | May need to be increased for samples with low this compound expression.[5][6] |
| Primary Antibody Dilution | Varies by manufacturer | Start with the manufacturer's recommended dilution and optimize. |
| Secondary Antibody Dilution | 1:2,000 - 1:10,000 | Optimize for your specific primary antibody and detection system. |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | Prolonged blocking can sometimes mask epitopes.[5] |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature | Overnight incubation at 4°C can increase signal for weak targets.[5][7] |
Visualizations
Caption: Troubleshooting workflow for weak or no this compound signal.
Caption: this compound Western Blot Experimental Workflow.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. bosterbio.com [bosterbio.com]
Optimizing fixation and permeabilization for CRAMP immunofluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cathelicidin-Related Antimicrobial Peptide (CRAMP) immunofluorescence. Our goal is to help you optimize your fixation and permeabilization protocols to achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize my this compound immunofluorescence protocol?
A1: The first and most critical step is to choose the appropriate fixation method. The choice between a cross-linking fixative, like paraformaldehyde (PFA), and a precipitating fixative, like cold methanol, can significantly impact the preservation of the this compound epitope and cellular morphology. The optimal method may depend on your specific cell or tissue type and the primary antibody you are using.
Q2: How do I choose between paraformaldehyde (PFA) and methanol fixation for this compound staining?
A2: PFA (typically 4%) is excellent for preserving cellular structure but can sometimes mask the antigenic epitope through cross-linking.[1] Methanol fixation, on the other hand, is a dehydrating and precipitating agent that also permeabilizes the cell membrane.[1] While it can be harsher on cell morphology, it may expose epitopes that are hidden by PFA fixation. It is often recommended to test both methods to determine which yields the best signal-to-noise ratio for your specific this compound antibody and sample.
Q3: When is permeabilization necessary, and which agent should I use?
A3: Permeabilization is required when using a cross-linking fixative like PFA to allow the antibodies to access intracellular this compound.[2] If you are using methanol or acetone for fixation, a separate permeabilization step is usually not needed as these solvents also permeabilize the membranes.[1] Triton X-100 is a commonly used non-ionic detergent for permeabilization. For membrane-associated proteins, milder detergents like digitonin or saponin may be more appropriate to avoid disrupting the cell membrane.[1]
Q4: What are the most common causes of a weak or absent this compound signal?
A4: A weak or no signal can stem from several factors. Improper fixation may mask the epitope, or the fixation time may be too long. Insufficient permeabilization can prevent the primary antibody from reaching the this compound protein. The primary antibody concentration may be too low, or the incubation time too short. Finally, ensure your primary and secondary antibodies are compatible and that the secondary antibody is appropriate for your detection method.
Q5: How can I reduce high background staining in my this compound immunofluorescence experiments?
A5: High background can be caused by several factors. Insufficient blocking can lead to non-specific antibody binding. Ensure you are using an appropriate blocking solution, such as 1-3% BSA or normal serum from the same species as your secondary antibody, for at least 30-60 minutes.[3] The concentration of your primary or secondary antibody may be too high, leading to off-target binding. Additionally, inadequate washing between antibody incubation steps can result in residual, unbound antibodies that contribute to background noise.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound immunofluorescence experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Improper Fixation: Epitope is masked or destroyed. | Try switching from PFA to cold methanol fixation, or vice versa. Optimize fixation time (e.g., 10-20 minutes for PFA at room temperature).[1] |
| Insufficient Permeabilization: Antibodies cannot access intracellular this compound. | If using PFA, increase the concentration or incubation time of your permeabilization agent (e.g., 0.1-0.5% Triton X-100 for 10-15 minutes).[3] | |
| Low Primary Antibody Concentration: Not enough antibody to detect the antigen. | Increase the concentration of your primary antibody or extend the incubation time (e.g., overnight at 4°C). | |
| High Background | Inadequate Blocking: Non-specific binding of antibodies. | Increase blocking time to 60 minutes and use a blocking buffer with 5% normal serum from the species of the secondary antibody. |
| Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies. | Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal while minimizing background. | |
| Insufficient Washing: Residual unbound antibodies. | Increase the number and duration of wash steps (e.g., 3 washes of 5 minutes each with PBS) after primary and secondary antibody incubations.[1][3] | |
| Poor Cellular Morphology | Harsh Fixation/Permeabilization: Methanol or high concentrations of Triton X-100 can damage cell structure. | If using methanol, consider switching to 4% PFA for better preservation of morphology. If using Triton X-100, try a milder detergent like digitonin or saponin.[1] |
Experimental Protocols
Below are detailed protocols for this compound immunofluorescence in cultured cells and tissue sections, synthesized from published research.
Protocol 1: this compound Immunofluorescence in Cultured Macrophages
This protocol is adapted from a study that successfully stained for this compound in mouse bone marrow-derived macrophages.[4]
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Neutral Buffered Formalin
-
Primary antibody against mouse this compound
-
Biotinylated anti-Ig secondary antibody
-
Streptavidin-PE
-
DAPI
-
Mounting Medium
Procedure:
-
Culture macrophages on coverslips in a 35 mm dish.
-
Fix the cells with 4% neutral buffered formalin for 5 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells if required by your primary antibody datasheet (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Block non-specific binding with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with the primary anti-mouse this compound antibody (e.g., at a 1:100 dilution) overnight at 4°C.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with Streptavidin-PE for 30 minutes at room temperature, protected from light.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
Counterstain nuclei with DAPI for 5 minutes.[4]
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
Protocol 2: LL-37 (Human this compound) Immunofluorescence in Lung Epithelial Cells
This protocol is based on a study localizing LL-37 in A549 lung epithelial cells.[2]
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Primary antibody against LL-37
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI
-
Mounting Medium
Procedure:
-
Grow A549 cells on coverslips.
-
Wash the coverslips with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[2]
-
Wash the coverslips extensively with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[2]
-
Wash the coverslips with PBS.
-
Block for 30-60 minutes in a suitable blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate with the primary anti-LL-37 antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Counterstain with DAPI if desired.
-
Mount the coverslips onto microscope slides.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and incubation times for key steps in a this compound immunofluorescence protocol. Note that optimal conditions should be determined experimentally.
Table 1: Fixation and Permeabilization Reagents
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation | Paraformaldehyde (PFA) | 2-4% | 10-20 minutes | Room Temperature |
| Cold Methanol | 100% | 10-15 minutes | -20°C or 4°C | |
| Permeabilization | Triton X-100 | 0.1-0.5% | 10-15 minutes | Room Temperature |
| Saponin | 0.5% | 10-15 minutes | Room Temperature | |
| Digitonin | 100 µM | 10-15 minutes | Room Temperature |
Table 2: Antibody Incubation
| Step | Reagent | Typical Dilution Range | Incubation Time | Temperature |
| Blocking | Normal Serum | 5% in PBS | 30-60 minutes | Room Temperature |
| Bovine Serum Albumin (BSA) | 1-3% in PBS | 30-60 minutes | Room Temperature | |
| Primary Antibody | Anti-CRAMP/LL-37 | 1:50 - 1:500 | 1-2 hours or Overnight | Room Temp or 4°C |
| Secondary Antibody | Fluorophore-conjugated | 1:200 - 1:1000 | 1 hour | Room Temperature |
Visual Guides
Experimental Workflow for this compound Immunofluorescence
Caption: A generalized workflow for this compound immunofluorescence staining.
Troubleshooting Logic for Weak or No Signal
Caption: A decision tree for troubleshooting weak this compound immunofluorescence signals.
References
- 1. arigobio.com [arigobio.com]
- 2. Interaction and Cellular Localization of the Human Host Defense Peptide LL-37 with Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 4. researchgate.net [researchgate.net]
- 5. Requirement of this compound for mouse macrophages to eliminate phagocytosed E. coli through an autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding in CRAMP ELISA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in Cathelicidin-Related Antimicrobial Peptide (CRAMP) ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background and non-specific binding in a this compound ELISA?
High background in a this compound ELISA can stem from several factors, often related to the multi-step nature of the assay.[1] Key causes include:
-
Inadequate Blocking: The blocking buffer may not be effectively preventing the antibodies or other proteins from binding directly to the microplate surface.[2]
-
Suboptimal Antibody Concentrations: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[3]
-
Insufficient Washing: Failure to thoroughly wash the plate between steps can leave behind unbound reagents, which contribute to the background signal.[4]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody.
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.[5][6]
-
Properties of this compound: As a cationic peptide, this compound itself may non-specifically adhere to negatively charged surfaces of the microplate.[7]
Q2: How can I optimize the blocking step to reduce non-specific binding?
Optimizing the blocking step is critical for a clean ELISA signal. Consider the following:
-
Choice of Blocking Agent: The ideal blocking buffer will saturate all non-specific binding sites on the plate without interfering with the specific antibody-antigen interaction.[8] Common options and their typical concentrations are summarized in the table below. For cationic peptides like this compound, non-protein-based blockers or blockers with a neutral charge may be advantageous.
-
Incubation Time and Temperature: Increasing the blocking incubation time (e.g., overnight at 4°C) can improve blocking efficiency.[9]
-
Blocking Agent Concentration: While standard concentrations are a good starting point, you may need to titrate the blocking agent concentration to find the optimal balance between reducing background and maintaining a strong specific signal.
Q3: What is the "matrix effect," and how can I minimize its impact on my this compound ELISA results?
The matrix effect refers to the interference caused by various components in the sample (e.g., proteins, lipids, salts in serum or plasma) on the antibody-antigen binding.[10] This can lead to either falsely high or low readings.
To mitigate matrix effects:
-
Sample Dilution: Diluting your samples (e.g., 1:2 to 1:10) in an appropriate sample diluent can reduce the concentration of interfering substances.[10]
-
Matrix Matching: If possible, prepare your standards in a matrix that closely resembles your samples (e.g., this compound-free serum for serum samples).[10]
-
Use of Specialized Assay Diluents: Several commercially available assay diluents are formulated to minimize matrix effects.
Q4: Can the washing steps be improved to reduce background?
Yes, optimizing the washing steps is a simple yet effective way to reduce non-specific binding.[4]
-
Increase the Number of Washes: Increasing the number of wash cycles (e.g., from 3 to 5) can help remove loosely bound, non-specific antibodies.
-
Increase Soaking Time: Allowing the wash buffer to soak in the wells for a minute or two before aspiration can enhance the removal of unbound reagents.[11]
-
Wash Buffer Composition: Adding a non-ionic detergent like Tween-20 (typically 0.05%) to your wash buffer can help disrupt weak, non-specific interactions.[2]
Troubleshooting Guides
Problem: High Background Signal
High background can obscure the specific signal from your this compound analyte. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for high background signal.
Problem: High Variability Between Replicate Wells
Inconsistent results between replicate wells can compromise the reliability of your data. This is often due to technical errors in pipetting or washing.
Caption: Troubleshooting workflow for high replicate variability.
Data Presentation
Table 1: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact non-specific binding. This table provides a comparison of commonly used blocking agents and their typical working concentrations. For a cationic peptide like this compound, starting with a non-protein-based blocker or a protein blocker with a more neutral profile, like Casein, may be beneficial.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Can be a source of cross-reactivity if antibodies were generated against BSA-conjugated immunogens. |
| Non-fat Dry Milk / Casein | 0.5-5% (w/v) | Inexpensive, effective for many systems.[8] | May contain endogenous biotin and enzymes that can interfere with the assay. Phosphoprotein content can be problematic for phospho-specific ELISAs. |
| Gelatin (from fish or porcine) | 0.5-3% (w/v) | Fish gelatin can be used at 4°C without solidifying. | Porcine gelatin can be less effective as a pretreatment blocker.[8] |
| Commercial/Synthetic Blockers | Varies by manufacturer | Often protein-free, reducing cross-reactivity. Can offer superior blocking for specific applications. | More expensive than traditional blockers. |
| Normal Serum | 5-10% (v/v) | Can be very effective, especially when matched to the species of the secondary antibody. | Can contain endogenous cross-reacting antibodies. |
Table 2: Recommended Washing Protocol Parameters
Proper washing is crucial for reducing background. Here are some recommended parameters for your washing steps.
| Parameter | Recommendation | Rationale |
| Number of Washes | 3-5 cycles | Ensures removal of unbound reagents. |
| Wash Buffer Volume | At least 300 µL per well | Ensures complete washing of the well surface. |
| Soaking Time | 30-60 seconds per wash | Allows for more effective removal of non-specifically bound material. |
| Detergent | 0.05% Tween-20 in PBS or TBS | Helps to disrupt weak, non-specific interactions. |
| Aspiration | Thoroughly aspirate wells after each wash. Invert and tap plate on a clean paper towel. | Removes residual wash buffer which can dilute subsequent reagents. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer for this compound ELISA
This protocol outlines a method for testing different blocking buffers to identify the one that provides the best signal-to-noise ratio for your this compound ELISA.
-
Plate Coating: Coat a 96-well microplate with your capture antibody according to your standard protocol.
-
Prepare Blocking Buffers: Prepare several different blocking buffers to test (e.g., 3% BSA in PBST, 5% Non-fat Dry Milk in PBST, and a commercial protein-free blocker).
-
Blocking: After washing the coated plate, add 200 µL of each blocking buffer to a set of wells (e.g., 3 rows per blocker). Incubate for 2 hours at room temperature or overnight at 4°C.
-
Assay Procedure: Proceed with the rest of your this compound ELISA protocol, adding your this compound standards and samples to the wells blocked with different agents.
-
Data Analysis: Compare the signal-to-noise ratio for each blocking buffer. The optimal blocker will yield a strong signal for your standards and a low signal in your blank (zero standard) wells.
Protocol 2: Sandwich ELISA for Mouse this compound
This is a general protocol for a sandwich ELISA to quantify mouse this compound. Concentrations of antibodies and incubation times may need to be optimized for your specific reagents.
Materials:
-
Capture Antibody (anti-mouse this compound)
-
Detection Antibody (biotinylated anti-mouse this compound)
-
Recombinant Mouse this compound Standard
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Assay Diluent (e.g., Blocking Buffer)
Procedure:
-
Coating: Dilute the capture antibody to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times as in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the this compound standard in Sample Diluent. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 4 times as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Sample Diluent. Add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 4 times as in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP in Sample Diluent. Add 100 µL to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the plate 5 times as in step 2.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color has developed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading the Plate: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Caption: Standard sandwich ELISA workflow.
References
- 1. ELISA方法-ELISA技术-ELISA注意事项-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. bosterbio.com [bosterbio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Effects of serum and plasma matrices on multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound, a cathelin-related antimicrobial peptide expressed in the embryonic and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. arp1.com [arp1.com]
- 11. affbiotech.cn [affbiotech.cn]
Technical Support Center: Improving the Yield of Soluble Recombinant CRAMP Protein
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of soluble recombinant Cathelicidin-Related Antimicrobial Peptide (CRAMP).
Frequently Asked Questions (FAQs)
Q1: What is the first step to troubleshoot low yields of soluble this compound protein?
A1: The initial step in troubleshooting low soluble protein yield is to analyze both the soluble and insoluble fractions of your cell lysate by SDS-PAGE. This will help you determine if the protein is not being expressed at all, or if it is being expressed but is aggregating into insoluble inclusion bodies.
Q2: Which E. coli strain is recommended for expressing this compound?
A2: BL21(DE3) is a commonly used and effective strain for the expression of many recombinant proteins, including this compound.[1] However, if you are experiencing issues with protein toxicity or codon bias, you might consider specialized strains. For instance, Rosetta strains contain extra tRNA genes for rare codons, which can improve the expression of eukaryotic proteins in E. coli.[1] For proteins that may be toxic, strains like C41(DE3) or C43(DE3) can be beneficial.[1]
Q3: Does the choice of fusion tag impact the solubility of recombinant this compound?
A3: Yes, the choice of a fusion tag can significantly influence the solubility and final yield of the target protein.[2][3] Large, soluble protein tags like Glutathione S-Transferase (GST), Maltose-Binding Protein (MBP), and Small Ubiquitin-like Modifier (SUMO) are known to enhance the solubility of their fusion partners.[4]
Q4: What is the optimal induction temperature for soluble this compound expression?
A4: Lowering the induction temperature is a widely used strategy to improve protein solubility.[5] Reducing the temperature to between 15°C and 25°C slows down the rate of protein synthesis, which can promote proper folding and reduce aggregation.[6][7] However, the optimal temperature may need to be determined empirically for this compound.
Q5: How can I remove the fusion tag from my purified this compound protein?
A5: Most expression vectors that include fusion tags also contain a specific protease cleavage site between the tag and the protein of interest. Common proteases used for tag removal include thrombin and TEV (Tobacco Etch Virus) protease. The purification process can be designed to include an on-column cleavage step, where the protease is added to the column-bound fusion protein, followed by elution of the tagless this compound.
Troubleshooting Guides
Issue 1: Low or No Expression of this compound Protein
If you observe little to no band corresponding to the expected molecular weight of your this compound fusion protein on an SDS-PAGE gel, consider the following troubleshooting steps.
Troubleshooting Workflow for Low/No Protein Expression
Caption: Troubleshooting workflow for low or no expression of recombinant this compound.
Issue 2: this compound is Expressed but is Insoluble (Inclusion Bodies)
If SDS-PAGE analysis shows a strong band for this compound in the insoluble pellet fraction, the protein is likely forming inclusion bodies. The following strategies can help improve solubility.
Troubleshooting Workflow for Insoluble Protein
Caption: Troubleshooting strategies for insoluble recombinant this compound.
Data Presentation
The following tables provide an illustrative comparison of factors that can influence the yield of soluble recombinant this compound. Note that these are representative data and optimal conditions should be determined experimentally.
Table 1: Effect of Fusion Tag and E. coli Strain on Soluble this compound Yield
| Fusion Tag | E. coli Strain | Induction Temperature (°C) | Soluble this compound Yield (mg/L of culture) |
| His-tag | BL21(DE3) | 37 | < 0.1 |
| His-tag | BL21(DE3) | 18 | 0.5 |
| GST | BL21(DE3) | 37 | 0.8 |
| GST | BL21(DE3) | 18 | 1.5 |
| MBP | BL21(DE3) | 18 | 2.5 |
| SUMO | Rosetta(DE3) | 18 | 3.0 |
Table 2: Influence of Induction Temperature on Soluble this compound Yield (GST-CRAMP in BL21(DE3))
| Induction Temperature (°C) | Induction Time (hours) | Soluble this compound Yield (mg/L of culture) |
| 37 | 4 | 0.8 |
| 30 | 6 | 1.2 |
| 25 | 12 | 1.4 |
| 18 | 16 | 1.5 |
Experimental Protocols
Protocol 1: Expression of GST-tagged this compound in E. coli
-
Transformation: Transform E. coli BL21(DE3) cells with the pGEX vector containing the this compound gene insert. Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony from the plate into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of GST-tagged this compound
Protein Purification Workflow
Caption: General workflow for the purification of a tagged recombinant protein.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells using sonication or a chemical lysis reagent.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris and insoluble proteins.
-
Binding: Apply the clarified supernatant to a pre-equilibrated Glutathione-Agarose affinity column.
-
Washing: Wash the column with several column volumes of wash buffer (e.g., PBS) to remove any non-specifically bound proteins.
-
Elution: Elute the GST-CRAMP fusion protein from the column using an elution buffer containing reduced glutathione.
-
(Optional) Tag Removal: For tag removal, the fusion protein can be incubated with a site-specific protease (e.g., thrombin or PreScission Protease) while still bound to the column or after elution.
-
Polishing: Further purify the this compound protein using a polishing step such as size-exclusion or ion-exchange chromatography to remove the cleaved tag, protease, and any remaining impurities.
-
Analysis and Storage: Analyze the purity of the final protein sample by SDS-PAGE. Store the purified protein in a suitable buffer at -80°C.
References
- 1. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. doaj.org [doaj.org]
CRAMP antibody validation for specificity and cross-reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of Cathelin-Related Antimicrobial Peptide (CRAMP) antibodies, focusing on specificity and cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its human homolog?
A1: this compound (Cathelin-Related Antimicrobial Peptide) is the murine (mouse) ortholog of the human cathelicidin antimicrobial peptide, LL-37.[1] Both are derived from a precursor protein called hCAP-18 (human) or mthis compound (mouse).[2] They play crucial roles in the innate immune system, demonstrating antimicrobial activity and involvement in processes like inflammation, wound healing, and angiogenesis.[1][3]
Q2: What is the molecular weight of this compound/LL-37, and how does this impact Western Blot validation?
A2: The precursor protein, hCAP-18, has a molecular weight of approximately 18 kDa.[1][2] The mature, active form, LL-37, is a 37-amino acid peptide.[2] When performing a Western Blot, the antibody may detect the precursor, the mature peptide, or both, depending on the epitope it recognizes. It is critical to know which form of the protein your antibody is designed to detect to correctly interpret the band sizes.
Q3: In which tissues and cell types is this compound/LL-37 typically expressed?
A3: this compound/LL-37 is expressed in various cells and tissues, including bone marrow myeloid cells, neutrophils, macrophages, and epithelial cells.[1] This information is useful for selecting appropriate positive and negative control tissues or cells for your validation experiments.
Q4: What are the key signaling pathways involving this compound/LL-37?
A4: this compound/LL-37 can activate host cells by interacting with several cell surface receptors, including formyl peptide receptor-like 1 (FPRL1), P2X7, and the epidermal growth factor receptor (EGFR).[2][4] Activation of these receptors can trigger downstream signaling cascades like the PI3K/Akt and MAPK/Erk pathways, which are involved in cell proliferation, migration, and immune responses.[4]
Troubleshooting Guides
Western Blot (WB) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Insufficient protein loaded. | Quantify protein concentration and ensure an adequate amount is loaded (typically 20-30 µg of total protein for cell lysates). |
| Poor antibody-antigen binding. | Optimize antibody dilution. Increase incubation time (e.g., overnight at 4°C). Ensure the antibody is stored correctly and has not expired.[5] | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage based on the molecular weight of this compound (precursor or mature form).[6] | |
| High Background | Primary or secondary antibody concentration is too high. | Perform a titration to determine the optimal antibody concentration.[7][8] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[9] | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST.[7] | |
| Non-Specific Bands | Antibody is cross-reacting with other proteins. | Use a more specific antibody. Perform a BLAST search to check for sequence homology with other proteins. Include a negative control (e.g., lysate from a this compound knockout mouse). |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice.[6] |
Immunohistochemistry (IHC) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Staining | Incorrect antibody dilution. | Titrate the primary antibody to find the optimal concentration.[10] |
| Epitope masking by fixation. | Perform antigen retrieval using heat (e.g., citrate buffer pH 6.0) or enzymes to unmask the epitope.[11] | |
| Primary and secondary antibodies are incompatible. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[11][12] | |
| High Background | Endogenous peroxidase/phosphatase activity. | Block endogenous enzymes with hydrogen peroxide (for HRP conjugates) or levamisole (for AP conjugates).[10][11] |
| Non-specific antibody binding. | Use a blocking serum from the same species as the secondary antibody.[10] Increase the stringency of washes. | |
| Inappropriate Staining | Antibody is detecting a non-specific target. | Run a negative control where the primary antibody is omitted. Use a this compound knockout tissue section as a negative control if available. |
| Tissue morphology is poor. | Optimize fixation time and procedure to preserve tissue integrity.[12] |
ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Reagents added in the wrong order or improperly prepared. | Carefully follow the protocol. Ensure all reagents are fresh and correctly diluted.[13] |
| Insufficient incubation times. | Ensure adequate incubation times for each step as recommended by the protocol.[13] | |
| High Background | Antibody concentration is too high. | Optimize the concentration of capture and detection antibodies through titration.[13] |
| Insufficient washing. | Ensure thorough washing between steps to remove unbound reagents.[14] | |
| High Variability | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique.[14] |
| Uneven temperature during incubation. | Avoid stacking plates in the incubator to ensure uniform temperature distribution. |
Experimental Protocols
Protocol 1: Western Blot for this compound Specificity
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per well onto a 15% SDS-PAGE gel to resolve the low molecular weight this compound.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (at an optimized dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Immunohistochemistry for this compound Localization
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using 10 mM sodium citrate buffer (pH 6.0).
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide for 15 minutes.
-
Blocking Non-Specific Binding: Block with 10% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate with the this compound primary antibody overnight at 4°C.
-
Washing: Wash sections with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by streptavidin-HRP.
-
Detection: Add DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Visualizations
Caption: General experimental workflows for Western Blot and IHC.
Caption: Simplified this compound/LL-37 signaling pathways.
References
- 1. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]
- 3. CAMP cathelicidin antimicrobial peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.cap.org [documents.cap.org]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. qedbio.com [qedbio.com]
- 11. bma.ch [bma.ch]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 14. hycultbiotech.com [hycultbiotech.com]
Troubleshooting CRAMP knockout mouse breeding and genotyping
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with CRAMP (Cathelicidin-Related Antimicrobial Peptide) knockout mice. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges in breeding and genotyping these mice.
Troubleshooting this compound Knockout Mouse Breeding
While this compound knockout mice are generally reported to be viable and fertile, with homozygous breeding being possible, researchers may occasionally encounter challenges in colony management. This section addresses common breeding issues in a question-and-answer format.
Frequently Asked Questions (FAQs): Breeding
Q1: My this compound knockout breeding pairs are not producing any litters, or the litters are very small. What are the potential causes and solutions?
A1: Several factors can contribute to a lack of litters or small litter sizes. Consider the following troubleshooting steps:
-
Breeder Age: Very young or old breeders can have reduced fertility. Females generally show decreased reproductive capacity after 6 months of age or after producing 6 litters. Males may experience a decline in fertility after one year.
-
Genetic Background: Inbreeding of knockout lines can sometimes lead to the accumulation of spontaneous mutations that affect fertility. Introducing mice from a different genetic background (hybrid vigor) can sometimes improve breeding performance.
-
Environmental Stressors: Mice are sensitive to their environment. Ensure the animal facility maintains consistent light cycles, temperature, and humidity, and minimizes noise and vibrations.
-
Health Status: Subclinical infections or other health issues can impact breeding success. Consult with your facility's veterinarian to rule out any underlying health problems.
-
Cage and Bedding: Ensure the caging and bedding are appropriate for breeding and are not causing stress to the animals.
Q2: I am observing cannibalism or neglect of pups in my this compound knockout mouse colony. What can I do to prevent this?
A2: Pup cannibalism or neglect can be distressing and detrimental to your colony. Here are some potential causes and preventative measures:
-
First-time Mothers: Inexperienced dams are more prone to neglecting or cannibalizing their litters. Provide ample nesting material and minimize disturbances.
-
Stress: As with poor breeding performance, stress is a major contributor to this behavior. Avoid unnecessary cage changes or handling of the mother and pups, especially within the first 48 hours after birth.
-
Diet: Ensure the breeding diet is adequate and provides sufficient calories and nutrients for lactation.
-
Overcrowding: Ensure the cage size is appropriate for the breeding pair and their subsequent litter.
Troubleshooting Breeding Scenarios
| Problem | Potential Cause | Recommended Solution |
| No litters | Breeder age | Replace breeders older than 8 months (females) or 1 year (males). |
| Genetic background | Outcross to a compatible wild-type strain for one generation. | |
| Environmental stress | Minimize noise, handling, and changes in light/temperature. | |
| Small litter size | Young breeders | Use females that are at least 6-8 weeks of age for breeding. |
| Inbreeding depression | Introduce new breeders from a different lineage of the same strain. | |
| Pup cannibalism/neglect | Inexperienced dam | Provide extra nesting material and avoid disturbing the cage. |
| Stress | House pregnant females in a quiet area of the facility. |
Troubleshooting this compound Knockout Mouse Genotyping
Accurate genotyping is critical for maintaining a this compound knockout mouse colony and for the validity of experimental results. This section provides a detailed genotyping protocol and a troubleshooting guide for common PCR-related issues.
Experimental Protocol: PCR Genotyping of this compound Knockout Mice
This protocol is a three-primer PCR assay that can distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) this compound knockout mice.
1. DNA Extraction:
-
Obtain a small tissue sample (e.g., ear punch or tail snip) from each mouse.
-
Extract genomic DNA using a standard protocol (e.g., proteinase K digestion followed by isopropanol precipitation or a commercial DNA extraction kit).
2. PCR Master Mix Preparation:
Prepare a PCR master mix for the number of samples to be tested, including positive and negative controls.
| Component | Final Concentration | Volume per reaction (µL) |
| 5x PCR Buffer | 1x | 5 |
| dNTPs (10 mM) | 0.2 mM | 0.5 |
| Forward Primer (10 µM) | 0.4 µM | 1 |
| Reverse Primer (Wild-type) (10 µM) | 0.2 µM | 0.5 |
| Reverse Primer (Mutant) (10 µM) | 0.2 µM | 0.5 |
| Taq DNA Polymerase | 1.25 units | 0.25 |
| Nuclease-free water | - | 15.25 |
| Genomic DNA | ~50-100 ng | 2 |
| Total Volume | 25 |
3. Primer Sequences:
-
Forward (Common): 5'- GGC TGA GGC TGA GAG GAG AAG -3'
-
Reverse (Wild-type): 5'- TGG GCA TCT GTC CTT GTC AGA -3'
-
Reverse (Mutant/Neo): 5'- GCT ATC AGG ACA TAG CGT TGG -3'
4. PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 94 | 3 min | 1 |
| Denaturation | 94 | 30 sec | |
| Annealing | 60 | 30 sec | 35 |
| Extension | 72 | 45 sec | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | 1 |
5. Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye.
-
Include a DNA ladder to determine the size of the amplified fragments.
6. Expected Results:
| Genotype | Band Size(s) |
| Wild-type (+/+) | ~350 bp |
| Heterozygous (+/-) | ~350 bp and ~500 bp |
| Homozygous (-/-) | ~500 bp |
Frequently Asked Questions (FAQs): Genotyping
Q1: I am not seeing any bands on my gel, including my positive control. What went wrong?
A1: The absence of any bands usually indicates a fundamental problem with the PCR reaction itself. Here's a checklist of things to investigate:
-
PCR Components: Ensure all components of the PCR master mix were added in the correct concentrations. A missing component, such as Taq polymerase or dNTPs, will result in no amplification.
-
DNA Quality: Poor quality DNA can inhibit PCR. Ensure your DNA extraction protocol yields clean, high-quality DNA.
-
PCR Cycling Parameters: Double-check the cycling conditions programmed into the thermocycler to ensure they match the protocol.
-
Primers: Verify that the correct primers were used and that they have not degraded.
Q2: I am only seeing the wild-type band in a mouse that should be heterozygous. What could be the issue?
A2: This is a common issue in three-primer assays. Potential causes include:
-
Suboptimal PCR Conditions: The annealing temperature or extension time may not be optimal for the amplification of the mutant allele, which may be a larger fragment.
-
Primer Competition: The wild-type primers may be more efficient at annealing and amplifying than the mutant primer.
-
Low DNA Concentration: If the amount of genomic DNA is too low, you may only see amplification of the more efficiently amplified wild-type band.
Q3: I am seeing extra, unexpected bands on my gel. What is the cause of this?
A3: Non-specific bands can arise from several factors:
-
Contamination: Contamination of your PCR reagents or DNA samples with other DNA can lead to the amplification of unintended targets.
-
Low Annealing Temperature: An annealing temperature that is too low can allow primers to bind to non-target sequences in the genome.
-
Primer-Dimers: These are small, faint bands at the bottom of the gel that result from the primers annealing to each other.
Genotyping Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No bands | Missing PCR reagent | Prepare a fresh master mix, carefully checking each component. |
| Poor DNA quality | Re-extract DNA, ensuring proper purification. | |
| Incorrect PCR program | Verify thermocycler settings. | |
| Faint bands | Insufficient DNA template | Increase the amount of genomic DNA in the reaction. |
| Not enough PCR cycles | Increase the number of cycles to 35-40. | |
| Suboptimal annealing temperature | Optimize the annealing temperature using a gradient PCR. | |
| Missing mutant/WT band | Unbalanced primer concentrations | Adjust the ratio of the three primers. |
| PCR conditions favor one allele | Optimize annealing and extension times. | |
| Non-specific bands | Contamination | Use filter tips and dedicated PCR workstations. |
| Annealing temperature too low | Increase the annealing temperature in 1-2°C increments. |
This compound Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the biological context of this compound knockout mice, a diagram of the this compound signaling pathway is provided below. Additionally, a workflow for troubleshooting common experimental issues is presented.
This compound Signaling Pathway
The murine cathelicidin, this compound, is the ortholog of the human LL-37 peptide. It plays a crucial role in the innate immune response. This compound exerts its effects by binding to the formyl peptide receptor 2 (FPR2), a G-protein coupled receptor.
Strategies to minimize background in CRAMP immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background staining in CRAMP (Cathelin-related antimicrobial peptide) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background staining in IHC?
High background staining in IHC can arise from several factors, but a primary cause is often non-specific binding of the primary or secondary antibodies.[1][2] This can be due to inappropriate antibody concentrations, insufficient blocking of non-specific sites, or cross-reactivity of the secondary antibody with endogenous immunoglobulins in the tissue.[1][2]
Q2: How can I prevent non-specific binding of my primary antibody?
To prevent non-specific binding of your primary antibody, it is crucial to optimize its concentration. A high concentration of the primary antibody can lead to increased non-specific interactions.[3][4] We recommend performing a titration experiment to determine the optimal antibody dilution that provides a strong specific signal with minimal background.[5] Additionally, ensure that your blocking step is adequate.[5]
Q3: What is the purpose of a blocking step, and which blocking agent should I use?
The blocking step is essential to prevent the non-specific binding of antibodies to the tissue section.[2] This is typically achieved by incubating the tissue with a solution that blocks reactive sites. Common blocking agents include normal serum from the same species as the secondary antibody, bovine serum albumin (BSA), or casein.[1] For this compound IHC, which may be performed on inflamed tissues with high numbers of immune cells, using a serum-based blocking agent is highly recommended.
Q4: I am observing diffuse background staining across my entire tissue section. What could be the cause?
Diffuse background staining can be caused by several factors, including:
-
Inadequate fixation: Insufficient or improper fixation can lead to the diffusion of antigens, resulting in a widespread, non-localized signal.[4]
-
Over-development of the chromogen: Incubating the tissue with the chromogenic substrate (like DAB) for too long can cause a diffuse, non-specific background color.[5] It is important to monitor the color development under a microscope and stop the reaction when the specific signal is optimal.
-
Drying out of the tissue section: Allowing the tissue section to dry at any stage of the staining process can cause irreversible non-specific antibody binding and high background.[6]
Q5: My negative control (without primary antibody) shows positive staining. What does this indicate?
If you observe staining in your negative control where the primary antibody was omitted, it strongly suggests that the background is caused by the secondary antibody or the detection system.[1][6] This could be due to the secondary antibody binding non-specifically to the tissue or to endogenous components. To troubleshoot this, you can:
-
Use a pre-adsorbed secondary antibody.
-
Ensure your blocking serum is from the same species as the secondary antibody.[1]
-
If using a biotin-based detection system, block for endogenous biotin activity.[3]
Troubleshooting Guide: Minimizing Background in this compound IHC
This guide provides a systematic approach to identifying and resolving common sources of background staining in this compound IHC experiments.
Problem 1: High Background from Endogenous Enzymes
Tissues that express this compound, such as sites of inflammation or mucosal surfaces, may have high levels of endogenous peroxidase or alkaline phosphatase activity, leading to false-positive signals.
Solution:
-
Endogenous Peroxidase Quenching: Before primary antibody incubation, treat tissue sections with a hydrogen peroxide (H2O2) solution.[3][4]
-
Endogenous Alkaline Phosphatase Inhibition: If using an alkaline phosphatase-based detection system, include an inhibitor like levamisole in the final incubation step.
| Parameter | Recommendation | Notes |
| Peroxidase Blocking | 3% H2O2 in methanol or water | Incubate for 10-15 minutes at room temperature. |
| Alkaline Phosphatase Blocking | Add levamisole to the substrate solution | Follow the manufacturer's instructions for the detection kit. |
Problem 2: Non-Specific Antibody Binding
This is a frequent cause of high background and can be attributed to either the primary or secondary antibody.
Solutions:
-
Primary Antibody Titration: Determine the optimal concentration of your this compound primary antibody by testing a range of dilutions. Start with the manufacturer's recommended dilution and prepare several serial dilutions from there.[5]
-
Appropriate Blocking: Use a blocking serum from the same species as your secondary antibody. For example, if you are using a goat anti-rabbit secondary antibody, use normal goat serum for blocking.
-
Secondary Antibody Control: Always run a negative control with only the secondary antibody to check for non-specific binding.[1] If staining occurs, consider using a pre-adsorbed secondary antibody.
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | Titrate to find optimal concentration | An overly concentrated antibody is a common cause of background.[3] |
| Blocking Serum | 5-10% normal serum from the secondary antibody species | Incubate for at least 30 minutes at room temperature. |
| Secondary Antibody | Use pre-adsorbed secondary antibodies | This minimizes cross-reactivity with endogenous immunoglobulins. |
Problem 3: Issues with Tissue Preparation and Antigen Retrieval
Proper tissue preparation is critical for preserving antigenicity and preventing background.
Solutions:
-
Optimal Fixation: Ensure tissues are promptly and adequately fixed. Over-fixation can mask the epitope, while under-fixation can lead to poor morphology and diffuse staining.[4]
-
Antigen Retrieval Optimization: The method of antigen retrieval (heat-induced or enzymatic) should be optimized for the this compound antibody you are using. The incorrect method can lead to tissue damage and increased background.
-
Thorough Washing: Insufficient washing between steps can leave residual reagents that contribute to background staining.[4]
| Parameter | Recommendation | Notes |
| Fixation | Use 10% neutral buffered formalin | Avoid prolonged fixation times. |
| Antigen Retrieval | Test both heat-induced (citrate or EDTA buffer) and enzymatic retrieval | The optimal method is antibody-dependent. |
| Washing Steps | Use a buffer like PBS or TBS with a mild detergent (e.g., 0.05% Tween-20) | Perform at least three washes of 5 minutes each between antibody incubations. |
Visual Troubleshooting Guides
Below are diagrams to help visualize the experimental workflow and a decision-making process for troubleshooting background issues.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - FI [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. origene.com [origene.com]
Validation & Comparative
CRAMP: A Potential New Biomarker for Inflammatory Bowel Disease Compared to Established Markers
For Immediate Release
Researchers and drug development professionals in the field of gastroenterology are continually seeking more accurate and less invasive biomarkers for the diagnosis and management of Inflammatory Bowel Disease (IBD). This guide provides a comprehensive comparison of the emerging biomarker, Cathelin-related antimicrobial peptide (CRAMP), and its human ortholog LL-37, with established biomarkers such as C-reactive protein (CRP) and fecal calprotectin. This analysis is supported by experimental data and detailed protocols to aid in the validation and potential adoption of this compound/LL-37 in research and clinical settings.
Performance Comparison of IBD Biomarkers
The diagnostic and prognostic utility of a biomarker is paramount for its clinical application. The following tables summarize the performance of this compound/LL-37 in comparison to CRP and fecal calprotectin in the context of IBD.
Table 1: Diagnostic Performance of Serum LL-37 vs. CRP in Ulcerative Colitis (UC)
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Area Under the Curve (AUC) |
| LL-37 | 82.5% | 87.5% | 86.8% | 0.841 |
| CRP | 52.5% | 92.5% | 87.5% | 0.789 |
| Combined LL-37 & CRP | 92.5% | 87.5% | Not Reported | 0.937 |
This data indicates that serum LL-37 has a higher sensitivity for detecting UC compared to CRP, and a combination of both markers significantly improves diagnostic accuracy.
Table 2: Prognostic Performance of Serum LL-37 vs. CRP in Predicting Clinical Remission in UC
| Biomarker | Area Under the Curve (AUC) |
| LL-37 | 0.76 |
| CRP | 0.71 |
| Combined LL-37 & CRP | 0.84 |
This data suggests that serum LL-37 is a better predictor of clinical remission in UC patients compared to CRP, with the combination of both markers showing the highest predictive accuracy.[1]
Table 3: Performance of Fecal Calprotectin in IBD Diagnosis
| Comparison | Sensitivity | Specificity |
| IBD vs. Irritable Bowel Syndrome (IBS) | 83% | 100% |
| IBD vs. Other Colitis | 91% | 89% |
Fecal calprotectin demonstrates high accuracy in differentiating IBD from IBS and other forms of colitis.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible validation of biomarkers. Below are methodologies for the quantification of LL-37 in serum and stool, and for its detection in intestinal tissue.
Protocol 1: Quantification of Human LL-37 in Serum and Stool by ELISA
This protocol is based on the sandwich ELISA principle using commercially available kits.
1. Sample Preparation:
-
Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for two hours at room temperature or overnight at 4°C.
-
Centrifuge at 1,000 x g for 20 minutes.[3]
-
Carefully collect the serum supernatant.
-
Store samples at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
-
Stool:
-
Collect at least 50 mg of dry stool.
-
Add phosphate-buffered saline (PBS) to the stool sample at a 1:9 weight-to-volume ratio (e.g., 900 µL PBS to 100 mg stool).
-
Vortex vigorously and sonicate or mash the sample to ensure homogenization.
-
Centrifuge at 5,000 x g for 10 minutes.
-
Collect the supernatant for analysis. Store at -80°C if not analyzed immediately.[3]
-
2. ELISA Procedure (General Steps):
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards and samples to wells pre-coated with an anti-human LL-37 antibody.
-
Incubate for the time specified in the kit manual (typically 1-2.5 hours) at 37°C or room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of biotinylated detection antibody specific for human LL-37 to each well and incubate.
-
Wash the wells to remove unbound detection antibody.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add 90-100 µL of TMB substrate solution and incubate in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the optical density at 450 nm using a microplate reader.
-
Calculate the concentration of LL-37 in the samples by referring to the standard curve.
Protocol 2: Detection of this compound/LL-37 in Intestinal Tissue by Western Blot
This protocol provides a general workflow for detecting this compound/LL-37 in tissue lysates.
1. Sample Preparation (Tissue Lysate):
-
Obtain fresh or frozen intestinal tissue biopsies.
-
Wash the tissue with ice-cold PBS to remove any blood.
-
Homogenize the tissue in RIPA lysis buffer containing protease inhibitors on ice.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at a high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Western Blot Procedure:
-
Mix an appropriate amount of protein lysate (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[4]
-
Incubate the membrane with a primary antibody specific for this compound/LL-37 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate and incubate the membrane according to the manufacturer's instructions.
-
Detect the signal using a chemiluminescence imaging system or X-ray film.
Signaling Pathways and Mechanisms
This compound/LL-37 exerts its effects in the gut through various signaling pathways, contributing to both innate immunity and the regulation of inflammation.
This compound/LL-37 can bind to G protein-coupled receptors such as Formyl Peptide Receptor 2 (FPR2) and the purinergic receptor P2X7R on intestinal epithelial and immune cells.[2][6] Activation of these receptors can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[3][4] This signaling can lead to the modulation of cytokine production, enhancement of the epithelial barrier function, and recruitment of immune cells to sites of inflammation, thereby playing a dual role in both host defense and the inflammatory response in IBD.[2][3]
Conclusion
The available evidence suggests that this compound/LL-37 holds promise as a valuable biomarker for inflammatory bowel disease. Serum LL-37, in particular, demonstrates strong diagnostic and prognostic potential for ulcerative colitis, outperforming CRP in some aspects. Its role in intestinal homeostasis and inflammation highlights its potential as a therapeutic target. However, further large-scale validation studies are required to directly compare fecal LL-37 with fecal calprotectin and to establish standardized protocols and clinical cutoff values. The information and protocols provided in this guide aim to facilitate such research, ultimately paving the way for improved management of IBD.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of the cathelicidin LL-37 is modulated by short chain fatty acids in colonocytes: relevance of signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. P2X7 Receptor Regulates Internalization of Antimicrobial Peptide LL-37 by Human Macrophages That Promotes Intracellular Pathogen Clearance - PMC [pmc.ncbi.nlm.nih.gov]
Functional Comparison of CRAMP from Different Mouse Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional nuances of key immune modulators across different mouse strains is critical for robust and reproducible experimental outcomes. This guide provides a comparative overview of the Cathelicidin-Related Antimicrobial Peptide (CRAMP), the murine ortholog of human LL-37, with a focus on its key functions and the methodologies to assess them.
While direct quantitative comparisons of this compound's functional activity between common laboratory mouse strains such as C57BL/6 and BALB/c are not extensively documented in publicly available literature, this guide synthesizes the current understanding of this compound's function and provides the necessary experimental frameworks for researchers to perform such comparisons.
Data Presentation: Functional Properties of Murine this compound
The following tables summarize the generally reported quantitative data for murine this compound's primary functions. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Antimicrobial Activity of this compound
| Target Microorganism | Assay Type | Typical Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli (Gram-negative) | Broth microdilution | 0.5 - 8.0 µM | [1] |
| Gram-negative bacteria (various strains) | Broth microdilution | 0.5 - 8.0 µM | [1] |
Table 2: Chemotactic Activity of this compound
| Cell Type | Assay Type | Chemoattractant | Typical Effective Concentration |
| Mouse Neutrophils | Transwell assay | This compound | Induces chemotaxis |
| Mouse Monocytes | Transwell assay | This compound | Induces chemotaxis |
| Mouse Macrophages | Transwell assay | This compound | Induces chemotaxis |
Signaling Pathway of this compound
This compound exerts its chemotactic effects on immune cells primarily through the Formyl Peptide Receptor 2 (Fpr2)[2]. The binding of this compound to Fpr2, a G-protein coupled receptor, initiates a downstream signaling cascade involving calcium mobilization and the activation of MAPK and PI3K/Akt pathways, leading to cell migration.
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Workflow for MIC Assay
Detailed Steps:
-
Bacterial Preparation: Culture bacteria (e.g., E. coli) to mid-log phase in appropriate broth. Adjust the bacterial suspension to a concentration of 1 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare a stock solution of synthetic this compound. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add an equal volume of the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity.
Transwell Chemotaxis Assay
This assay measures the directed migration of cells in response to a chemoattractant.
Workflow for Transwell Chemotaxis Assay
Detailed Steps:
-
Cell Preparation: Isolate immune cells (e.g., neutrophils, monocytes) from the desired mouse strain. Resuspend the cells in serum-free medium.
-
Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate. Add medium containing the this compound peptide to the lower chamber. Add the cell suspension to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 1-3 hours for neutrophils).
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of the membrane.
-
Data Analysis: Count the number of migrated cells in several fields of view using a microscope. The chemotactic index can be calculated as the number of cells migrating towards the chemoattractant divided by the number of cells migrating towards the control medium.
Conclusion
The murine cathelicidin this compound is a multifunctional peptide with crucial roles in antimicrobial defense and immune cell recruitment. While its fundamental functions are well-established, the extent to which these activities vary between different inbred mouse strains remains an area ripe for investigation. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to explore these potential strain-specific differences, leading to a deeper understanding of the genetic regulation of innate immunity. Such studies are essential for the accurate interpretation of disease models and the development of novel therapeutics targeting the immune system.
References
- 1. Identification of this compound, a cathelin-related antimicrobial peptide expressed in the embryonic and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Activity of CRAMP Against Bacterial Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species antimicrobial activity of the Cathelicidin-Related Antimicrobial Peptide (CRAMP), the murine ortholog of human LL-37. The data presented herein is intended to inform research and development efforts in the field of novel antimicrobial agents.
Comparative Antimicrobial Efficacy
The antimicrobial activity of this compound and its human ortholog, LL-37, has been evaluated against a diverse range of bacterial pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit the visible growth of a microorganism. The following tables summarize the available MIC data for this compound and LL-37 against various Gram-positive and Gram-negative bacteria.
Note: Data for LL-37 is included as a proxy for this compound's activity due to their orthologous nature and shared structural and functional characteristics. However, species-specific differences in efficacy may exist.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and LL-37 against Gram-Negative Bacteria
| Bacterial Species | This compound MIC (µg/mL) | LL-37 MIC (µg/mL) | References |
| Pseudomonas aeruginosa | 4[1] | 16 - 256 | [2][3][4][5][6] |
| Escherichia coli | - | 10 | [2] |
| Salmonella typhimurium | - | <10 | [2] |
| Acinetobacter baumannii | - | 16 - 32 | [2][3][7][8] |
| Klebsiella pneumoniae | - | - | |
| Proteus mirabilis | - | >10 (in high salt) | [2] |
| Shigella sonnei | - | - |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and LL-37 against Gram-Positive Bacteria
| Bacterial Species | This compound MIC (µg/mL) | LL-37 MIC (µg/mL) | References |
| Staphylococcus aureus | - | <10 | [2] |
| Staphylococcus epidermidis | - | <10 | [2][9] |
| Listeria monocytogenes | - | <10 | [2] |
| Enterococcus faecalis | - | >10 (in high salt) | [10] |
| Streptococcus pyogenes | - | - | |
| Streptococcus pneumoniae | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates (polystyrene or polypropylene)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound or LL-37 peptide stock solution
-
Sterile diluent (e.g., 0.01% acetic acid, 0.2% bovine serum albumin)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Peptide Preparation: Prepare a series of twofold dilutions of the antimicrobial peptide in the appropriate diluent directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL) in the growth medium.
-
Inoculation: Add 50 µL of the bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (bacteria and medium only) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm using a microplate reader.
Assessment of Antibiofilm Activity (Crystal Violet Assay)
This assay quantifies the ability of an antimicrobial peptide to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
This compound or LL-37 peptide
-
Phosphate-buffered saline (PBS)
-
0.1% crystal violet solution
-
30% acetic acid or ethanol
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
For Inhibition Assay: Add 100 µL of bacterial suspension and 100 µL of the antimicrobial peptide at various concentrations to the wells.
-
For Eradication Assay: Add 200 µL of bacterial suspension to the wells and incubate for 24-48 hours to allow biofilm formation. Then, remove the planktonic cells and add 200 µL of the antimicrobial peptide at various concentrations.
-
-
Incubation: Incubate the plate at 37°C for the desired period (e.g., 24-48 hours).
-
Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Mechanism of Action and Signaling Pathways
This compound and LL-37 exert their antimicrobial effects primarily through direct interaction with and disruption of the bacterial cell membrane. The proposed mechanisms involve a multi-step process initiated by electrostatic attraction, followed by membrane permeabilization. Two prominent models for this process are the "carpet" model and the "toroidal pore" model.
This compound/LL-37 Mechanism of Action on Bacterial Membranes
Caption: Mechanism of this compound/LL-37 action on bacterial membranes.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open Access@KRIBB: Synthesis and antibiotic activities of this compound, a cathelin-related antimicrobial peptide and its fragments [oak.kribb.re.kr]
- 6. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. lakelandcurrents.com [lakelandcurrents.com]
- 9. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Chemotherapeutic potential of cow urine: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CRAMP Antibodies for Researchers
For researchers, scientists, and drug development professionals studying the multifaceted roles of the Cathelin-Related Antimicrobial Peptide (CRAMP), the murine ortholog of human LL-37, selecting the right antibody is critical for generating reliable and reproducible data. This compound is a key component of the innate immune system, and its involvement in host defense, inflammation, and various disease models makes it a target of significant interest. This guide provides an objective comparison of commercially available this compound antibodies, supported by experimental data and detailed protocols to aid in your research endeavors.
Performance Comparison of this compound Antibodies
The following table summarizes the specifications of various this compound antibodies based on information provided by suppliers. This allows for a quick comparison of their key characteristics and validated applications.
| Antibody Name/ID | Supplier | Host Species | Clonality | Immunogen | Validated Applications |
| Anti-CRAMP1 (HPA041752) | Atlas Antibodies | Rabbit | Polyclonal | Recombinant Protein Epitope Signature Tag (PrEST) | IHC, ICC-IF[1] |
| Rabbit anti this compound (1-39) (T-4864) | BMA Biomedicals | Rabbit | Polyclonal | Synthetic peptide this compound (1-39) coupled to a carrier protein | ELISA, IHC, FACS, WB[2] |
| This compound, Mouse, mAb LF7-BB3 | Hycult Biotech | Mouse | Monoclonal | Full length mouse this compound peptide | ELISA, Functional Assays[3] |
| Rabbit Anti-CRAMP (C7906-74M2) | United States Biological | Rabbit | Polyclonal | Synthetic peptide corresponding to aa140-173 of mouse this compound | FLISA[4] |
| anti-Cathelicidin antibody (AA 140-173) (ABIN2873275) | antibodies-online | Rabbit | Polyclonal | Peptide conjugated to KLH | IHC[5] |
| This compound antibody (PA-CRPL-100) | Innovagen | Rabbit | Polyclonal | Synthetic this compound (1-39) peptide | Not explicitly stated, but used in a publication referenced by the supplier[6] |
| LL-37 Polyclonal Antibody (OSL00019W) | Thermo Fisher Scientific | Chicken | Polyclonal | Synthetic peptide from human Cathelicidin antimicrobial peptide (LL-37) | WB, IHC[7] |
| LL-37 Polyclonal Antibody (OSC00009W) | Thermo Fisher Scientific | Rabbit | Polyclonal | Synthetic peptide from human Cathelicidin conjugated to blue carrier protein | WB, ICC/IF, IHC (P)[8] |
| Cathelicidin Antibody (MBS150489) | MyBioSource | Rabbit | Polyclonal | 17 amino acid synthetic peptide near the carboxy terminus of human Cathelicidin | WB, IHC, IF[9] |
Experimental Protocols and Methodologies
Detailed and optimized protocols are fundamental for successful experimentation. Below are representative protocols for key applications utilizing this compound antibodies. These are generalized procedures and may require optimization based on the specific antibody and sample type.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Hydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95%, 80%, 70% (3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
For heat-induced epitope retrieval (HIER), immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat in a microwave, pressure cooker, or water bath according to the antibody datasheet's recommendations (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
Wash with PBS (3 changes, 5 minutes each).[10]
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100) for 1 hour at room temperature to block non-specific binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody in a suitable antibody diluent to the recommended concentration (e.g., 1:200 - 1:500 for Anti-CRAMP1 HPA041752).[1]
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash with PBS (3 changes, 5 minutes each).
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex (ABC) reagent.
-
Visualize the signal using an appropriate substrate-chromogen system (e.g., DAB for HRP).
-
Counterstain with hematoxylin, dehydrate, clear, and mount.[12]
-
Western Blot (WB) Protocol
-
Sample Preparation and Electrophoresis:
-
Lyse cells or tissues in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.[13]
-
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]
-
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Detection:
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using an imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Direct)
-
Coating:
-
Coat a 96-well plate with the sample (e.g., skin homogenates or plasma) or this compound standard overnight at 4°C.[16]
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Block with an assay buffer (e.g., 0.5% BSA in PBS) for 1 hour at room temperature.[16]
-
-
Primary Antibody Incubation:
-
Wash the plate three times.
-
Add the primary this compound antibody and incubate for 4 hours at room temperature.[16]
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add an HRP-conjugated secondary antibody and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add a TMB substrate solution and incubate in the dark until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.
-
Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context in which this compound/LL-37 functions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathways activated by LL-37/CRAMP.
Caption: General workflow for Immunohistochemistry (IHC).
References
- 1. data.atlasantibodies.com [data.atlasantibodies.com]
- 2. bma.ch [bma.ch]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. usbio.net [usbio.net]
- 5. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 6. shop.innovagen.com [shop.innovagen.com]
- 7. LL-37 Polyclonal Antibody (OSL00019W-100UL) [thermofisher.com]
- 8. LL-37 Polyclonal Antibody (OSC00009W-150UL) [thermofisher.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Immunohistochemistry Procedure [sigmaaldrich.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Human antimicrobial peptide LL-37 is present in atherosclerotic plaques and induces death of vascular smooth muscle cells: a laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. m.youtube.com [m.youtube.com]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
CRAMP vs. Defensins: A Comparative Guide to Antimicrobial Peptides in Skin Defense
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cutaneous innate immunity, antimicrobial peptides (AMPs) represent a crucial first line of defense against invading pathogens. Among the most prominent and well-studied of these are the cathelicidin LL-37, and its murine ortholog CRAMP, and the defensin family. Both are essential for maintaining skin homeostasis and orchestrating an effective immune response. This guide provides a detailed comparison of this compound/LL-37 and defensins, focusing on their antimicrobial performance, expression, regulation, and the experimental methodologies used to study them.
I. At a Glance: Key Distinctions
| Feature | This compound (murine) / LL-37 (human) | Defensins (α- and β-defensins) |
| Primary Structure | Single gene product (Camp/CAMP), processed into a 37-amino acid peptide (LL-37) that is typically alpha-helical and amphipathic.[1] | Multiple genes, small (18-45 amino acids), cysteine-rich peptides characterized by a β-sheet structure stabilized by disulfide bonds.[2] |
| Expression | Inducible in keratinocytes, neutrophils, and mast cells upon injury or infection.[3][4] | Some are constitutively expressed (e.g., hBD-1), while others are induced by inflammation or microbial products (e.g., hBD-2, hBD-3).[5][6] |
| Antimicrobial Mechanism | Primarily disrupts microbial membranes through pore formation and micellization.[7][8] | Also disrupts microbial membranes, but can also interfere with microbial metabolic processes.[9] |
| Immunomodulatory Roles | Chemoattractant for immune cells, promotes angiogenesis and wound healing.[1][4] | Chemoattractant for various immune cells, linking innate and adaptive immunity.[2] |
| Role in Skin Disease | Dysregulation is implicated in psoriasis (overexpression) and atopic dermatitis (reduced expression).[4] | Altered expression is a hallmark of atopic dermatitis (reduced) and psoriasis (increased).[6] |
II. Performance Data: Antimicrobial Efficacy
The antimicrobial activity of these peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize reported MIC values for human LL-37 and human beta-defensins (hBDs) against common skin pathogens. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus
| Peptide | MIC Range (µg/mL) | MIC Range (µM) | Relevant Strains |
| LL-37 | 64 - >256 | 14.3 - >57 | PAO1, Clinical Isolates |
| hBD-1 | 8 mg/L[9] | ~1.6 mg/L | Clinical Isolates[9] |
| hBD-2 | >100 | >23.3 | ATCC strains |
| hBD-3 | 0.5 - 4 mg/L[9] | ~0.1 - 0.8 mg/L | MRSA, Clinical Isolates[9] |
| HNP-1 (α-defensin) | 4 - 8 mg/L[9] | ~1.1 - 2.3 mg/L | Clinical Isolates[9] |
Table 2: Minimum Inhibitory Concentrations (MIC) against Pseudomonas aeruginosa
| Peptide | MIC Range (µg/mL) | MIC Range (µM) | Relevant Strains |
| LL-37 | 64 - 256 | 14.3 - 57 | PAO1, ATCC 27853, Clinical Isolates |
| hBD-1 | >100 | >27.3 | ATCC strains |
| hBD-2 | >100 | >23.3 | ATCC strains |
| hBD-3 | 8 - 64 | 1.8 - 14.2 | ATCC strains |
III. Expression and Regulation in Skin
The expression of both this compound/LL-37 and defensins is tightly regulated and responsive to environmental cues such as skin barrier disruption and microbial invasion.
Table 3: Expression Profile in Healthy and Diseased Skin
| Peptide | Healthy Skin | Atopic Dermatitis | Psoriasis | Infected/Wounded Skin |
| This compound/LL-37 | Low/constitutive expression.[2] | Decreased inducibility.[4] | Significantly upregulated. | Upregulated upon injury and infection.[4] |
| hBD-1 | Constitutively expressed.[6] | No significant change. | No significant change. | Constitutive. |
| hBD-2 | Low/inducible.[6] | Decreased inducibility.[4] | Significantly upregulated. | Upregulated by bacteria and pro-inflammatory cytokines. |
| hBD-3 | Low/inducible.[6] | Decreased inducibility. | Significantly upregulated. | Upregulated by bacteria and pro-inflammatory cytokines. |
IV. Signaling Pathways
The induction of this compound/LL-37 and defensins in keratinocytes is mediated by complex signaling pathways, often initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and NOD-like receptors (NLRs).
Signaling Pathway for LL-37 Induction in Keratinocytes
Caption: Induction of LL-37 in keratinocytes via TLR signaling.
Signaling Pathway for β-Defensin Induction in Keratinocytes
Caption: Induction of β-defensins via PRR and cytokine signaling.
V. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of this compound/LL-37 and defensins against bacterial isolates.
1. Preparation of Materials:
-
Bacterial strains of interest (e.g., S. aureus, P. aeruginosa).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Antimicrobial peptides (lyophilized) reconstituted in sterile water or a weak acid (e.g., 0.01% acetic acid) to prevent aggregation.
-
Spectrophotometer.
2. Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Peptide Serial Dilution: Prepare a stock solution of the antimicrobial peptide. Perform two-fold serial dilutions of the peptide in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial suspension to each well containing the serially diluted peptide. Include a positive control well (bacteria without peptide) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.[2][5]
B. Murine Model of Staphylococcus aureus Skin Infection
This protocol describes a subcutaneous infection model in mice to evaluate the in vivo efficacy of antimicrobial peptides.
1. Preparation of Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c).
-
S. aureus strain (e.g., USA300).
-
Tryptic Soy Broth (TSB).
-
Phosphate-buffered saline (PBS).
-
Syringes with 27-30 gauge needles.
-
Calipers for lesion measurement.
-
Tissue homogenizer.
-
Agar plates for bacterial enumeration.
2. Procedure:
-
Bacterial Preparation: Culture S. aureus to mid-logarithmic growth phase in TSB. Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10^7 CFU in 50-100 µL).
-
Animal Preparation: Anesthetize the mice. Shave a small area on the dorsum of each mouse.
-
Inoculation: Inject the bacterial suspension subcutaneously into the shaved area. A control group may be injected with PBS.
-
Treatment (Optional): Test compounds (e.g., antimicrobial peptides) can be administered locally or systemically at specified time points post-infection.
-
Monitoring and Endpoint: Monitor the mice daily for signs of infection and measure the size of the skin lesion (abscess) using calipers. At a predetermined endpoint (e.g., 3-5 days post-infection), euthanize the mice.
-
Bacterial Load Quantification: Excise the skin lesion, homogenize the tissue in sterile PBS, and perform serial dilutions for plating on agar plates. Incubate the plates overnight at 37°C and count the CFU to determine the bacterial load in the tissue.[1]
C. Western Blotting for this compound/LL-37 or Defensins in Skin Tissue
This protocol details the detection and relative quantification of specific antimicrobial peptides in skin tissue lysates.
1. Preparation of Materials:
-
Skin tissue samples.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for the target peptide (e.g., anti-CRAMP, anti-hBD-2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
2. Procedure:
-
Protein Extraction: Homogenize the skin tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The band intensity can be quantified using densitometry software.[3]
D. Immunofluorescence Staining for this compound/LL-37 and Defensins in Skin Sections
This protocol allows for the visualization and localization of antimicrobial peptides within the different layers of the skin.
1. Preparation of Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen skin sections.
-
Xylene and ethanol series for deparaffinization and rehydration (for FFPE sections).
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary antibodies (specific for this compound/LL-37 and/or defensins).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
2. Procedure:
-
Slide Preparation: Deparaffinize and rehydrate FFPE sections through a series of xylene and graded ethanol washes. For frozen sections, allow them to air dry.
-
Antigen Retrieval (for FFPE): Heat the slides in antigen retrieval buffer (e.g., in a microwave or water bath) to unmask the antigenic sites.
-
Permeabilization: Incubate the sections in permeabilization buffer to allow antibodies to access intracellular antigens.
-
Blocking: Block non-specific binding sites by incubating the sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the sections with PBS. Incubate with the appropriate fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the sections and counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the sections with mounting medium and visualize using a fluorescence microscope.
VI. Workflow Diagrams
Experimental Workflow for Comparing Antimicrobial Activity
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for In Vivo Skin Infection Model
Caption: Workflow for a murine model of S. aureus skin infection.
VII. Conclusion
This compound/LL-37 and defensins are both indispensable components of the skin's antimicrobial shield, each with distinct structural characteristics and nuanced roles in immunity. While both contribute to direct pathogen killing and immunomodulation, their specific antimicrobial spectra and regulatory mechanisms differ. Understanding these differences is critical for the development of novel therapeutics aimed at augmenting the skin's natural defenses to combat infections and treat inflammatory skin diseases. The experimental protocols and data presented in this guide provide a framework for the continued investigation and comparison of these vital host defense peptides.
References
- 1. The Human Cathelicidin Antimicrobial Peptide LL-37 as a Potential Treatment for Polymicrobial Infected Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of antimicrobial peptides such as LL-37 and hBD-2 in nonlesional skin of atopic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Various members of the Toll-like receptor family contribute to the innate immune response of human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. Psoriasis, psoriatic arthritis show distinctive skin microbiomes | MDedge [mdedge.com]
- 6. Wound healing activity of the human antimicrobial peptide LL37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expressions of Antimicrobial Peptides LL-37, Human Beta Defensin-2 and -3 in the Lesions of Cutaneous Tuberculosis and Tuberculids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Different Keratinocyte Cell Line Models for Analysis of NLRP1 Inflammasome Activation [mdpi.com]
In Vivo Sepsis Models: A Comparative Analysis of CRAMP and LL-37
A comprehensive guide for researchers on the roles of the murine cathelicidin CRAMP and its human ortholog LL-37 in sepsis, supported by experimental data and protocols.
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. Cathelicidins, a class of endogenous antimicrobial peptides, have emerged as promising therapeutic candidates due to their dual antimicrobial and immunomodulatory functions. This guide provides a comparative overview of the in vivo efficacy of the murine cathelicidin-related antimicrobial peptide (this compound) and its human ortholog, LL-37, in preclinical sepsis models. While direct head-to-head comparative studies are limited, this document synthesizes findings from multiple studies to offer insights into their respective roles and mechanisms of action.
Performance Comparison in Murine Sepsis Models
The following tables summarize the quantitative data on the effects of LL-37 administration and this compound modulation in murine sepsis models, primarily the cecal ligation and puncture (CLP) model, which closely mimics human sepsis.
Table 1: Effects of LL-37 Administration on Survival and Bacterial Load in CLP Sepsis Model
| Treatment Group | Survival Rate (%) | Bacterial Load (CFU) | Key Findings |
| PBS-injected CLP Mice | 72.7% (at 14-16h) | Higher bacterial counts in peritoneal fluid and blood | Control group showing baseline mortality and bacterial burden. |
| LL-37-injected CLP Mice | 95.2% (at 14-16h)[1] | Significantly reduced bacterial counts in peritoneal fluid and blood[2] | LL-37 administration significantly improves survival and enhances bacterial clearance.[1][2] |
Table 2: Impact on Inflammatory Cytokines and Cellular Responses
| Parameter | Effect of LL-37 Administration | Role of Endogenous this compound | Mechanism of Action |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduced levels in peritoneal fluid and sera.[2][3] | This compound deficiency leads to an increased inflammatory response.[4] | LL-37 suppresses macrophage pyroptosis and inflammasome activation.[2][3] this compound can have anti-inflammatory effects by modulating glial cell activation.[5] |
| Neutrophil Response | Induces release of antimicrobial microvesicles (ectosomes).[1][2] | This compound is a chemoattractant for neutrophils.[6] | Ectosomes contain antimicrobial molecules like this compound and lactoferrin, contributing to bacterial clearance.[1][2] |
| Macrophage Pyroptosis | Inhibits LPS/ATP-induced pyroptosis and caspase-1 activation.[2][3] | Not explicitly detailed in the context of sepsis-induced pyroptosis. | Blocks LPS binding to CD14/TLR4 and P2X7 receptor response to ATP.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying this compound and LL-37 in a murine sepsis model.
Cecal Ligation and Puncture (CLP) Sepsis Model
This surgical procedure is the most widely used model to induce polymicrobial sepsis that resembles the clinical progression in humans.
-
Animals: Male C57BL/6 mice, typically 8-12 weeks old, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Anesthesia: Mice are anesthetized, commonly with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
A midline laparotomy (1-2 cm incision) is performed to expose the cecum.
-
The cecum is ligated with a silk suture at a specified distance from the cecal tip (e.g., 5.0 mm for moderate sepsis).
-
The ligated cecum is then punctured once or twice with a needle of a specific gauge (e.g., 21-gauge) to induce leakage of fecal contents into the peritoneal cavity.
-
A small amount of fecal matter may be gently squeezed out to ensure patency of the puncture.
-
The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in two layers with sutures.
-
-
Post-operative Care:
-
Mice receive subcutaneous fluid resuscitation (e.g., 1 ml of sterile saline) immediately after surgery.
-
Analgesics may be administered for pain management.
-
Animals are closely monitored for signs of sepsis, and survival is typically recorded over a period of 7 to 14 days.
-
-
Sham Control: Sham-operated mice undergo the same surgical procedure, including laparotomy and cecal exposure, but without ligation and puncture.
Peptide Administration
-
Peptide Synthesis: Human LL-37 (LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES) and murine this compound (ISRLAGLLRKGGEKIGEKLKKIGQKIKNFFQKLVPQPE) peptides are synthesized using solid-phase methods.[1]
-
Administration: For therapeutic intervention studies, LL-37 is typically administered intravenously. A common dosage is 2 µg per mouse.[2] Administration can occur at the time of or shortly after the CLP procedure.
Assessment of Outcomes
-
Survival Analysis: Survival rates are monitored and analyzed using Kaplan-Meier curves and log-rank tests.[3]
-
Bacterial Load Determination: Peritoneal lavage fluid and blood samples are collected at specified time points post-CLP. Serial dilutions are plated on agar plates, and colony-forming units (CFU) are counted after incubation.
-
Cytokine Measurement: Levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in serum and peritoneal fluid are quantified using ELISA kits.
-
Flow Cytometry: To analyze cellular responses, such as the release of microvesicles (ectosomes) from neutrophils, peritoneal cells can be stained with specific antibodies (e.g., Ly6G for neutrophils, Annexin V for microvesicles) and analyzed by flow cytometry.[1]
Visualization of Pathways and Workflows
Signaling Pathways of LL-37 in Sepsis
The immunomodulatory effects of LL-37 are mediated through its interaction with several cell surface receptors, leading to downstream signaling that can either dampen or amplify the inflammatory response.
Caption: Signaling pathways modulated by LL-37 during sepsis.
Experimental Workflow for In Vivo Sepsis Model
The following diagram illustrates the typical workflow for investigating the effects of cathelicidins in a CLP-induced sepsis model.
References
- 1. Antimicrobial peptide LL-37 ameliorates a murine sepsis model via the induction of microvesicle release from neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. mdpi.com [mdpi.com]
- 6. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of CRAMP in Psoriasis: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the function of the Cathelin-related antimicrobial peptide (CRAMP) in a psoriasis disease model, with a focus on the widely used imiquimod-induced mouse model. We compare the use of this compound knockout mice with alternative validation techniques, offering supporting data and detailed experimental protocols to inform research strategies.
The Imiquimod-Induced Psoriasis Model: A Platform for Validation
The topical application of imiquimod (IMQ), a Toll-like receptor 7 (TLR7) agonist, on mouse skin induces a robust inflammatory response that recapitulates key features of human plaque psoriasis.[1][2][3] This model is characterized by:
-
Macroscopic changes: Erythema (redness), scaling, and skin thickening.[3][4]
-
Histological hallmarks: Epidermal hyperplasia (acanthosis), parakeratosis, and infiltration of immune cells, including neutrophils and T cells.[1][3][4]
-
Immunological profile: Activation of the IL-23/IL-17 inflammatory axis, a critical pathway in human psoriasis.[1][2]
The expression of this compound, the mouse ortholog of human LL-37, is significantly upregulated in the skin and plasma of mice treated with imiquimod, highlighting its potential role in the pathogenesis of this psoriasis-like inflammation.
Validating this compound's Role: A Comparison of Methodologies
Validating the specific contribution of this compound to psoriasis pathogenesis can be approached through several experimental strategies. Below, we compare the use of genetic knockout models with alternative pharmacological and molecular techniques.
Methodology Comparison
| Methodology | Description | Advantages | Disadvantages |
| This compound Knockout (KO) Mice | Mice with a targeted deletion of the Camp gene, rendering them unable to produce this compound. | Definitive assessment of the gene's necessity in the disease model; high specificity. | Potential for developmental compensation; may not reflect the effect of acute protein inhibition; lack of direct published data in the imiquimod psoriasis model. |
| Receptor Knockout Mice (e.g., Fpr2/3-/-) | Mice lacking the receptor for this compound, Formyl Peptide Receptor 2 (FPR2). | Elucidates the role of a specific signaling pathway; provides a target for pharmacological intervention. | This compound may have other receptors or receptor-independent functions; does not target the ligand directly. |
| Pharmacological Inhibition | Administration of small molecule inhibitors that block this compound's interaction with its receptor. | Allows for temporal control of inhibition; more clinically translatable than genetic knockout. | Potential for off-target effects; requires well-characterized and specific inhibitors. |
| Neutralizing Antibodies | Administration of antibodies that bind to this compound and block its function. | High specificity for the target protein; can be used therapeutically. | Potential for immunogenicity; delivery and stability in vivo can be challenging. |
| siRNA-mediated knockdown | Use of small interfering RNA to transiently silence the expression of the Camp gene. | Allows for localized and transient knockdown; avoids potential developmental issues of full knockout. | Incomplete knockdown is possible; delivery to the target tissue in vivo can be inefficient. |
Quantitative Data Comparison
| Parameter | Wild-Type (Imiquimod) | This compound KO (Imiquimod) (Hypothetical) | IL-38 KO (Imiquimod)[5] | Measurement Method |
| Ear Thickness (mm) | ~0.35 - 0.45 | Expected to be reduced if this compound is pro-inflammatory | ~0.40 (no significant difference from WT) | Digital calipers |
| Epidermal Thickness (µm) | ~80 - 120 | Expected to be reduced | No significant difference from WT | Histological analysis (H&E staining) |
| Spleen Weight (g) | Increased compared to control | Expected to be reduced | Not reported | Post-mortem analysis |
| IL-17A Levels (pg/mg tissue) | Significantly increased | Expected to be reduced | Not reported | ELISA or Luminex assay |
| IL-23 Levels (pg/mg tissue) | Significantly increased | Expected to be reduced | Not reported | ELISA or Luminex assay |
| TNF-α Levels (pg/mg tissue) | Significantly increased | Expected to be reduced | Not reported | ELISA or Luminex assay |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This protocol is a standard method for inducing psoriasis-like skin inflammation in mice.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c strains)
-
Imiquimod cream (5%)
-
Electric shaver or depilatory cream
-
Calipers for measuring ear and skin thickness
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mice.
-
Shave a small area on the back of each mouse.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the right ear for 5-7 consecutive days.[1]
-
Monitor the mice daily for signs of inflammation, including redness, scaling, and skin thickness.
-
Measure ear thickness and the thickness of a fold of dorsal skin daily using calipers.
-
At the end of the experiment, euthanize the mice and collect skin and spleen tissue for further analysis (histology, cytokine measurement).
Histological Analysis
-
Fix skin samples in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Measure epidermal thickness using a microscope with imaging software.
Cytokine Measurement
-
Homogenize skin tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates to pellet debris.
-
Measure the concentration of cytokines (e.g., IL-17A, IL-23, TNF-α) in the supernatant using commercially available ELISA or Luminex kits, following the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
This compound/LL-37 Signaling in Psoriasis
The human ortholog of this compound, LL-37, is known to play a crucial role in the initiation of the psoriatic inflammatory cascade. It forms complexes with self-DNA and self-RNA released from damaged cells. These complexes are then recognized by TLR9 and TLR7, respectively, in plasmacytoid dendritic cells (pDCs). This recognition triggers the production of type I interferons and other pro-inflammatory cytokines, such as IL-23 and IL-17, leading to the characteristic inflammation and keratinocyte hyperproliferation seen in psoriasis.
Caption: this compound/LL-37 signaling pathway in psoriasis.
Experimental Workflow for Validating this compound's Role
The following diagram outlines a typical experimental workflow for investigating the role of this compound in the imiquimod-induced psoriasis model.
Caption: A typical experimental workflow for this compound validation.
Conclusion
Validating the role of this compound in psoriasis pathogenesis requires a multi-faceted approach. While this compound knockout mice offer a definitive genetic tool, the current lack of published data in the widely used imiquimod model necessitates the consideration of alternative and complementary strategies. Receptor knockout mice, pharmacological inhibitors, and neutralizing antibodies provide valuable insights into the signaling pathways and therapeutic potential of targeting this compound. The experimental protocols and workflows outlined in this guide provide a framework for designing robust studies to elucidate the precise contribution of this compound to psoriasis and to evaluate novel therapeutic interventions.
References
- 1. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 2. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mlm-labs.com [mlm-labs.com]
- 5. The severity of imiquimod-induced mouse skin inflammation is independent of endogenous IL-38 expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Proteomic Landscape: A Comparative Guide to Wild-Type and CRAMP-Deficient Mice
For Researchers, Scientists, and Drug Development Professionals
Cathelicidin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is a crucial component of the innate immune system. Beyond its direct antimicrobial activity, this compound is a multifaceted signaling molecule involved in inflammation, wound healing, and immune modulation. Understanding the systemic and localized effects of this compound deficiency is paramount for elucidating its role in various physiological and pathological processes. This guide provides a comparative overview of the known differences between wild-type and this compound-deficient mice, with a focus on cellular and organismal phenotypes. While a direct comparative proteomic dataset is not publicly available, this guide synthesizes current research to highlight key distinctions and provides standardized protocols for such a comparative study.
Functional Comparison: Wild-Type vs. This compound-Deficient Mice
The absence of this compound in mice leads to a range of observable phenotypic differences, particularly in response to infection and inflammatory stimuli. The following table summarizes key findings from various studies, comparing the responses of wild-type and this compound-deficient mice.
| Feature | Wild-Type Mice | This compound-Deficient Mice | Key Implications |
| Innate Immunity & Bacterial Clearance | Efficient clearance of bacterial pathogens such as Group A Streptococcus, uropathogenic E. coli, and Pseudomonas aeruginosa. | Increased susceptibility to bacterial infections, with larger and more persistent lesions, and higher mortality rates. | This compound is essential for an effective innate immune response to bacterial challenges. |
| Macrophage Function | Macrophages effectively eliminate phagocytosed E. coli through an autophagy-dependent mechanism. | Impaired autophagy-mediated clearance of intracellular bacteria in macrophages, leading to bacterial retention. | This compound plays a critical role in intracellular bacterial killing by macrophages. |
| Intestinal Homeostasis | Maintain a balanced gut microbiota and a robust intestinal barrier. | Susceptible to gluten-induced enteropathy and display a thinner, more permeable colonic mucus layer. | This compound is vital for maintaining gut health and the integrity of the mucosal barrier. |
| Inflammatory Response | Modulated inflammatory responses to various stimuli. | Exacerbated inflammation in some models (e.g., colitis), but reduced inflammation in others (e.g., airway inflammation). | The immunomodulatory role of this compound is context-dependent. |
| Wound Healing | Normal progression of cutaneous wound healing. | Delayed wound healing and reduced neovascularization. | This compound contributes to the processes of tissue repair and angiogenesis. |
| Skeletal Muscle Integrity | Normal muscle physiology. | In a mouse model of Duchenne muscular dystrophy, genetic reduction of this compound attenuated muscle damage and improved muscle function. | This compound may play a role in the pathology of certain muscular dystrophies. |
This compound-Mediated Signaling Pathways
This compound exerts its diverse effects by interacting with various cellular receptors and modulating downstream signaling pathways. A key pathway involves its interaction with the Formyl Peptide Receptor 2 (FPR2), leading to the activation of downstream signaling cascades that influence cellular processes like chemotaxis, cytokine production, and autophagy.
Caption: this compound signaling through the FPR2 receptor.
Experimental Workflow for Comparative Proteomics
The following diagram outlines a standard workflow for a comparative proteomic analysis of tissues from wild-type and this compound-deficient mice. This workflow enables the identification and quantification of differentially expressed proteins, providing insights into the molecular consequences of this compound deficiency.
Caption: Workflow for comparative proteomics.
Experimental Protocols
Below is a detailed, generalized protocol for the comparative proteomic analysis of mouse tissues.
1. Tissue Collection and Protein Extraction
-
Animals: Age- and sex-matched wild-type (C57BL/6J) and this compound-deficient mice on the same genetic background should be used.
-
Tissue Harvest: Euthanize mice according to approved institutional guidelines. Immediately excise the tissue of interest (e.g., colon, skin, spleen), rinse with ice-cold phosphate-buffered saline (PBS) to remove any contaminants, and snap-freeze in liquid nitrogen. Store tissues at -80°C until further processing.
-
Lysis and Homogenization: Tissues are homogenized in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) using a mechanical homogenizer on ice.
-
Protein Quantification: The protein concentration of the lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
2. Protein Digestion and Peptide Preparation
-
Reduction and Alkylation: Proteins are denatured, and disulfide bonds are reduced with dithiothreitol (DTT) and subsequently alkylated with iodoacetamide (IAA) to prevent refolding.
-
In-solution Digestion: Proteins are digested overnight with a sequence-specific protease, most commonly trypsin, at 37°C.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using a solid-phase extraction method (e.g., C18 spin columns) to remove salts and detergents that can interfere with mass spectrometry analysis.
3. Mass Spectrometry and Data Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The purified peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer isolates and fragments peptides, generating fragmentation spectra.
-
Database Searching: The resulting spectra are searched against a mouse protein database (e.g., UniProt/Swiss-Prot) using a search algorithm (e.g., Sequest, Mascot) to identify the corresponding peptide sequences and proteins.
-
Quantitative Analysis: For label-free quantification, the relative abundance of proteins is determined by comparing the signal intensities of their corresponding peptides across different samples. For label-based quantification (e.g., TMT, iTRAQ), the relative abundance is determined from the reporter ion intensities.
-
Bioinformatics Analysis: Differentially expressed proteins are identified based on statistical analysis (e.g., t-test, ANOVA). Functional enrichment analysis (e.g., Gene Ontology, pathway analysis) is then performed to identify biological processes and pathways that are significantly altered in this compound-deficient mice compared to wild-type controls.
Correlation of CRAMP Expression with Clinical Outcomes in Infectious Diseases: A Comparative Guide
Introduction
Cathelin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is a crucial effector molecule of the innate immune system.[1][2] As the only known cathelicidin in mice, this compound exhibits a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[3][4] Its functions extend beyond direct pathogen killing to include the modulation of inflammatory responses, wound healing, and maintenance of mucosal barrier integrity.[2][5] The expression of this compound is induced in various cells, including epithelial cells and immune cells like neutrophils and macrophages, upon encountering infectious agents or their products, such as lipopolysaccharide (LPS).[1][6] However, the correlation between this compound expression and clinical outcomes is complex and highly context-dependent, varying significantly with the type of pathogen and the site of infection. This guide compares the role of this compound across different infectious diseases, providing quantitative data, experimental methodologies, and pathway visualizations to support researchers and drug development professionals.
I. This compound Expression in Bacterial Infections
In bacterial infections, this compound generally plays a protective role. It aids in pathogen clearance through direct antimicrobial action and by modulating the host's immune response, such as enhancing phagocytosis and autophagy.[1][7] Upregulation of this compound is a common host response to bacterial pathogens.
Table 1: Comparison of this compound Expression and Outcomes in Bacterial Infections
| Infectious Agent | Model System | Key Findings on this compound Expression | Associated Clinical/Experimental Outcome | Reference(s) |
| Escherichia coli | Mouse Macrophages | Upregulated by viable or inactivated E. coli and LPS via the TLR4-NF-κB pathway. | Protective: this compound is required for autophagy-mediated clearance of intracellular E. coli. Deficiency leads to retention of bacteria. | [1] |
| Streptococcus pneumoniae & Neisseria meningitidis | Murine Model of Bacterial Meningitis; Glial Cells | Deficiency associated with a stronger pro-inflammatory and weaker anti-inflammatory cytokine expression. | Detrimental Deficiency: Lack of this compound is associated with higher mortality, increased bacterial burden, and impaired phagocytosis. | [7] |
| Salmonella typhimurium | Mouse Macrophages | Expression is increased upon infection. | Protective: this compound reduces Salmonella division and survival within macrophages. Enhanced bacterial survival is seen in this compound-deficient macrophages. | [5] |
| Pseudomonas aeruginosa | Ocular Infection Model (Mouse) | This compound protects the eye against P. aeruginosa infections. | Protective: this compound is important in controlling ocular infections. Resistance mechanisms in P. aeruginosa can overlap with polymyxin resistance. | [8] |
| Porphyromonas gingivalis | In vitro Biofilm Model | This compound derivatives inhibit biofilm formation. | Protective: Shows promise against anaerobic biofilm formation, relevant in periodontitis. | [9][10] |
II. This compound Expression in Viral and Other Infections
The role of this compound in viral infections is more ambiguous than in bacterial infections. While it can exhibit direct antiviral properties, its immunomodulatory functions can sometimes lead to excessive inflammation, contributing to pathology.
Table 2: Comparison of this compound Expression and Outcomes in Viral & Protozoan Infections
| Infectious Agent | Model System | Key Findings on this compound Expression | Associated Clinical/Experimental Outcome | Reference(s) |
| Influenza A Virus | Neonatal Murine Model | Significantly increased this compound production in neonatal mice post-infection, but not in adults. | Detrimental: this compound production drives mortality in neonates. This compound-deficient neonates showed improved survival (75% vs. 14%). | [11] |
| Cryptosporidium parvum | Neonatal Murine Model | Indigenous this compound expression is downregulated during infection. Sporozoites are sensitive to this compound's antimicrobial activity. | Protective (when administered): Oral administration of this compound helped reduce the number of Cryptosporidium sporozoites. | [12] |
III. Key Signaling Pathways and Experimental Workflows
Understanding the regulation of this compound expression and the methods used to quantify it is critical for research and development.
Signaling Pathway for this compound Induction
Bacterial components like LPS are potent inducers of this compound. This is often mediated through Toll-like receptor (TLR) signaling, which activates transcription factors such as NF-κB, leading to the transcription of the Camp gene (the gene encoding this compound).[1]
Experimental Workflow for this compound Analysis
The quantification of this compound expression is typically performed at both the mRNA and protein levels using a variety of molecular and immunological techniques.
IV. Detailed Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for Camp mRNA
This method is used to measure the relative abundance of Camp gene transcripts.
-
Objective: To quantify Camp (this compound gene) mRNA levels in cells or tissues.
-
Protocol:
-
RNA Extraction: Total RNA is isolated from homogenized tissue or cell lysates using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and concentration are assessed using a spectrophotometer.
-
Reverse Transcription: 1-2 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
-
Real-Time PCR: The qPCR reaction is performed using a thermal cycler. A typical reaction mixture includes cDNA template, forward and reverse primers specific for the Camp gene, and a fluorescent dye-based detection system (e.g., SYBR Green).
-
Data Analysis: The relative expression of the Camp gene is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Protein
This immunoassay is used for the quantitative determination of this compound protein concentration in biological fluids or cell culture supernatants.
-
Objective: To measure the concentration of this compound peptide.
-
Protocol:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for this compound and incubated overnight at 4°C.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Standards with known this compound concentrations and unknown samples are added to the wells and incubated for 2 hours.
-
Detection: After washing, a biotinylated detection antibody specific for this compound is added. This is followed by the addition of an enzyme-conjugate like streptavidin-horseradish peroxidase (HRP).
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product. The reaction is stopped with a stop solution.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound in the samples is determined by comparison to the standard curve.
-
Immunofluorescence for this compound Localization
This technique is used to visualize the location of this compound within cells or tissue sections.[7]
-
Objective: To determine the cellular and subcellular localization of this compound protein.
-
Protocol:
-
Sample Preparation: Cells are grown on coverslips or tissue is sectioned using a cryostat or microtome. Samples are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked.
-
Primary Antibody Incubation: Samples are incubated with a primary antibody specific for this compound overnight at 4°C.
-
Secondary Antibody Incubation: After washing, samples are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are often counterstained with DAPI. The coverslip or slide is then mounted onto a microscope slide with mounting medium.
-
Visualization: The sample is observed under a fluorescence microscope to visualize the localization of the this compound protein.
-
V. Summary and Conclusion
The role of this compound in infectious diseases is a double-edged sword. In bacterial infections, its expression is predominantly protective, contributing to pathogen elimination and host survival.[1][5] Conversely, in certain viral infections, particularly in neonatal models, high this compound levels can amplify detrimental inflammatory responses, leading to increased morbidity and mortality.[11] This highlights the importance of the specific pathogen and host context in determining the ultimate clinical outcome of this compound expression.
For drug development professionals, this compound and its human ortholog LL-37 represent promising therapeutic candidates.[3] Strategies could involve administering synthetic peptides to treat bacterial infections where endogenous levels are insufficient or developing inhibitors to curb excessive this compound-driven inflammation in specific viral contexts. The detailed protocols and pathways outlined in this guide provide a foundational framework for researchers aiming to further elucidate the complex role of this critical antimicrobial peptide.
References
- 1. Requirement of this compound for mouse macrophages to eliminate phagocytosed E. coli through an autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pepdose.com [pepdose.com]
- 5. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathelicidin-Related Antimicrobial Peptide Negatively Regulates Bacterial Endotoxin-Induced Glial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound deficiency leads to a pro-inflammatory phenotype and impaired phagocytosis after exposure to bacterial meningitis pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Phenol
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Phenol. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Quantitative Exposure and Toxicity Data
The following table summarizes key quantitative data regarding Phenol exposure limits and toxicity. Adherence to these limits is critical for personnel safety.
| Parameter | Value | Species/Condition |
| Permissible Exposure Limit (PEL) | TWA 5 ppm (19 mg/m³) [skin] | NIOSH |
| Recommended Exposure Limit (REL) | TWA 5 ppm (19 mg/m³) | NIOSH |
| REL Ceiling (15-minute) | 15.6 ppm (60 mg/m³) [skin] | NIOSH |
| Immediately Dangerous to Life or Health (IDLH) | 250 ppm | NIOSH |
| Lethal Dose 50 (LD50) | 317 mg/kg | Rat, oral |
| Lethal Dose 50 (LD50) | 270 mg/kg | Mouse, oral |
| Flash Point | 79 °C (174 °F; 352 K) | |
| Explosive Limits in Air | 1.8–8.6% |
Experimental Protocol: Safe Handling of Phenol
1. Engineering Controls and Preparation:
-
Ventilation: All work with phenol, including the preparation of stock and working solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][2]
-
Emergency Equipment: Ensure that an ANSI-approved safety shower and eyewash station are immediately accessible (within 10 seconds of travel time) and that personnel are trained in their operation.[1][3]
-
First Aid: Have a first aid kit readily available that includes Polyethylene Glycol (PEG) 300 or 400 for skin decontamination.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: At a minimum, chemical splash goggles are required.[2] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Wear neoprene, viton/neoprene, or butyl neoprene gloves.[2] Disposable nitrile gloves are not sufficient for prolonged contact. Inspect gloves for any signs of degradation before use and change them frequently.[2]
-
Body Protection: A fully buttoned, long-sleeved lab coat is mandatory.[1] For tasks with a high splash potential, a butyl rubber or neoprene apron should be worn over the lab coat.[1]
-
Footwear: Closed-toe shoes that completely cover the feet are required.
3. Handling and Operational Procedures:
-
Avoid Inhalation: Perform all procedures inside a chemical fume hood.[1][4]
-
Prevent Contact: Use appropriate PPE to prevent skin and eye contact.[2] Phenol can be absorbed through the skin and can cause severe burns that may not be immediately painful due to its anesthetic properties.[2]
-
Heating: Never heat or melt phenol in an incubator, microwave, or drying oven.[1][2]
-
Centrifugation: When centrifuging phenol solutions, use sealed safety cups to contain aerosols. Open the tubes inside a chemical fume hood after centrifugation.[1][4]
4. Storage:
-
Store phenol in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2]
-
Keep containers tightly sealed and store them below eye level.[2]
-
Phenol is incompatible with strong oxidizers and strong bases; store it separately from these chemicals.[2]
5. Spill Response:
-
Small Spills (<25 mL): If you are trained and comfortable doing so, absorb the spill with absorbent pads or other suitable material. Place the contaminated materials in a sealed container for hazardous waste disposal.[3]
-
Large Spills (>25 mL): Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[3]
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400. If PEG is unavailable, flush the area with copious amounts of water for at least 15 minutes at a safety shower. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station. Hold the eyelids open and continue rinsing. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.[1]
-
6. Disposal Plan:
-
Liquid Waste: All phenol solutions must be collected as hazardous chemical waste. Do not pour phenol waste down the drain.[1][4]
-
Solid Waste: Pipette tips, tubes, gloves, and other materials contaminated with phenol should be collected in a separate, sealable, puncture-proof container labeled as hazardous waste.[4]
-
Labeling and Storage: Waste containers must be clearly labeled with "Hazardous Waste" and the contents (Phenol). Keep waste containers closed except when adding waste.[4]
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department when the container is 90% full.[4]
Safe Handling Workflow for Phenol
Caption: Workflow for the safe handling of Phenol in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
